molecular formula C77H119N23O30 B15599002 Pancreastatin (33-49), porcine

Pancreastatin (33-49), porcine

Número de catálogo: B15599002
Peso molecular: 1846.9 g/mol
Clave InChI: MKZNEWGBYSSCTN-KRQMAMFESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Pancreastatin (33-49), porcine is a useful research compound. Its molecular formula is C77H119N23O30 and its molecular weight is 1846.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C77H119N23O30

Peso molecular

1846.9 g/mol

Nombre IUPAC

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C77H119N23O30/c1-36(2)31-49(72(126)98-50(32-40-11-7-6-8-12-40)73(127)92-42(13-9-29-84-77(82)83)65(119)85-33-54(81)104)90-56(106)35-87-66(120)43(16-23-53(80)103)97-74(128)51-14-10-30-100(51)76(130)38(4)88-55(105)34-86-63(117)37(3)89-75(129)62(39(5)101)99-71(125)48(21-28-61(115)116)96-70(124)47(20-27-60(113)114)95-69(123)46(19-26-59(111)112)94-68(122)45(18-25-58(109)110)93-67(121)44(17-24-57(107)108)91-64(118)41(78)15-22-52(79)102/h6-8,11-12,36-39,41-51,62,101H,9-10,13-35,78H2,1-5H3,(H2,79,102)(H2,80,103)(H2,81,104)(H,85,119)(H,86,117)(H,87,120)(H,88,105)(H,89,129)(H,90,106)(H,91,118)(H,92,127)(H,93,121)(H,94,122)(H,95,123)(H,96,124)(H,97,128)(H,98,126)(H,99,125)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H4,82,83,84)/t37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,62-/m0/s1

Clave InChI

MKZNEWGBYSSCTN-KRQMAMFESA-N

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of Action of Porcine Pancreastatin (33-49): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreastatin (B1591218), a 49-amino acid peptide derived from the processing of chromogranin A, is a significant regulator of glucose homeostasis and various other metabolic processes. The C-terminal fragment, porcine pancreastatin (33-49), has been identified as a key bioactive region, exerting potent effects on insulin (B600854) secretion, glucose metabolism in the liver and adipose tissue, and other cellular functions. This technical guide provides a comprehensive overview of the core mechanism of action of porcine pancreastatin (33-49), detailing its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these functions.

I. Receptor Binding and Molecular Interactions

Porcine pancreastatin (33-49) exerts its effects by binding to specific receptors on the surface of target cells. While a single, definitive receptor has yet to be fully cloned and characterized, functional studies have revealed key properties of pancreastatin binding sites.

Quantitative Data on Receptor Binding
ParameterValueCell/Tissue TypeReference
Dissociation Constant (Kd)0.3 nMRat liver membranes[1][2]
Maximum Binding Capacity (Bmax)14 fmol/mg proteinRat liver membranes[1][2]
Dissociation Constant (Kd)0.5 nMRat heart membranes
Maximum Binding Capacity (Bmax)34 fmol/mg proteinRat heart membranes
Experimental Protocol: Radioligand Binding Assay for Pancreastatin Receptors

This protocol outlines the determination of pancreastatin receptor binding characteristics in isolated cell membranes.

1. Membrane Preparation:

  • Homogenize freshly dissected tissue (e.g., rat liver) in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 30,000 x g for 30 minutes at 4°C to pellet the plasma membranes.

  • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation step.

  • Resuspend the final pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of membrane preparation (20-40 µg of protein).

    • 50 µL of radiolabeled pancreastatin (e.g., [125I]-Tyr-Pancreastatin) at various concentrations (for saturation binding) or a fixed concentration (for competition binding).

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled pancreastatin (e.g., 1 µM) for determining non-specific binding. For competition assays, add varying concentrations of unlabeled porcine pancreastatin (33-49).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using Scatchard analysis for saturation binding experiments to determine Kd and Bmax, or using non-linear regression for competition binding experiments to determine IC50 values.

II. Signaling Pathways

The binding of porcine pancreastatin (33-49) to its receptor initiates a cascade of intracellular signaling events, primarily through G-protein coupled pathways. The specific G-proteins and downstream effectors can vary depending on the cell type.

A. The Gαq/11 - Phospholipase C (PLC) Pathway in Hepatocytes

In hepatocytes, pancreastatin (33-49) primarily signals through a pertussis toxin-insensitive Gαq/11 protein, leading to the activation of Phospholipase C (PLC).

Gq_PLC_Pathway PST Pancreastatin (33-49) PST_R Pancreastatin Receptor PST->PST_R Binds Gq11 Gαq/11 PST_R->Gq11 Activates PLC Phospholipase C-β Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Release Ca->PKC Activates Glycogenolysis ↑ Glycogenolysis PKC->Glycogenolysis Insulin_Inhibition_Pathway PST Pancreastatin (33-49) PST_R Pancreastatin Receptor PST->PST_R Binds Gi Gαi/o PST_R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PKA->Ca_channel Phosphorylates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis Experimental_Workflow_Insulin_Secretion start Start islet_isolation Isolate Pancreatic Islets start->islet_isolation islet_culture Culture Islets (24-48h) islet_isolation->islet_culture perifusion_setup Set up Perifusion System islet_culture->perifusion_setup equilibration Equilibrate with Basal Glucose perifusion_setup->equilibration stimulation Stimulate with High Glucose +/- Pancreastatin (33-49) equilibration->stimulation collection Collect Perifusate Fractions stimulation->collection analysis Measure Insulin (RIA/ELISA) collection->analysis end End analysis->end Experimental_Workflow_Glucose_Uptake start Start adipocyte_isolation Isolate Adipocytes start->adipocyte_isolation pre_incubation Pre-incubate with/without Pancreastatin (33-49) adipocyte_isolation->pre_incubation insulin_stimulation Stimulate with Insulin pre_incubation->insulin_stimulation glucose_uptake Add 2-deoxy-D-[³H]glucose insulin_stimulation->glucose_uptake stop_reaction Stop Uptake (Phloretin) glucose_uptake->stop_reaction separation Separate Cells from Medium stop_reaction->separation quantification Measure Radioactivity separation->quantification end End quantification->end

References

A Technical Guide to the Biological Function of Porcine Pancreastatin (33-49)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pancreastatin (B1591218) (PST) is a crucial regulatory peptide derived from the proteolytic processing of Chromogranin A (CgA), a protein found in the secretory granules of neuroendocrine and endocrine cells.[1] First isolated from the porcine pancreas, this 49-amino acid peptide has been identified as a significant modulator of various metabolic processes.[1][2] Extensive research has demonstrated that the biological activity of pancreastatin resides primarily within its C-terminal fragment, specifically the amino acid sequence 33-49.[3][4] This document provides a comprehensive technical overview of the biological functions of porcine Pancreastatin (33-49), its mechanisms of action, and the experimental protocols used to elucidate its roles. The focus is on its potent effects on glucose and lipid metabolism, pancreatic secretions, and cellular signaling, presenting a valuable resource for professionals in metabolic research and drug development.

Core Biological Functions of Porcine Pancreastatin (33-49)

The C-terminal fragment PST (33-49) is a potent effector molecule with a range of physiological activities, primarily acting as a counter-regulatory agent to insulin (B600854).[5][6] Its functions are diverse, impacting endocrine and exocrine systems.

Metabolic Regulation

PST (33-49) plays a significant role in maintaining metabolic homeostasis, particularly in the regulation of glucose and lipids.

  • Inhibition of Insulin Secretion: One of the most well-documented functions of pancreastatin is its potent inhibition of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2][7] This effect has been observed in multiple species and experimental models, including the perfused rat pancreas.[2][8] PST (33-49) also inhibits insulin release stimulated by other secretagogues, such as glucagon.[3] However, its effect may be species-dependent, as one study reported no effect on basal or glucose-stimulated insulin secretion in conscious pigs at high doses.[9]

  • Hepatic Glucose Metabolism: In the liver, PST (33-49) promotes hyperglycemia by stimulating glycogenolysis (the breakdown of glycogen (B147801) to glucose).[1][10] It has been shown to decrease liver glycogen content and cause a slight increase in blood glucose levels in rats.[1] This action is mediated by mobilizing intracellular calcium.[11] Furthermore, PST signaling can lead to the increased expression of key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), further contributing to increased hepatic glucose output.[5][12]

  • Lipid Metabolism: PST influences lipid metabolism by stimulating the release of glycerol (B35011) and free fatty acids from adipocytes, indicating a role in promoting lipolysis.[13] It also decreases insulin-stimulated lipid synthesis in fat cells.[13]

Regulation of Pancreatic Exocrine Secretion

Beyond its endocrine effects, PST (33-49) is a significant inhibitor of pancreatic exocrine function. In conscious rats, infusions of pancreastatin were shown to significantly inhibit meal-stimulated pancreatic secretion of fluid and protein in a dose-dependent manner.[14] This suggests a role for PST as a negative regulator in the digestive process, potentially acting as a mediator in the islet-acinar axis.[7]

Immunomodulatory Effects

Emerging evidence suggests a role for PST (33-49) in the immune system. Studies have shown that it exerts a dose-dependent stimulatory effect on the proliferation of T-lymphocytes stimulated by the mitogen concanavalin (B7782731) A, with maximal effect observed at a concentration of 10⁻⁸M.[15] This action appears specific to T-cells, as no effect was seen on B-cells, pointing to a specific immunomodulatory function.[15]

Quantitative Data on Biological Activities

The following tables summarize key quantitative data from various studies, providing a comparative look at the effective concentrations and observed effects of porcine PST (33-49) and the full-length peptide.

Table 1: Effects of Pancreastatin on Insulin Secretion

Species Experimental Model Stimulus PST Fragment Concentration Observed Effect Citation
Rat Perfused Pancreas 16.7 mM Glucose 33-49 10⁻⁸ M Inhibited first phase of insulin release. [8]
Rat Perfused Pancreas 16.7 mM Glucose (second pulse) 33-49 10⁻⁸ M Potentiated the priming effect of glucose. [8]
Rat In Vivo Glucagon Full-length & 33-49 Not specified Inhibited glucagon-induced increase in insulin levels. [3]
Pig In Vivo (conscious) Glucose 33-49 > 1 nmol/L No effect on basal or glucose-stimulated insulin secretion. [9]

| Rat | Isolated Perfused Pancreas | Glucose | Full-length | Not specified | Strongly inhibited glucose-induced insulin release. |[2] |

Table 2: Effects of Pancreastatin on Glucose and Glycogen Metabolism

Species Experimental Model PST Fragment Concentration Parameter Measured Observed Effect Citation
Rat In Vivo Full-length 300 pmol/kg Hepatic Glycogen Content Time-dependent decrease. [1]
Rat In Vivo Full-length 300 pmol/kg Blood Glucose Slight hyperglycemia. [1]
Rat Hepatocytes 33-49 0.3 nM (half-max) Intracellular Ca²⁺ Increased from ~150 nM to ~700 nM. [11]

| Rat | Hepatocytes | 33-49 | Not specified | Glucose Production | Potency was lower than rat PST but higher than porcine PST (1-49). |[11] |

Table 3: Receptor Binding Characteristics for Pancreastatin

Receptor Source Ligand Binding Constant (Kd) Binding Capacity (Bmax) Citation
Rat Liver Membranes (Solubilized) [¹²⁵I]Pancreastatin 0.3 nM 14 fmol/mg protein [6][16]

| Rat Liver Membranes (Membrane-Bound) | [¹²⁵I]Pancreastatin | 0.2 nM | 15 fmol/mg protein |[6][16] |

Mechanism of Action and Signaling Pathways

PST (33-49) exerts its effects by binding to specific cell surface receptors, which appear to be coupled to heterotrimeric G proteins.[6][16] The downstream signaling is complex and involves at least two distinct pathways, leading to its varied physiological effects.

In hepatocytes, the PST receptor is coupled to two different G proteins.[6][16]

  • Gq-Protein Pathway (Pertussis Toxin-Insensitive): This pathway mediates the glycogenolytic effect. Binding of PST activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][10] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[10][11]

  • Gi-Protein Pathway (Pertussis Toxin-Sensitive): A second pathway involves a pertussis toxin-sensitive G protein that leads to the activation of guanylate cyclase and the production of cyclic GMP (cGMP).[6][16] cGMP appears to function as a negative feedback regulator, inhibiting the PLC pathway.[6][16]

This dual signaling mechanism allows for fine-tuned control over hepatic glucose metabolism.

G_protein_signaling_pathway cluster_membrane Plasma Membrane cluster_Gq Gq Pathway (PTX-Insensitive) cluster_Gi Gi Pathway (PTX-Sensitive) cluster_downstream Downstream Effects PST PST (33-49) Receptor PST Receptor PST->Receptor Binds Gq Gq Protein Receptor->Gq Activates Gi Gi Protein Receptor->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC GC Guanylate Cyclase (GC) Gi->GC Activates cGMP cGMP GC->cGMP cGMP->PLC Inhibits (Negative Feedback) Glycogenolysis Glycogenolysis Ca_release->Glycogenolysis Stimulates PKC->Glycogenolysis Stimulates

Caption: Pancreastatin signaling pathway in hepatocytes. (Within 100 characters)

In pancreatic β-cells, the inhibitory effect of PST on insulin secretion is also thought to be mediated by a Gi protein, which inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent reduction in insulin exocytosis. Additionally, a cGMP-nitric oxide (NO) pathway has been proposed to contribute to the inhibition of GSIS.[13]

Key Experimental Protocols

The biological functions of PST (33-49) have been characterized using a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key assays.

Isolated Perfused Pancreas for Insulin Secretion Assay

This protocol is used to study the direct effects of substances on pancreatic hormone secretion in a controlled environment, preserving the organ's architecture.[2][8]

Methodology:

  • Animal Preparation: A male Wistar rat (250-300g) is anesthetized.

  • Surgical Isolation: The pancreas is surgically isolated along with the spleen, duodenum, and their associated blood vessels (celiac artery and portal vein).

  • Cannulation: A cannula is inserted into the celiac artery for perfusion of the pancreas, and another is placed in the portal vein to collect the effluent.

  • Perfusion: The isolated pancreas is placed in a temperature-controlled chamber (37°C) and perfused with a Krebs-Ringer bicarbonate buffer (pH 7.4) containing 0.2% bovine serum albumin and 5.5 mM glucose, gassed with 95% O₂ / 5% CO₂. The flow rate is maintained at 2.5 mL/min.

  • Experimental Procedure:

    • An equilibration period of 30 minutes is allowed.

    • Baseline effluent samples are collected every minute for 10 minutes.

    • The pancreas is stimulated with a high concentration of glucose (e.g., 16.7 mM).

    • PST (33-49) is infused at the desired concentration (e.g., 10⁻⁸ M) along with the glucose stimulus.

    • Effluent fractions are collected continuously throughout the experiment.

  • Analysis: The concentration of insulin in the collected fractions is determined using a standard radioimmunoassay (RIA) or ELISA.

perfused_pancreas_workflow start Start isolate Isolate Rat Pancreas (with spleen & duodenum) start->isolate cannulate Cannulate Celiac Artery & Portal Vein isolate->cannulate perfuse Place in Chamber (37°C) & Begin Perfusion cannulate->perfuse equilibrate Equilibrate for 30 min (5.5 mM Glucose) perfuse->equilibrate baseline Collect Baseline Effluent (10 min) equilibrate->baseline stimulate Stimulate with High Glucose +/- PST (33-49) baseline->stimulate collect Collect Effluent Fractions (1 min intervals) stimulate->collect analyze Measure Insulin in Fractions (RIA / ELISA) collect->analyze end_node End analyze->end_node

References

A Technical Guide to the Inhibition of Insulin Secretion by Porcine Pancreastatin (33-49)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of the porcine pancreastatin (B1591218) fragment (33-49) on insulin (B600854) secretion. It consolidates quantitative data from key studies, details relevant experimental protocols, and elucidates the proposed signaling pathways involved in its mechanism of action.

Quantitative Data on Insulin Secretion Inhibition

The inhibitory effect of porcine pancreastatin (PST) and its C-terminal fragment (33-49) on insulin secretion has been quantified in various experimental models. The following tables summarize these findings.

Table 1: Effect of Porcine Pancreastatin (PST) and its Fragment (33-49) on Glucose-Stimulated Insulin Secretion (GSIS) in Perfused Rat Pancreas

Pancreastatin ConcentrationGlucose ConcentrationPhase of Insulin SecretionObserved EffectReference
10 nM PST (33-49)16.7 mMNot specifiedInhibition of insulin release[1]
15 nM PST4.2 to 8.3 mMFirst phase (5 min)Significant inhibition[2]
15.7 nM PSTNot specifiedNot specifiedReduced insulin responses to VIP, GIP, and 8-CCK[3]
20 pM, 200 pM, 2 nM PST16.7 mMNot specifiedSignificant reduction at all concentrations[4]
200 pM, 2 nM PST11.1 mMNot specifiedSignificant inhibition[4]
100 nM PST8.3 mMNot specifiedTotal abolishment of GSIS[5]

Table 2: In Vivo Effects of Porcine Pancreastatin on Plasma Insulin Levels in Mice

Pancreastatin DoseConditionTime PointEffect on Plasma InsulinReference
4.0 nmol/kg (IV)Basal6 minLowered from 55 +/- 8 µU/ml to 21 +/- 7 µU/ml[6]
4.0 nmol/kg (IV)Glucose-stimulatedNot specifiedInhibition of plasma insulin response[6]
4.0 nmol/kg (IV)Carbachol-stimulatedNot specifiedInhibition of plasma insulin response[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of pancreastatin's effect on insulin secretion.

Perifusion of Isolated Rat Pancreatic Islets

This protocol is essential for studying the dynamics of insulin secretion from isolated islets in response to various stimuli.

Objective: To measure insulin secretion from isolated rat pancreatic islets in a continuous flow system (perifusion) when challenged with secretagogues in the presence or absence of porcine pancreastatin (33-49).

Materials:

  • Isolated rat pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with appropriate glucose concentrations

  • Porcine pancreastatin (33-49) stock solution

  • Perifusion system (e.g., Biorep Perifusion V2.0.0)

  • Perifusion columns

  • Bio-Gel beads

  • 96-well plates for fraction collection

  • Water bath at 37°C

  • Peristaltic pump

  • Insulin radioimmunoassay (RIA) kit

Procedure:

  • Islet Preparation: Isolate pancreatic islets from rats using a collagenase digestion method followed by purification, for instance, by density gradient centrifugation. Culture the isolated islets for a short period (e.g., up to 48 hours) to allow recovery.[7]

  • Column Preparation: Place a small layer of hydrated Bio-Gel beads at the bottom of a perifusion column. Carefully transfer a known number of islets (e.g., ~100) in culture medium onto the beads. Add another layer of beads on top of the islets.[7]

  • System Setup: Place the column in the perifusion system holder and connect the tubing to the inlet and outlet. The system should be maintained at 37°C.[7]

  • Equilibration: Equilibrate the islets by perifusing with KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) for a pre-incubation period (e.g., 30-60 minutes) at a constant flow rate (e.g., 100 µL/min). This establishes a stable baseline of insulin secretion.[7]

  • Stimulation Protocol:

    • Switch the perifusion medium to one containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the desired concentration of porcine pancreastatin (33-49).

    • Collect the effluent (perifusate) in fractions at regular intervals (e.g., every 1-2 minutes) into a 96-well plate.[7]

    • After the stimulation period, switch back to the basal glucose medium to observe the return to baseline secretion.

  • Sample Analysis: Measure the insulin concentration in each collected fraction using a radioimmunoassay (RIA).

  • Data Analysis: Plot insulin secretion rate (e.g., µU/islet/min) against time to visualize the dynamics of insulin release, including the first and second phases of secretion.

G cluster_prep Preparation cluster_perifusion Perifusion cluster_analysis Analysis Islet_Isolation Islet Isolation (Collagenase Digestion) Islet_Culture Islet Culture (Recovery) Islet_Isolation->Islet_Culture Column_Loading Column Loading (Islets + Beads) Islet_Culture->Column_Loading Equilibration Equilibration (Basal Glucose) Stimulation Stimulation (High Glucose +/- PST) Equilibration->Stimulation Return_to_Basal Return to Basal (Basal Glucose) Stimulation->Return_to_Basal Fraction_Collection Fraction Collection Stimulation->Fraction_Collection Insulin_RIA Insulin RIA Fraction_Collection->Insulin_RIA Data_Analysis Data Analysis Insulin_RIA->Data_Analysis

Experimental workflow for islet perifusion.

Measurement of Cytosolic Free Ca²⁺ in Pancreatic Beta-Cells

This protocol details the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentrations.

Objective: To determine the effect of porcine pancreastatin (33-49) on cytosolic free calcium levels in pancreatic beta-cells.

Materials:

  • Isolated pancreatic islets or a beta-cell line (e.g., RINm5F)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered salt solution (HBSS)

  • Porcine pancreastatin (33-49)

  • Fluorescence imaging system (microscope with appropriate filters and camera or a plate reader)

  • Ionomycin (B1663694) and EGTA for calibration

Procedure:

  • Cell Preparation:

    • For isolated islets, allow them to recover after isolation.

    • For cell lines, seed the cells onto glass coverslips or appropriate imaging plates and allow them to adhere.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS to aid in dye solubilization.

    • Incubate the islets or cells with the loading buffer for a specific duration (e.g., 30-60 minutes) at 37°C in the dark.

    • After loading, wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells (e.g., 15-30 minutes).

  • Fluorescence Measurement:

    • Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope or place the plate in the reader.

    • Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio (340/380 nm).

    • Add porcine pancreastatin (33-49) to the cells and continuously record the changes in the fluorescence ratio.

  • Calibration:

    • At the end of the experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin in the presence of extracellular Ca²⁺.

    • Subsequently, determine the minimum fluorescence ratio (Rmin) by adding a calcium chelator like EGTA to remove all free Ca²⁺.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • Use the Grynkiewicz equation to convert the fluorescence ratios into absolute intracellular calcium concentrations, using the determined Rmax and Rmin values.

G cluster_loading Dye Loading cluster_measurement Measurement cluster_calibration Calibration Cell_Prep Cell Preparation (Islets or Cell Line) Dye_Incubation Incubation with Fura-2 AM Cell_Prep->Dye_Incubation Wash Wash & De-esterification Dye_Incubation->Wash Baseline Establish Baseline Ratio (340/380 nm) Stimulation Add Pancreastatin (33-49) Baseline->Stimulation Record Record Ratio Change Stimulation->Record Rmax Determine Rmax (Ionomycin) Record->Rmax Rmin Determine Rmin (EGTA) Rmax->Rmin Data_Analysis Calculate [Ca²⁺]i (Grynkiewicz Equation) Rmin->Data_Analysis

Workflow for measuring cytosolic free Ca²⁺.

Signaling Pathways of Pancreastatin (33-49) in Insulin Secretion Inhibition

The inhibitory action of porcine pancreastatin (33-49) on insulin secretion is mediated by a complex signaling cascade initiated by its binding to a specific G-protein coupled receptor (GPCR) on the pancreatic beta-cell surface. While the exact receptor has not been fully characterized, downstream signaling events have been elucidated. Two main pathways appear to be involved: a phospholipase C-mediated pathway and a nitric oxide-dependent pathway.

3.1. Gq/11-Phospholipase C Pathway:

Upon binding of pancreastatin (33-49) to its receptor, it is proposed that a pertussis toxin-insensitive G-protein of the Gq/11 family is activated. This activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. This rise in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, is thought to play a role in modulating insulin secretion. While a rise in intracellular Ca²⁺ is typically associated with the stimulation of insulin secretion, the context and localization of the Ca²⁺ signal induced by pancreastatin may differ from that induced by glucose, leading to an overall inhibitory effect.

3.2. Nitric Oxide (NO) Pathway:

There is also evidence to suggest the involvement of a nitric oxide (NO)-mediated pathway in pancreastatin's inhibitory action. Pancreastatin has been shown to increase NO production. NO can inhibit glucose-stimulated insulin secretion through various mechanisms, including the modulation of ion channel activity and direct effects on the exocytotic machinery. This pathway may be initiated through a pertussis toxin-sensitive G-protein that activates guanylate cyclase, leading to an increase in cyclic GMP (cGMP), which in turn can activate NO synthase (NOS).

The interplay between these two pathways and the precise mechanisms by which they ultimately lead to the inhibition of insulin exocytosis are areas of ongoing research.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PST Pancreastatin (33-49) GPCR PST Receptor (GPCR) PST->GPCR NO_pathway Nitric Oxide (NO) Pathway PST->NO_pathway activates Gq11 Gq/11 GPCR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion Inhibition PKC->Insulin_Secretion Inhibition NO_pathway->Insulin_Secretion Inhibition

Proposed signaling pathways of pancreastatin (33-49).

References

The Role of Pancreastatin (33-49) in Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Pancreastatin (B1591218) (PST), a 49-amino acid peptide derived from the processing of Chromogranin A, is a significant negative regulator of glucose homeostasis. The C-terminal fragment, PST (33-49), retains the primary biological activities of the full-length peptide, exerting potent dysglycemic effects across multiple tissues. It impairs glucose-stimulated insulin (B600854) secretion from the pancreas, promotes hepatic glucose output through glycogenolysis and gluconeogenesis, and inhibits insulin-stimulated glucose uptake in adipocytes. Mechanistically, PST (33-49) acts via a G-protein coupled receptor, initiating a signaling cascade involving Phospholipase C, intracellular calcium mobilization, and Protein Kinase C activation. This pathway directly antagonizes insulin signaling by inhibiting the critical IRS-PI3K-Akt pathway. Given its elevated levels in type 2 diabetes and its direct role in inducing an insulin-resistant state, the PST (33-49) fragment and its signaling axis represent a key area of investigation for researchers and a potential therapeutic target for metabolic diseases.

Introduction

Origin and Significance of Pancreastatin

Pancreastatin (PST) is a regulatory peptide that originates from the proteolytic cleavage of Chromogranin A (CgA), a protein co-stored and co-secreted with hormones and neurotransmitters from neuroendocrine cells.[1][2] First isolated from the porcine pancreas, PST has been identified as a key player in metabolic regulation, with elevated levels observed in conditions such as type 2 diabetes and gestational diabetes, suggesting its role in the pathophysiology of insulin resistance.[1][3][4]

The Pancreastatin (33-49) Fragment

Extensive research has demonstrated that the biological activity of pancreastatin is largely contained within its C-terminal region. The fragment encompassing amino acids 33-49, which is C-terminally amidated, has been shown to be as potent, or even more potent, than the full-length 49-amino acid peptide in mediating key metabolic effects.[2][5] These effects include the inhibition of insulin secretion and the regulation of hepatic glucose metabolism, making PST (33-49) a critical focus for understanding the dysglycemic actions of CgA-derived peptides.[6][7][8]

Key Biological Effects on Glucose Metabolism

The Pancreastatin (33-49) fragment exerts a multi-pronged anti-insulin effect, primarily targeting the pancreas, liver, and adipose tissue.

Pancreatic Effects: Inhibition of Insulin Secretion

One of the first and most well-characterized actions of PST and its 33-49 fragment is the potent inhibition of insulin secretion.[5] It specifically inhibits glucose-stimulated insulin release from pancreatic β-cells.[1][9] Furthermore, PST (33-49) has been shown to inhibit glucagon-stimulated insulin secretion in vivo, which can potentiate the hyperglycemic effect of glucagon (B607659).[8]

Hepatic Effects: Stimulation of Glucose Production

In the liver, PST (33-49) acts as a counter-regulatory agent to insulin, promoting an increase in hepatic glucose output.[1][10] This is achieved through two primary mechanisms:

  • Glycogenolysis: The fragment stimulates the breakdown of liver glycogen (B147801) into glucose. In vivo studies in rats demonstrated that injection of PST (33-49) leads to a significant decrease in liver glycogen content and a corresponding rise in blood glucose levels.[6][7] This effect is mediated by a calcium-dependent, cAMP-independent mechanism.[1][11]

  • Gluconeogenesis: PST promotes the synthesis of glucose from non-carbohydrate precursors.[1][9] It achieves this by suppressing the insulin signaling pathway that normally represses gluconeogenic genes.[1][12]

Adipocyte Effects: Inhibition of Glucose Uptake

In adipocytes, PST acts as a potent inhibitor of insulin's metabolic actions. It dose-dependently inhibits both basal and insulin-stimulated glucose transport.[3] This is primarily accomplished by impairing the translocation of the GLUT4 glucose transporter from intracellular vesicles to the plasma membrane, a critical step for glucose uptake into fat cells.[13][14]

Skeletal Muscle Effects

The effect of PST on skeletal muscle, the primary site of insulin-mediated glucose disposal, is less clear. Some studies in rats suggest that PST does not affect insulin-stimulated glucose metabolism in skeletal muscle.[1] However, studies involving brachial arterial infusion in humans have shown that PST can decrease glucose uptake in the forearm by approximately 48-50%, indicating a significant metabolic effect in a region composed largely of skeletal muscle.[4][15] This discrepancy may be attributable to species-specific differences or varying experimental conditions.

Quantitative Analysis of Effects

The biological effects of Pancreastatin (33-49) have been quantified in various experimental models. The following tables summarize key data.

ParameterSpecies/ModelPeptideConcentrationEffectCitation(s)
Inhibition of Insulin Secretion Perfused Rat PancreasPorcine PST (33-49)10 nM24.4% inhibition of first-phase insulin release[2]
Inhibition of Insulin Secretion Rat (in vivo)PST (33-49)N/AInhibits glucagon-stimulated insulin release[8]
Hepatic Glycogenolysis Rat (in vivo)PST (33-49)Intramesenteric injectionDecreased liver glycogen content[6][7]
Glucose Production Rat HepatocytesPig PST (33-49)0.1 µM~75% of the effect of full-length rat PST[11][16]
Inhibition of Glucose Transport Rat AdipocytesFull-length PST10 nM (Maximal)Inhibits insulin-stimulated glucose transport[3]
Inhibition of Glucose Transport Rat AdipocytesFull-length PST~1 nM (IC50)Inhibits insulin-stimulated glucose transport[3]
Inhibition of Glucose Uptake Human (in vivo forearm)Full-length PST~200 nM (local)~48-50% decrease in glucose uptake[4][15]
Increase in Blood Glucose Rat (in vivo)PST (33-49)Intramesenteric injectionIncreased blood glucose levels[6][7]

Molecular Mechanisms of Action

Receptor and Downstream Signaling

Pancreastatin (33-49) initiates its cellular effects by binding to a putative G-protein coupled receptor (GPCR) on the surface of target cells like hepatocytes and adipocytes.[1][13] This interaction activates a Gαq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid increase in cytosolic free calcium.[11][16] Concurrently, DAG and elevated Ca2+ activate classical isoforms of Protein Kinase C (PKC).[1][13]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol PST Pancreastatin (33-49) GPCR GPCR PST->GPCR Binds Gq11 Gαq/11 GPCR->Gq11 Activates PLC PLCβ Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC PKC Activation DAG->PKC Ca2 ↑ [Ca2+] ER->Ca2 Release Ca2->PKC Effects Physiological Effects (e.g., Glycogenolysis) PKC->Effects

Caption: Pancreastatin (33-49) signaling cascade.
Crosstalk with the Insulin Signaling Pathway

The primary mechanism by which PST (33-49) induces insulin resistance is through direct interference with the insulin signaling cascade. The activation of PKC by PST leads to the serine phosphorylation of key insulin signaling molecules, including the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1).[13] This serine phosphorylation inhibits the necessary tyrosine phosphorylation of IRS-1 by the activated insulin receptor. Consequently, the association between IRS-1 and phosphatidylinositol 3-kinase (PI3K) is blocked, preventing the activation of PI3K and its downstream effector, Akt (also known as Protein Kinase B).[9][13] The inactivation of the PI3K-Akt pathway is the central event that leads to the observed metabolic defects, such as the failure of GLUT4 translocation to the plasma membrane in adipocytes and the suppression of glycogen synthesis in hepatocytes.[1][12][13]

cluster_insulin Insulin Pathway cluster_pst Pancreastatin Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 (Tyr-P) IR->IRS1 PI3K PI3K IRS1->PI3K IRS1_ser IRS-1 (Ser-P) (Inactive) Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Glycogen Synthesis Akt->GLUT4 PST PST (33-49) GPCR GPCR / PLC PST->GPCR PKC PKC GPCR->PKC PKC->IRS1_ser  Phosphorylates & Inhibits

Caption: Pancreastatin's interference with insulin signaling.

Key Experimental Protocols

The following are summarized methodologies for key experiments used to elucidate the function of Pancreastatin (33-49).

In Vivo Assessment of Glycogenolytic Effect in Rats

This protocol is designed to measure the direct effect of PST (33-49) on liver glycogen content and blood glucose in a living animal model.[6][7]

  • Animal Preparation: Male Wistar rats are fasted for a period (e.g., 24 hours) to establish baseline glycogen levels. Animals are then anesthetized.

  • Surgical Procedure: A laparotomy is performed to expose the portal vein system.

  • Peptide Administration: A solution of PST (33-49) or a saline control is injected directly into a mesenteric vein to ensure rapid delivery to the liver via the portal vein.

  • Sample Collection: At specified time points post-injection (e.g., 15, 30, 60 minutes), blood samples are collected for glucose, insulin, and glucagon measurement. The animal is then euthanized, and the liver is rapidly excised and freeze-clamped in liquid nitrogen.

  • Analysis: Blood glucose is measured using a standard glucose oxidase method. Plasma insulin and glucagon are quantified by radioimmunoassay (RIA) or ELISA. Liver glycogen content is determined by homogenizing the tissue in potassium hydroxide (B78521) (KOH), precipitating the glycogen with ethanol, and quantifying the glucose content after acid hydrolysis using a colorimetric method (e.g., anthrone (B1665570) reagent).[5][17]

cluster_analysis Analysis A 1. Fast Rats (e.g., 24h) B 2. Anesthetize & Expose Portal Vein A->B C 3. Inject PST (33-49) or Saline Control B->C D 4. Collect Blood & Excise Liver at Time Points C->D E 5. Analyze Samples D->E Blood Blood Glucose Hormones Insulin/Glucagon (ELISA) Glycogen Liver Glycogen Content

Caption: Experimental workflow for in vivo studies.
Isolated Adipocyte Preparation and Glucose Uptake Assay

This in vitro assay measures the effect of PST (33-49) on insulin-stimulated glucose transport into isolated fat cells.[3][18]

  • Adipocyte Isolation: Epididymal fat pads are removed from rats and minced. The tissue is digested in a buffer containing collagenase at 37°C with shaking to liberate adipocytes.[7] The resulting cell suspension is filtered through nylon mesh to remove undigested tissue and washed multiple times to separate mature adipocytes (which float) from other cell types.

  • Pre-incubation: Isolated adipocytes are incubated in a buffer. PST (33-49) or vehicle is added for a specified period (e.g., 10 minutes).

  • Insulin Stimulation: Insulin (e.g., 10 nM) or vehicle is added to the cell suspension and incubated for a further period (e.g., 20 minutes) to stimulate glucose transport machinery.

  • Glucose Uptake Measurement: The assay is initiated by adding a radiolabeled, non-metabolizable glucose analog, such as 2-deoxy-D-[1-14C]glucose. After a short incubation (e.g., 3-5 minutes), the uptake is terminated by separating the cells from the medium through centrifugation through silicone oil.

  • Quantification: The radioactivity in the cell pellet is measured by liquid scintillation counting, which reflects the amount of glucose transported into the cells.

GLUT4 Translocation Assay in Adipocytes

This assay directly visualizes or quantifies the movement of GLUT4 transporters to the cell surface, a process inhibited by PST.[13][14]

  • Cell Preparation and Treatment: Isolated rat adipocytes are prepared and treated with PST and insulin as described in the glucose uptake assay.

  • Subcellular Fractionation: After treatment, the cells are immediately homogenized in a buffer that preserves membrane integrity. The homogenate is subjected to differential centrifugation to separate the plasma membranes from the low-density microsomes (which contain intracellular GLUT4 vesicles).

  • Western Blotting: Protein concentrations of the plasma membrane and microsomal fractions are determined. Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Detection: The membrane is incubated with a primary antibody specific for GLUT4. A secondary antibody conjugated to an enzyme (like HRP) is then added. The signal is detected using chemiluminescence, and the intensity of the GLUT4 band in the plasma membrane fraction is quantified. An increase in the GLUT4 signal in the plasma membrane fraction indicates translocation, which is expected to be reduced in PST-treated cells.

Implications for Drug Development and Research

The profound dysglycemic effects of Pancreastatin (33-49) establish it and its receptor as a significant target for therapeutic intervention in metabolic diseases.

  • Therapeutic Target: Developing antagonists for the PST receptor could represent a novel strategy to enhance insulin sensitivity and improve glucose homeostasis in patients with type 2 diabetes and other insulin-resistant states.[9] By blocking the inhibitory effects of PST, such a drug could potentially restore normal insulin signaling in the liver and adipose tissue.

  • Biomarker Potential: Elevated circulating levels of PST are correlated with the presence and severity of insulin resistance and diabetes.[1][4] This suggests PST could serve as a valuable biomarker for identifying individuals at risk or for monitoring disease progression.

  • Genetic Variants: Naturally occurring genetic polymorphisms in the CgA gene that alter the PST sequence (e.g., Gly297Ser) have been identified. Some variants exhibit increased potency in inhibiting glucose uptake, potentially predisposing individuals to a higher risk of developing metabolic disorders.[9][15] Studying these variants provides further validation of PST as a key player in glucose metabolism and offers insights into the genetic basis of diabetes.

References

Pancreastatin (33-49), Porcine: A Technical Guide to a Chromogranin A-Derived Modulator of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreastatin (B1591218), a 49-amino acid peptide derived from the proteolytic processing of Chromogranin A (CgA), is a significant regulator of glucose homeostasis. The porcine variant, and specifically its C-terminal fragment Pancreastatin (33-49), has been a focal point of research due to its potent biological activity. This technical guide provides a comprehensive overview of porcine Pancreastatin (33-49), detailing its origin as a CgA fragment, its physiological effects with a focus on insulin (B600854) and glucagon (B607659) secretion, the intricate signaling pathways it modulates, and the experimental protocols utilized for its study. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using detailed diagrams.

Introduction: From Chromogranin A to a Bioactive Peptide

Chromogranin A is an acidic protein found in the secretory granules of neuroendocrine cells.[1] Through tissue-specific proteolytic cleavage, CgA gives rise to several smaller, biologically active peptides, including pancreastatin.[1] The 49-amino acid porcine pancreastatin is one such fragment, and its C-terminal region, particularly the (33-49) sequence, is crucial for its biological function.[2] This fragment has garnered significant interest for its role in metabolic regulation, primarily through its potent inhibition of insulin secretion.[3][4]

Biological Functions and Quantitative Effects

The primary and most studied function of porcine pancreastatin (33-49) is its inhibitory effect on glucose-stimulated insulin secretion.[5] It also plays a role in stimulating glucagon release, thereby influencing overall blood glucose levels.[3]

Data Presentation: Effects on Insulin and Glucagon Secretion

The following tables summarize the quantitative effects of porcine pancreastatin and its fragments on insulin and glucagon secretion from various studies.

Table 1: Inhibitory Effects of Pancreastatin on Insulin Secretion

Peptide FragmentSpecies/ModelConcentrationEffect on Insulin SecretionReference
Pancreastatin (full length)Mouse (in vivo)4.0 nmol/kgLowered basal plasma insulin from 55 ± 8 µU/ml to 21 ± 7 µU/ml[3]
Pancreastatin (full length)Isolated rat islets10 nMSignificantly inhibited insulin release at 5.5 and 11 mM glucose[5]
Pancreastatin (full length)Isolated rat islets100 nMSuppressed insulin response to 5.5, 11, 16.7, and 27 mM glucose by 32-52%[5]
Pancreastatin (33-49)Perfused rat pancreas10⁻⁸ MInhibited insulin release stimulated by 16.7 mM glucose[6]

Table 2: Stimulatory Effects of Pancreastatin on Glucagon Secretion

Peptide FragmentSpecies/ModelConcentrationEffect on Glucagon SecretionReference
Pancreastatin (full length)Mouse (in vivo)4.0 nmol/kgIncreased plasma glucagon from 190 ± 12 pg/ml to 301 ± 19 pg/ml[3]
Pancreastatin (33-49)Rat (in vivo)Not specifiedPotentiated the hyperglycemic effect of glucagon[2]

Signaling Pathways of Pancreastatin (33-49)

Pancreastatin (33-49) exerts its effects through a complex signaling cascade that involves G-protein coupled receptors and crosstalk with the insulin signaling pathway.

Primary Signaling Cascade

The binding of pancreastatin to its putative G-protein coupled receptor (GPCR) on the cell surface initiates a signaling cascade through the Gαq/11 subunit. This activates Phospholipase C-β3 (PLC-β3), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is central to the inhibitory effect of pancreastatin on insulin secretion.[7][8]

Pancreastatin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PST Pancreastatin (33-49) GPCR GPCR PST->GPCR Binds Gq11 Gαq/11 GPCR->Gq11 Activates PLCb3 PLC-β3 Gq11->PLCb3 Activates IP3 IP3 PLCb3->IP3 Generates DAG DAG PLCb3->DAG Generates Ca2 ↑ [Ca²⁺]i IP3->Ca2 Stimulates release PKC PKC Activation DAG->PKC Activates Insulin_Exocytosis Inhibition of Insulin Granule Exocytosis Ca2->Insulin_Exocytosis PKC->Insulin_Exocytosis Insulin_Crosstalk cluster_pst_pathway Pancreastatin Pathway cluster_insulin_pathway Insulin Signaling Pathway PST Pancreastatin PKC PKC PST->PKC Activates IR Insulin Receptor PKC->IR Ser-P (Inhibits) IRS1 IRS-1 PKC->IRS1 Ser-P (Inhibits) Insulin Insulin Insulin->IR Binds IR->IRS1 Tyr-P (Activates) PI3K PI3K IRS1->PI3K Activates GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Peptide_Synthesis_Workflow start Start with Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next AA cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) repeat->cleavage Final AA purification Purification (HPLC) cleavage->purification analysis Analysis (HPLC, MS) purification->analysis end Pure Peptide analysis->end

References

The Discovery and History of Porcine Pancreastatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental characterization of porcine pancreastatin (B1591218). Pancreastatin, a 49-amino acid peptide, was first isolated from porcine pancreas in 1986 and identified as a potent inhibitor of glucose-induced insulin (B600854) secretion. It is now understood to be a cleavage product of Chromogranin A (CgA), a protein co-stored and co-secreted with hormones and neurotransmitters in neuroendocrine cells. This document details the original isolation methodologies, the bioassays used to determine its function, and the key quantitative data from these seminal studies. It also elucidates its mechanism of action through established signaling pathways and its relationship with its precursor protein, CgA. The information is intended to serve as a detailed resource for professionals in metabolic research and drug development.

Discovery and History

Porcine pancreastatin was first isolated in 1986 by Tatemoto, Efendić, Mutt, and colleagues.[1] The discovery was not guided by a known biological activity, but by a novel chemical detection method developed by Tatemoto and Mutt to identify peptides with a C-terminal α-amide structure, a common feature of many biologically active peptides.[1][2][3] Using this assay, which involved enzymatic release and fluorescent derivatization of the C-terminal amino acid amide, they identified a high concentration of a previously unknown peptide with a C-terminal glycine (B1666218) amide in porcine pancreatic extracts.[1]

Upon purification and sequencing, the 49-residue peptide was tested for biological activity. It was found to strongly inhibit insulin release from the isolated perfused rat pancreas when stimulated by glucose, leading to its name, "pancreastatin".[1]

Subsequent research quickly established that pancreastatin was not a direct product of its own gene but was derived from the proteolytic processing of a larger protein, Chromogranin A (CgA).[4][5] Sequencing of porcine CgA cDNA revealed that the exact 49-amino acid sequence of pancreastatin is contained within the CgA molecule, flanked by typical basic amino acid cleavage sites.[6] Immunocytochemical studies confirmed that pancreastatin and CgA are co-localized in the secretory granules of various endocrine and neuroendocrine tissues, including the pancreas, adrenal medulla, and pituitary gland, supporting the precursor-product relationship.[7]

Physicochemical Properties

Porcine pancreastatin is a single-chain polypeptide with specific characteristics derived from its amino acid composition. Its identity is fundamentally linked to a specific segment of the porcine Chromogranin A protein.

PropertyDescription
Amino Acid Count 49 residues.[8]
Origin Proteolytic cleavage product of Chromogranin A (CgA).[5]
Porcine CgA Location Corresponds to residues 240-288 of the porcine CgA precursor protein.[5]
Post-translational Mod. C-terminal α-amidation (Glycine-amide).[4]
Amino Acid Sequence GWEKHSQSKERSSKAESREDRSLAESEVRARPISPQDTECSKYTAEKGDS

Table 1: Physicochemical properties of porcine pancreastatin.

Experimental Protocols

The discovery and characterization of pancreastatin relied on a combination of innovative peptide chemistry and classic physiological bioassays.

Isolation and Purification of Porcine Pancreastatin

The original isolation was a multi-step process focused on enriching and purifying peptides with a C-terminal amide from a complex tissue extract.

Protocol: Isolation Based on C-Terminal Amide Detection

  • Tissue Extraction:

    • Porcine pancreata are procured immediately post-slaughter and flash-frozen.

    • The frozen tissue is boiled in water for 10 minutes to inactivate endogenous proteases and then homogenized in an acidic medium (e.g., 1 M acetic acid).

    • The homogenate is centrifuged at high speed to pellet cellular debris. The supernatant, containing the peptide extract, is collected.

  • Initial Peptide Concentration:

    • The acidic supernatant is passed through a C18 Sep-Pak cartridge.

    • The cartridge is washed with a polar solvent (e.g., 0.1% trifluoroacetic acid [TFA] in water) to remove salts and hydrophilic contaminants.

    • Peptides are eluted with a more non-polar solvent (e.g., 60% acetonitrile (B52724) in 0.1% TFA). The eluate is lyophilized.

  • Chemical Detection Assay (Tatemoto & Mutt Method):

    • Aliquots of the peptide fractions from chromatography steps are treated with an enzyme that specifically cleaves the C-terminal amidated amino acid from the peptide chain.

    • The released amino acid amide is then reacted with dansyl chloride to form a fluorescent derivative.

    • The dansylated amino acid amide is identified using two-dimensional thin-layer chromatography, allowing for the specific tracking of C-terminally amidated peptides through the purification process.[2]

  • Multi-Step Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The lyophilized peptide concentrate is redissolved in a polar mobile phase (e.g., Buffer A: 0.1% TFA in water).

    • The sample is subjected to sequential rounds of RP-HPLC.[1][5] A typical purification workflow involves:

      • Step 1 (Initial Fractionation): A wide-pore C18 column is used with a shallow gradient of increasing acetonitrile (e.g., Buffer B: 0.1% TFA in acetonitrile) to separate the complex mixture into numerous fractions.

      • Step 2 & 3 (Re-chromatography): Fractions positive in the chemical detection assay are further purified on different stationary phases (e.g., C4, diphenyl) or with different ion-pairing agents or gradient profiles to resolve co-eluting peptides.

    • Throughout the process, absorbance is monitored at 210-220 nm to detect peptide bonds, and fractions are collected for chemical assay and eventual bioassay.

  • Structural Analysis:

    • The final purified peptide is subjected to amino acid analysis and Edman degradation for N-terminal sequencing to determine its primary structure.

G cluster_extraction Tissue Preparation cluster_purification Purification Cascade cluster_analysis Analysis A Porcine Pancreas B Boil & Homogenize in Acid A->B C Centrifuge B->C D Collect Supernatant (Crude Extract) C->D E Sep-Pak C18 Concentration D->E F RP-HPLC 1 (C18) E->F G RP-HPLC 2 (C4) F->G I C-terminal Amide Assay F->I Guide Purification H RP-HPLC 3 (Diphenyl) G->H G->I J Bioassay (Perfused Pancreas) H->J K Sequence Analysis H->K

Workflow for the isolation and discovery of porcine pancreastatin.
Bioassay for Insulin Secretion Inhibition

The primary biological function of pancreastatin was determined using the isolated perfused rat pancreas model, a standard technique for studying pancreatic endocrine secretion ex vivo.[4]

Protocol: Isolated Perfused Rat Pancreas

  • Surgical Preparation:

    • A male Wistar rat (200-250g) is anesthetized.

    • A midline laparotomy is performed to expose the abdominal organs.

    • The celiac artery and portal vein are cannulated. The pancreas, often along with the attached spleen, stomach, and proximal duodenum, is carefully dissected and isolated.

  • Perfusion Apparatus Setup:

    • The isolated organ block is transferred to a thermostatically controlled chamber (37°C).

    • The arterial cannula is connected to a peristaltic pump that delivers a continuous flow of oxygenated perfusion medium.

    • The venous cannula is used for collecting the effluent, which is fractionated over time using a fraction collector.

  • Perfusion Medium:

    • The standard medium is a Krebs-Ringer bicarbonate (KRB) buffer supplemented with bovine serum albumin (BSA) and a basal concentration of glucose (e.g., 4.2-5.5 mM).

    • The medium is continuously gassed with 95% O₂ / 5% CO₂ to maintain physiological pH and oxygenation.

  • Experimental Procedure:

    • The pancreas is first perfused with the basal glucose medium to establish a stable baseline insulin secretion.

    • The experiment proceeds in phases:

      • Baseline Period (10-20 min): Collect effluent to measure basal insulin release.

      • Stimulation Period: The glucose concentration in the perfusion medium is raised to a stimulatory level (e.g., 11.1-16.7 mM) to induce insulin secretion.

      • Inhibition Period: Purified porcine pancreastatin (at various concentrations) is added to the high-glucose medium.

      • Washout Period: The pancreas is returned to the high-glucose medium without pancreastatin to observe recovery.

    • Effluent is collected in 1-minute intervals throughout the experiment.

  • Analysis:

    • The concentration of insulin in each collected fraction is determined by radioimmunoassay (RIA).

    • The results are plotted as insulin concentration versus time to visualize the dynamics of secretion, including the characteristic biphasic response to glucose and the inhibitory effect of pancreastatin.

Biological Activities and Quantitative Data

The primary and most well-characterized effect of porcine pancreastatin is the modulation of pancreatic hormone secretion. Its effects are potent and glucose-dependent.

Experiment TypeSpeciesPreparationPancreastatin Conc.Glucose LevelObservation
Inhibition of Insulin Secretion [1]RatIsolated Perfused Pancreas10 nMHigh (16.7 mM)Strong inhibition of glucose-induced insulin release.
Glucose-Dependent Inhibition [5]RatIsolated Perfused Pancreas200 pM - 2 nM11.1 mMSignificant inhibition of insulin output.
Glucose-Dependent Inhibition [5]RatIsolated Perfused Pancreas20 pM - 2 nM16.7 mMSignificant, dose-dependent reduction in insulin secretion.
Effect on Basal Insulin [9]MouseIn vivo (IV injection)4.0 nmol/kgBasalLowered basal plasma insulin from 55 ± 8 µU/ml to 21 ± 7 µU/ml.
Inhibition of Glucagon-Induced Insulin Release [8]RatIsolated Perfused Pancreas15.7 nmol/LN/AConsistently reduced the insulin response to glucagon (B607659), VIP, GIP, and CCK.
Stimulation of Glucagon Secretion [9]MouseIn vivo (IV injection)4.0 nmol/kgBasalIncreased plasma glucagon from 190 ± 12 pg/ml to 301 ± 19 pg/ml.
Inhibition of Glucagon Secretion [5]RatIsolated Perfused Pancreas200 pM - 2 nMLow (1.7 mM)Significant inhibition of glucagon release.
Inhibition of Parathyroid Hormone (PTH) Secretion [10]PorcineDispersed Parathyroid Cells0.01 - 1.0 nMLow Ca²⁺Dose-dependent inhibition of both PTH and Chromogranin A secretion.

Table 2: Summary of key quantitative data on the biological activities of porcine pancreastatin.

Mechanism of Action

Pancreastatin exerts its cellular effects by engaging specific cell surface receptors and initiating an intracellular signaling cascade.

Precursor Processing

Pancreastatin is generated from Chromogranin A through the action of prohormone convertases, which cleave the precursor protein at sites marked by pairs of basic amino acids (e.g., Arg, Lys).

G cluster_cleavage Proteolytic Processing CgA Porcine Chromogranin A (446 aa) PC Prohormone Convertases CgA->PC PST Pancreastatin (49 aa) (Residues 240-288) PC->PST Cleavage at dibasic sites Other Other CgA-derived peptides (e.g., Vasostatin, Catestatin) PC->Other G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PST Pancreastatin Receptor GPCR PST->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C-β (PLCβ) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Cleavage IP3 Inositol 1,4,5-trisphosphate (IP₃) PIP2->IP3 Cleavage PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds Ca Ca²⁺ ER->Ca Release Ca->PKC Co-activates Response Cellular Response (e.g., ↓ Insulin Secretion, ↑ Glycogenolysis) PKC->Response Phosphorylates Targets

References

The In Vivo Physiological Effects of Pancreastatin (33-49): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo physiological effects of the pancreastatin (B1591218) fragment, PST (33-49). Pancreastatin, a peptide derived from chromogranin A, has emerged as a significant regulator of intermediary metabolism. This document synthesizes key findings from in vivo studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Physiological Effects of Pancreastatin (33-49)

Pancreastatin (33-49) exerts a range of physiological effects in vivo, primarily impacting glucose and lipid metabolism, as well as modulating pancreatic hormone secretion. These effects are consistently observed across different species, including rats and humans.

Effects on Glucose Metabolism

PST (33-49) has been demonstrated to induce a hyperglycemic state through multiple actions. In vivo studies in rats have shown that the administration of this peptide leads to a significant increase in blood glucose levels.[1] This is attributed to its potent glycogenolytic effect on the liver, causing a decrease in hepatic glycogen (B147801) content.[1] Furthermore, studies in humans have revealed that pancreastatin can decrease glucose uptake in peripheral tissues.[2]

Effects on Lipid Metabolism

In addition to its effects on glucose homeostasis, pancreastatin influences lipid metabolism. In vivo human studies have shown that local infusion of pancreastatin significantly increases the spillover of free fatty acids from forearm tissue, indicating a stimulation of lipolysis.[2]

Modulation of Pancreatic Hormone Secretion

Pancreastatin (33-49) plays a crucial role in regulating the secretion of key pancreatic hormones. It has been shown to inhibit glucagon-stimulated insulin (B600854) release in vivo in rats.[3] This inhibitory action on insulin secretion, coupled with its direct effects on the liver and adipose tissue, contributes to its overall hyperglycemic effect. Interestingly, while it inhibits stimulated insulin secretion, some studies in the perfused rat pancreas have shown that PST (33-49) can potentiate the priming effect of glucose on subsequent insulin secretion.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies on the physiological effects of Pancreastatin (33-49).

Table 1: Effects of Pancreastatin (33-49) on Glucose Metabolism in Rats

ParameterSpeciesDosageRoute of AdministrationEffectReference
Blood GlucoseRat300 pmol/kgIntramesenteric VeinIncreased blood glucose levels.[1]
Liver GlycogenRat300 pmol/kgIntramesenteric VeinDecreased glycogen content in the liver.[1]
InsulinemiaRat300 pmol/kgIntramesenteric VeinNo significant change in basal insulin levels.[1]
GlucagonemiaRat300 pmol/kgIntramesenteric VeinNo significant change in basal glucagon (B607659) levels.[1]

Table 2: Effects of Pancreastatin on Intermediary Metabolism in Humans

ParameterSpeciesConcentrationRoute of AdministrationEffectReference
Forearm Glucose UptakeHuman~200 nM (local)Brachial Artery InfusionDecreased by approximately 48-50%.[2]
Free Fatty Acid SpilloverHuman~200 nM (local)Brachial Artery InfusionIncreased by approximately 4.5- to 6.4-fold.[2]
Forearm Plasma FlowHuman~200 nM (local)Brachial Artery InfusionNo significant change.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key in vivo experimental protocols used to elucidate the physiological effects of Pancreastatin (33-49).

In Vivo Rat Studies for Glycogenolytic and Hyperglycemic Effects

This protocol is based on studies investigating the direct effects of PST (33-49) on the liver and systemic glucose levels in rats.

  • Animal Model: Male Wistar rats are typically used.

  • Peptide Administration: The C-terminal fragment of pancreastatin (33-49) is dissolved in a saline solution containing a carrier protein like bovine serum albumin (BSA) to prevent adhesion to surfaces. The peptide is administered via an injection into the intramesenteric vein to ensure direct delivery to the liver.

  • Blood and Tissue Sampling: Blood samples are collected at various time points post-injection to measure plasma glucose, insulin, and glucagon levels. Liver tissue is excised for the determination of glycogen content.

  • Analytical Methods: Blood glucose is measured using a standard glucose oxidase method. Plasma insulin and glucagon concentrations are determined by radioimmunoassay (RIA) or ELISA. Liver glycogen content is quantified after acid hydrolysis of the tissue.

Human Forearm Metabolism Study

This protocol, employed to study the peripheral effects of pancreastatin in humans, involves the cannulation of the brachial artery for local peptide infusion and sampling from a deep forearm vein.

  • Subject Population: Healthy human volunteers are recruited after providing informed consent.

  • Catheterization: A catheter is inserted into the brachial artery of one arm for the infusion of pancreastatin or a control solution. Another catheter is placed in a deep antecubital vein of the same arm to sample blood that has primarily passed through the forearm muscle and adipose tissue.

  • Infusion Protocol: A baseline infusion of saline is administered, followed by an infusion of pancreastatin at a controlled rate to achieve a specific local concentration in the forearm circulation.

  • Metabolite and Hormone Analysis: Arterial and venous blood samples are analyzed for glucose, free fatty acids, and amino acid concentrations. Forearm plasma flow is measured to calculate the net uptake or release of metabolites.

  • Data Calculation: The arteriovenous difference in metabolite concentration, multiplied by the forearm plasma flow, is used to determine the net balance of the metabolite across the forearm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by Pancreastatin (33-49) and the workflows of the described in vivo experiments.

pancreastatin_signaling PST Pancreastatin (33-49) Receptor PST Receptor (G-protein coupled) PST->Receptor Binds Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Physiological_Effects Physiological Effects (e.g., Glycogenolysis) PKC->Physiological_Effects Leads to

Caption: Signaling pathway of Pancreastatin (33-49) via Gαq/11, PLC, and PKC.

rat_in_vivo_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome Rat Wistar Rat Anesthesia Anesthesia Rat->Anesthesia Injection Intramesenteric Vein Injection of PST (33-49) Anesthesia->Injection Blood_Sampling Blood Sampling (Time Points) Injection->Blood_Sampling Liver_Excision Liver Excision Injection->Liver_Excision Plasma_Analysis Plasma Analysis (Glucose, Insulin, Glucagon) Blood_Sampling->Plasma_Analysis Glycogen_Assay Liver Glycogen Quantification Liver_Excision->Glycogen_Assay Results Hyperglycemia & Glycogenolysis Data Plasma_Analysis->Results Glycogen_Assay->Results

Caption: Experimental workflow for in vivo rat studies.

human_forearm_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome Subject Human Volunteer Catheterization Brachial Artery & Deep Vein Catheterization Subject->Catheterization Infusion Brachial Artery Infusion (Saline -> PST) Catheterization->Infusion AV_Sampling Arterial & Venous Blood Sampling Infusion->AV_Sampling Flow_Measurement Forearm Plasma Flow Measurement Infusion->Flow_Measurement Metabolite_Analysis Metabolite Analysis (Glucose, FFAs) AV_Sampling->Metabolite_Analysis Calculation Net Metabolite Uptake/Release Calculation Flow_Measurement->Calculation Metabolite_Analysis->Calculation Results Data on Peripheral Metabolism Calculation->Results

Caption: Experimental workflow for human forearm metabolism studies.

References

Cellular Targets of Porcine Pancreastatin (33-49): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreastatin (B1591218) (PST), a peptide derived from the proteolytic processing of Chromogranin A (CgA), is a significant negative regulator of glucose metabolism and insulin (B600854) sensitivity. The C-terminal fragment, specifically the porcine sequence 33-49, is recognized as the primary biologically active moiety. This document provides an in-depth technical overview of the known cellular targets of porcine Pancreastatin (33-49), detailing its interaction with cell surface receptors and intracellular chaperones, the subsequent signaling cascades, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Primary Cellular Targets and Binding Interactions

Porcine Pancreastatin (PST) (33-49) exerts its pleiotropic effects by interacting with multiple cellular components, primarily in metabolic tissues such as the liver, adipose tissue, and pancreas. The key identified targets include G-protein coupled receptors, the insulin receptor, and the endoplasmic reticulum chaperone GRP78.

G-Protein Coupled Receptors (GPCRs)

The primary mechanism of PST action in hepatocytes is initiated through cell surface receptors coupled to heterotrimeric G-proteins.[1] PST binding activates members of the Gαq/11 and Gαi families of G-proteins.[2] This interaction has been confirmed through GTPase activity assays, where pancreastatin stimulated GTPase activity in rat liver membranes by approximately 25% over basal levels.[2] Further studies using specific antisera demonstrated that this stimulation was inhibited by 85% with anti-Gαq/11 and 15% with anti-Gαi1,2 sera.[2]

Insulin Receptor

Recent evidence suggests a direct interaction between PST and the insulin receptor.[3] In insulin-sensitive HTC hepatoma cells, PST was found to inhibit insulin action and signaling in a dose-dependent manner, an effect not attributable to competition for insulin binding.[3][4] This interaction leads to a "cross-talk" between the PST and insulin signaling pathways, where PST antagonizes insulin's metabolic effects.[4] PST promotes the Serine/Threonine phosphorylation of the insulin receptor, which blunts its tyrosine kinase activity and downstream signaling.[4]

Glucose-Regulated Protein 78 (GRP78)

A novel target for PST has been identified as the 78-kDa glucose-regulated protein (GRP78), an endoplasmic reticulum chaperone.[5] PST binds to GRP78 and inhibits its intrinsic ATPase enzymatic activity.[5] This interaction is crucial for PST's effects on hepatic glucose production, as GRP78 over-expression can antagonize PST's action on glucose-6-phosphatase (G6Pase) expression.[5]

Signaling Pathways and Mechanisms of Action

The engagement of PST (33-49) with its cellular targets triggers distinct signaling cascades that culminate in the modulation of glucose and lipid metabolism.

Gαq/11 - Phospholipase C - Ca2+ Pathway

The most well-characterized pathway involves the activation of Gαq/11 proteins.[2][6][7] This leads to the stimulation of Phospholipase C β3 (PLC-β3), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 triggers the release of Ca2+ from intracellular stores, leading to a rapid increase in cytosolic free calcium ([Ca2+]i).[1][6][8] Both DAG and elevated [Ca2+]i activate classical isoforms of Protein Kinase C (PKC).[4][6][7] This cascade is fundamental to PST's glycogenolytic effect in the liver and its anti-insulin effects in both hepatocytes and adipocytes.[1][6]

G_alpha_q_pathway PST Pancreastatin (33-49) GPCR GPCR PST->GPCR G_alpha_q Gαq/11 GPCR->G_alpha_q Activates PLC Phospholipase C β3 G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca ↑ Cytosolic Ca²⁺ ER->Ca Releases Ca²⁺ Ca->PKC Activates Glycogenolysis ↑ Hepatic Glycogenolysis PKC->Glycogenolysis Insulin_Signal Inhibition of Insulin Signaling PKC->Insulin_Signal Insulin_Inhibition_Pathway cluster_pst PST Pathway cluster_insulin Insulin Pathway PST Pancreastatin (33-49) PKC Protein Kinase C PST->PKC Activates via Gαq/11-PLC IR Insulin Receptor PKC->IR Ser/Thr Phosphorylation IRS IRS-1 / IRS-2 PKC->IRS Ser/Thr Phosphorylation Insulin Insulin Insulin->IR IR->IRS Tyr Phosphorylation PI3K PI3-Kinase IRS->PI3K Activates Metabolism ↑ Glucose Uptake ↑ Glycogen Synthesis PI3K->Metabolism Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_biochem Biochemical Analysis cluster_detect Detection A1 Culture HTC Hepatoma Cells A2 Serum Starve A1->A2 A3 Pre-treat with PST (33-49) A2->A3 A4 Stimulate with Insulin A3->A4 B1 Cell Lysis A4->B1 B2 Immunoprecipitate with anti-IRS-1 B1->B2 B3 SDS-PAGE B2->B3 B4 Western Blot Transfer B3->B4 C1 Probe with anti-Phosphotyrosine Ab B4->C1 C2 ECL Detection C1->C2 C3 Analyze Signal Reduction C2->C3

References

Methodological & Application

Pancreastatin (33-49), Porcine: In Vitro Bioassay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreastatin (B1591218), a peptide fragment derived from chromogranin A, is a significant regulator of glucose homeostasis. The porcine-derived fragment, Pancreastatin (33-49), has been identified as a biologically active molecule that exerts inhibitory effects on insulin (B600854) secretion and glucose uptake in various cell types.[1][2][3] These application notes provide detailed protocols for in vitro bioassays to characterize the biological activity of porcine pancreastatin (33-49), focusing on its effects on insulin-secreting cells and adipocytes. The downstream signaling pathways involving G-protein coupling, phospholipase C, and protein kinase C are also elucidated.[1][4]

Data Presentation

Table 1: Inhibition of Insulin Secretion in RINm5F Cells
Pancreastatin (33-49) ConcentrationStimulus% Inhibition of Insulin SecretionReference
10 nMCarbachol~50%[5]
100 nMCarbacholMax. Inhibition (~50%)[5]
4 nMCarbacholED50[5]
Table 2: Inhibition of Insulin-Stimulated Glucose Uptake in Rat Adipocytes
Pancreastatin (33-49) ConcentrationInsulin Concentration% Inhibition of 2-Deoxyglucose UptakeReference
100 pM10 nMSignificant Inhibition[6]
600 pM10 nMIC50[6]
>10 nM10 nM~28%[6][7]

Experimental Protocols

In Vitro Bioassay for Inhibition of Insulin Secretion in RINm5F Cells

This protocol details the methodology to assess the inhibitory effect of porcine pancreastatin (33-49) on stimulated insulin secretion from the rat insulinoma cell line, RINm5F.

Materials:

  • RINm5F cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

  • Porcine Pancreastatin (33-49) ([Pyr33]-Pancreastatin (Porcine, 33-49) is a suitable product for in vitro research)

  • Insulin secretagogues (e.g., Carbachol, Glyceraldehyde, Glucose)

  • Pertussis Toxin (optional, for signaling pathway studies)

  • Insulin ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Culture: Culture RINm5F cells in RPMI-1640 medium in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed RINm5F cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to attach and grow for 48-72 hours.

  • Pre-incubation: Gently wash the cells twice with KRBB. Pre-incubate the cells in KRBB for 1-2 hours at 37°C.

  • Pancreastatin (33-49) Treatment: Aspirate the pre-incubation buffer and add fresh KRBB containing various concentrations of porcine pancreastatin (33-49) (e.g., 1 pM to 1 µM). Incubate for 30 minutes at 37°C.

  • Stimulation of Insulin Secretion: Add the desired insulin secretagogue (e.g., 100 µM Carbachol) to the wells and incubate for an additional 30-60 minutes at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Express the results as a percentage of the insulin secretion observed in the stimulated control group (without pancreastatin). Plot the percentage inhibition against the logarithm of the pancreastatin (33-49) concentration to determine the IC50 value.

In Vitro Bioassay for Inhibition of Glucose Uptake in Primary Rat Adipocytes

This protocol describes the procedure to measure the effect of porcine pancreastatin (33-49) on insulin-stimulated glucose uptake in primary rat adipocytes.

Materials:

  • Epididymal fat pads from Wistar rats

  • Collagenase (Type I)

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 1% BSA

  • Porcine Pancreastatin (33-49)

  • Insulin

  • 2-deoxy-D-[3H]glucose or other labeled glucose analog

  • Scintillation fluid and counter

  • Polypropylene (B1209903) vials

Protocol:

  • Adipocyte Isolation: Isolate primary adipocytes from rat epididymal fat pads by collagenase digestion.

  • Pre-incubation: Wash the isolated adipocytes with KRH buffer and pre-incubate them in a shaking water bath at 37°C for 30 minutes.

  • Pancreastatin (33-49) and Insulin Treatment: Aliquot the adipocyte suspension into polypropylene vials. Add porcine pancreastatin (33-49) at various concentrations (e.g., 1 pM to 1 µM) and incubate for 15 minutes. Subsequently, add a submaximal concentration of insulin (e.g., 1 nM) and incubate for another 15 minutes.

  • Glucose Uptake Assay: Initiate glucose uptake by adding labeled 2-deoxy-D-glucose to each vial. Allow the uptake to proceed for a defined period (e.g., 3-5 minutes).

  • Termination of Uptake: Stop the reaction by adding ice-cold KRH buffer containing a glucose transport inhibitor (e.g., phloretin).

  • Separation and Lysis: Separate the adipocytes from the buffer by centrifugation through silicone oil. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Calculate the rate of glucose uptake and express the results as a percentage of the insulin-stimulated glucose uptake in the absence of pancreastatin. Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflows

Pancreastatin_Signaling_Pathway PST Pancreastatin (33-49) Receptor PST Receptor PST->Receptor Binds Gq11 Gq/11 Protein Receptor->Gq11 Activates PLC Phospholipase C-β Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Activates Ca->PKC Co-activates Response Inhibition of Insulin Secretion/ Glucose Uptake PKC->Response

In_Vitro_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture/ Adipocyte Isolation Seeding Cell Seeding Cell_Culture->Seeding Preincubation Pre-incubation Seeding->Preincubation PST_Addition Add Pancreastatin (33-49) Preincubation->PST_Addition Stimulation Add Stimulus (e.g., Insulin, Carbachol) PST_Addition->Stimulation Measurement Measure Endpoint (Insulin/Glucose Uptake) Stimulation->Measurement Data_Processing Data Processing & Normalization Measurement->Data_Processing IC50 IC50 Determination Data_Processing->IC50

References

Application Notes and Protocols: Experimental Use of Porcine Pancreastatin (33-49) in Islets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pancreastatin (B1591218) (PST) is a 49-amino acid peptide originally isolated from the porcine pancreas. It is derived from the proteolytic processing of Chromogranin A (CHGA), a protein found in the secretory granules of many neuroendocrine cells.[1][2] Within pancreatic islets, PST is co-localized with insulin (B600854) in β-cells, glucagon (B607659) in α-cells, and somatostatin (B550006) in δ-cells.[2][3] The primary and most studied biological activity of PST is the inhibition of glucose-stimulated insulin secretion (GSIS).[1][4][5] The C-terminal fragment, specifically the 33-49 region, is considered the biologically active moiety of the peptide.[6][7][8] These application notes provide a summary of the effects of porcine Pancreastatin (33-49) on islet function, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action

Porcine Pancreastatin (33-49) exerts its inhibitory effect on insulin secretion primarily by modulating intracellular calcium signaling in pancreatic β-cells. The peptide is believed to act through a G-protein coupled receptor, likely of the Gi family, as its effects are sensitive to pertussis toxin.[1] Activation of this pathway interferes with the normal sequence of events following glucose stimulation.

Specifically, PST inhibits the glucose-stimulated influx of extracellular Ca2+ into the β-cell, a critical step for triggering insulin granule exocytosis.[9] Interestingly, it does not appear to affect the ATP-sensitive potassium (KATP) channels, meaning it does not prevent the initial membrane depolarization induced by glucose metabolism.[9] Instead, it acts downstream, directly or indirectly inhibiting the voltage-dependent calcium channels.[9] This disruption of Ca2+-dependent events is a key feature of its mechanism.[1] In addition to its effects on insulin, PST has also been shown to stimulate glucagon secretion from α-cells.[10]

Pancreastatin_Signaling_Pathway cluster_outside Extracellular Space cluster_cell Pancreatic β-Cell PST Pancreastatin (33-49) GPCR PST Receptor (GPCR) PST->GPCR Gi Gi Protein GPCR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits VDCC Voltage-Dependent Ca²⁺ Channel Gi->VDCC Inhibits cAMP ↓ cAMP Ca_influx ↓ Ca²⁺ Influx Insulin_Exo ↓ Insulin Exocytosis Ca_influx->Insulin_Exo Leads to Glucose_Metabolism Glucose Metabolism → ↑ ATP/ADP Ratio → KATP Channel Closure → Depolarization Glucose_Metabolism->VDCC Activates Islet_Secretion_Workflow A Islet Isolation (Collagenase Digestion) B Islet Purification (Density Gradient) A->B C Overnight Culture (Recovery) B->C D Pre-incubation (Basal Glucose) C->D E Incubation with Test Compounds (Glucose +/- PST) D->E F Collect Supernatant E->F G Measure Insulin (ELISA / RIA) F->G H Data Analysis G->H Calcium_Imaging_Workflow A Islet Isolation B Loading with Ca²⁺ Dye (e.g., Fura-2 AM) A->B C Place Islets in Perifusion Chamber B->C D Record Baseline Fluorescence (Basal Glucose) C->D E Stimulate with High Glucose (+/- PST) D->E F Acquire Time-Lapse Images E->F G Define Regions of Interest (ROIs) F->G H Analyze Ca²⁺ Traces (Amplitude, Frequency) G->H

References

Application Notes and Protocols: Porcine Pancreastatin (33-49) Radioimmunoassay (RIA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the quantitative determination of porcine pancreastatin (B1591218) (33-49) in plasma samples using a competitive binding radioimmunoassay (RIA). This highly sensitive technique is crucial for studying the physiological and pathological roles of pancreastatin, a peptide derived from chromogranin A that is involved in regulating glucose metabolism and insulin (B600854) secretion.[1][2][3][4][5]

Principle of the Radioimmunoassay (RIA)

The radioimmunoassay for porcine pancreastatin (33-49) is a competitive binding assay.[6][7][8][9] The principle relies on the competition between a known amount of radiolabeled pancreastatin (tracer) and the unlabeled pancreastatin present in the sample or standards for a limited number of binding sites on a specific anti-pancreastatin antibody. As the concentration of unlabeled pancreastatin in the sample increases, the amount of radiolabeled pancreastatin that can bind to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated to determine the concentration of pancreastatin in unknown samples.[6][7][8][9]

Pancreastatin (33-49) Signaling and Function

Pancreastatin, a 49-amino acid peptide derived from chromogranin A, plays a significant role in glucose homeostasis.[3] The C-terminal fragment (33-49) is biologically active and has been shown to inhibit glucose-stimulated insulin release.[1][2][4] It also has a hyperglycemic effect, potentially by decreasing liver glycogen (B147801) content.[4] The following diagram illustrates the inhibitory effect of pancreastatin on insulin secretion.

Pancreastatin_Signaling cluster_pancreatic_beta_cell Pancreatic Beta-Cell Glucose Glucose Insulin_Granules Insulin Granules Glucose->Insulin_Granules Stimulates Insulin_Release Insulin Release Insulin_Granules->Insulin_Release Exocytosis Pancreastatin Pancreastatin (33-49) Pancreastatin->Insulin_Release Inhibits

Caption: Inhibitory effect of Pancreastatin (33-49) on glucose-stimulated insulin release.

Experimental Protocols

Specimen Collection and Handling

Proper specimen handling is critical for accurate results.

  • Patient Preparation: Patients should be fasting for 10-12 hours prior to sample collection.[5] If possible, medications that may influence insulin levels should be discontinued (B1498344) for at least 48 hours before collection.[5][10]

  • Collection: Collect 10 mL of blood directly into a Z-tube™ preservative tube.[10]

  • Processing: Separate the plasma by centrifugation as soon as possible.[10]

  • Storage: Immediately freeze the plasma in a plastic transfer vial.[10] Specimens must be shipped frozen on dry ice and are not stable at refrigerated or room temperatures.[5][10] Frozen plasma is stable for up to 60 days.[10]

  • Rejection Criteria: Grossly icteric, hemolyzed, or lipemic samples are unacceptable.[10]

Reagents and Materials
  • Anti-porcine pancreastatin antiserum

  • Porcine pancreastatin (33-49) standard

  • ¹²⁵I-labeled porcine pancreastatin (tracer)

  • Assay Buffer: Sodium phosphate-buffered saline with 0.2% bovine serum albumin (BSA)[11]

  • Second antibody (precipitating antibody)

  • Polypropylene (B1209903) test tubes

  • Pipettes

  • Centrifuge (refrigerated)

  • Gamma counter

Radioimmunoassay Procedure

This protocol is based on a disequilibrium assay format.[11]

RIA_Workflow cluster_day1 Day 1: Initial Incubation cluster_day2 Day 2: Tracer Addition and Incubation cluster_day3 Day 3: Separation and Counting A Pipette Standards, QCs, and Samples B Add Anti-Pancreastatin Antiserum A->B C Incubate for 24 hours at 4°C B->C D Add ¹²⁵I-Pancreastatin Tracer C->D E Incubate for 24 hours at 4°C D->E F Add Second Antibody E->F G Incubate F->G H Centrifuge G->H I Decant Supernatant H->I J Count Radioactivity of Pellet I->J

Caption: Workflow for the Porcine Pancreastatin (33-49) Radioimmunoassay.

Step-by-Step Protocol:

  • Preparation:

    • Dilute the anti-porcine pancreastatin antiserum to its working dilution (e.g., 1:25,000) in assay buffer.[11]

    • Prepare porcine pancreastatin standards in a plasma-based matrix covering a range of 10 to 1280 pg/mL.[11]

    • Prepare quality control (QC) pools at low, medium, and high concentrations (e.g., 40, 200, and 600 pg/mL).[11]

  • Assay Setup (Day 1):

    • Set up polypropylene tubes for standards, QCs, and unknown samples.

    • Pipette 100 µL of standards, QCs, and plasma samples into their respective tubes.

    • Add 100 µL of the diluted anti-pancreastatin antiserum to all tubes.

    • Vortex gently and incubate for 24 hours at 4°C.[11]

  • Tracer Addition (Day 2):

    • Add 100 µL of ¹²⁵I-labeled porcine pancreastatin tracer to all tubes.

    • Vortex gently and incubate for an additional 24 hours at 4°C.[11]

  • Separation of Bound and Free Fractions (Day 3):

    • Add the second antibody (precipitating antibody) to all tubes.

    • Incubate for a sufficient time to allow for the precipitation of the antibody-antigen complex.

    • Centrifuge the tubes at a refrigerated temperature to pellet the precipitate.

    • Carefully decant the supernatant containing the free tracer.

  • Counting and Data Analysis:

    • Measure the radioactivity of the pellet (bound fraction) in each tube using a gamma counter.

    • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the pancreastatin standards.

    • Determine the concentration of pancreastatin in the unknown samples by interpolating their percentage of bound tracer from the standard curve.

Data Presentation

Assay Performance Characteristics
ParameterValueReference
Assay Format Disequilibrium Radioimmunoassay[11]
Antiserum Working Dilution 1:25,000[11]
Standard Curve Range 10 - 1280 pg/mL[11]
Mean Sensitivity 17 pg/mL (range: 12-22 pg/mL)[11]
Reference Range 10 - 135 pg/mL[10]
Quality Control and Precision
QC LevelTarget Concentration (pg/mL)Mean Observed Value (pg/mL)Intra-assay CV (%)
Low 402112%
Medium 2001446%
High 6003568%

Data adapted from a study developing a carboxy-terminal human pancreastatin assay using anti-porcine pancreastatin antiserum.[11]

Cross-Reactivity
CompoundCross-Reactivity (%)
Porcine Pancreastatin (33-49) 100%
Synthetic Human Pancreastatin 91%
Human Chromogranin A 0.08%
25 kDa Human Chromogranin A C-terminal fragment 2.5%

Data from a commercial RIA method for porcine pancreastatin 1-49.[12]

Conclusion

This document provides a comprehensive overview and detailed protocol for the radioimmunoassay of porcine pancreastatin (33-49). Adherence to the specified procedures for sample handling, reagent preparation, and assay execution is essential for obtaining accurate and reproducible results. This assay is a valuable tool for researchers and drug development professionals investigating the role of pancreastatin in various physiological and disease states.

References

Application Notes: Quantitative Determination of Porcine Pancreastatin (33-49) using Enzyme Immunoassay (EIA)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pancreastatin, a 49-amino acid peptide derived from chromogranin A, is a significant regulator of various metabolic processes.[1] The porcine fragment, Pancreastatin (33-49), is a biologically active C-terminal fragment that has been implicated in the inhibition of insulin (B600854) secretion and the modulation of glucose homeostasis.[2][3] These application notes describe a competitive enzyme immunoassay (EIA) for the quantitative determination of porcine Pancreastatin (33-49) in biological samples. This assay is a valuable tool for researchers studying metabolic diseases, neuroendocrine tumors, and pancreatic function.

Principle of the Procedure

This assay is a competitive enzyme immunoassay. The microtiter plate is pre-coated with a fixed amount of goat anti-rabbit IgG. A known amount of biotinylated porcine Pancreastatin (33-49) and a rabbit polyclonal antibody specific for porcine Pancreastatin (33-49) are added to the wells, along with the standards or samples containing the unknown amount of the peptide. The unlabeled Pancreastatin (33-49) in the sample competes with the biotinylated peptide for binding to the specific rabbit antibody. The antibody-antigen complex is then captured by the goat anti-rabbit IgG on the plate.

After incubation, the unbound components are washed away. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated Pancreastatin (33-49) captured on the plate. Following another washing step, a substrate solution is added. The intensity of the color developed is inversely proportional to the concentration of porcine Pancreastatin (33-49) in the samples. A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the standards, and the concentration of the unknown samples is determined from this curve.

Technical Data Summary

ParameterSpecification
Assay Type Competitive Enzyme Immunoassay (EIA)
Sample Types Plasma, Serum, Tissue Homogenates
Species Reactivity Porcine
Assay Range 0.1 ng/mL - 100 ng/mL
Sensitivity 0.05 ng/mL
Cross-Reactivity Porcine Pancreastatin (33-49): 100%Porcine Pancreastatin (1-49): < 5%Human Pancreastatin: Not DetectedRat Pancreastatin: Not Detected

Pancreastatin Signaling Pathway

Pancreastatin exerts its effects by binding to a G-protein coupled receptor on the cell surface. This interaction primarily activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of Pancreastatin, such as the inhibition of insulin release.

Pancreastatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PST Pancreastatin GPCR G-Protein Coupled Receptor PST->GPCR Gq Gαq/11 GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Inhibition of Insulin Release) Ca->Response PKC->Response

Caption: Pancreastatin signaling cascade.

Experimental Protocols

Materials Required but Not Provided
  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Deionized or distilled water

  • Wash bottle, automated microplate washer

  • Vortex mixer

  • Tubes for standard and sample dilutions

  • Absorbent paper for blotting

Reagent Preparation
  • Wash Buffer (1X): If provided as a concentrate, dilute with deionized water to the final working volume.

  • Porcine Pancreastatin (33-49) Standard: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Prepare serial dilutions to create standards with known concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.12, and 0 ng/mL).

  • Biotinylated Porcine Pancreastatin (33-49): Reconstitute and dilute according to the kit instructions.

  • Rabbit Anti-Porcine Pancreastatin (33-49) Antibody: Reconstitute and dilute according to the kit instructions.

  • Streptavidin-HRP: Dilute the concentrated Streptavidin-HRP with the appropriate buffer as per the kit manual.

  • Substrate Solution: The substrate solution is typically ready to use.

  • Stop Solution: The stop solution is typically ready to use.

Sample Preparation
  • Plasma: Collect blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Aliquot and store the plasma at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1000 x g. Aliquot and store the serum at -20°C or -80°C.

  • Tissue Homogenates: Homogenize tissue samples in an appropriate buffer and centrifuge to remove debris. The supernatant can then be used for the assay. Further dilution may be necessary.

Assay Protocol
  • Bring all reagents and samples to room temperature before use.

  • Add 50 µL of standard, sample, or blank (assay buffer) to the appropriate wells of the goat anti-rabbit IgG pre-coated microplate.

  • Add 25 µL of the diluted biotinylated porcine Pancreastatin (33-49) to each well.

  • Add 25 µL of the diluted rabbit anti-porcine Pancreastatin (33-49) antibody to each well.

  • Cover the plate and incubate for 2 hours at room temperature on a microplate shaker.

  • Aspirate the contents of each well and wash the plate 4 times with 300 µL of 1X Wash Buffer per well. After the last wash, invert the plate and blot it against clean paper towels.

  • Add 100 µL of diluted Streptavidin-HRP to each well.

  • Cover the plate and incubate for 1 hour at room temperature.

  • Repeat the wash step as in step 6.

  • Add 100 µL of the Substrate Solution to each well.

  • Incubate the plate for 30 minutes at room temperature in the dark.

  • Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Subtract the average zero standard absorbance from the average absorbance of all other standards and samples.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of porcine Pancreastatin (33-49) in the samples by interpolating their absorbance values from the standard curve.

  • Account for any sample dilution factors in the final concentration calculation.

Competitive EIA Workflow

Competitive_EIA_Workflow Start Start Add_Reagents Add Standards, Samples, Biotinylated Peptide, and Primary Antibody to Wells Start->Add_Reagents Incubate1 Incubate for 2 hours at Room Temperature Add_Reagents->Incubate1 Wash1 Wash Plate 4 Times Incubate1->Wash1 Add_HRP Add Streptavidin-HRP Wash1->Add_HRP Incubate2 Incubate for 1 hour at Room Temperature Add_HRP->Incubate2 Wash2 Wash Plate 4 Times Incubate2->Wash2 Add_Substrate Add Substrate Solution Wash2->Add_Substrate Incubate3 Incubate for 30 minutes in the Dark Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze_Data Analyze Data and Calculate Concentrations Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Competitive EIA workflow.

Performance Characteristics

Standard Curve Example

The following is an example of a typical standard curve. The absorbance values are inversely proportional to the concentration of porcine Pancreastatin (33-49).

Porcine Pancreastatin (33-49) (ng/mL)Optical Density (450 nm)
1000.152
500.235
250.389
12.50.612
6.250.934
3.121.356
02.105
Precision

Intra-Assay Precision (Precision within an assay): Three samples of known concentration were tested 20 times on one plate to assess intra-assay precision.

SampleMean Concentration (ng/mL)Standard DeviationCV (%)
1100.454.5
2251.124.48
3502.354.7

Inter-Assay Precision (Precision between assays): Three samples of known concentration were tested in 20 separate assays to assess inter-assay precision.

SampleMean Concentration (ng/mL)Standard DeviationCV (%)
1110.625.64
2261.485.69
3522.815.40

References

Application Notes: Cell-Based Assays Using Pancreastatin (33-49), Porcine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pancreastatin (B1591218) (PST) is a crucial regulatory peptide derived from the proteolytic processing of Chromogranin A (CgA), an acidic protein found in the secretory granules of many neuroendocrine and neuronal cells.[1][2] The porcine variant of Pancreastatin is a 49-amino acid peptide, and its C-terminal fragment, Pancreastatin (33-49), is recognized for retaining significant biological activity.[3][4] This fragment is a key tool for investigating metabolic regulation, particularly glucose homeostasis.[5][6] PST has been shown to inhibit glucose-stimulated insulin (B600854) release, modulate glucose uptake in hepatocytes and adipocytes, and stimulate glycogenolysis.[3][5][7] Its actions are primarily mediated through a G-protein coupled receptor system, involving Gαq/11 protein, phospholipase C (PLC), and protein kinase C (PKC), leading to downstream cellular responses.[5][8]

These application notes provide detailed protocols for key cell-based assays to probe the function of porcine Pancreastatin (33-49), offering researchers robust methods to study its effects on cellular signaling and metabolism.

Key Applications

  • Metabolic Regulation Studies: Elucidate the mechanisms by which Pancreastatin modulates glucose uptake, insulin sensitivity, and glycogen (B147801) metabolism in cell models like hepatocytes and adipocytes.[3][5]

  • Insulin Secretion Analysis: Investigate the inhibitory effects of Pancreastatin on glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[2]

  • Signal Transduction Research: Dissect the intracellular signaling pathways activated by Pancreastatin, including G-protein activation, calcium mobilization, and PKC activation.[5][9]

  • Drug Discovery: Screen for compounds that modulate the Pancreastatin signaling pathway for potential therapeutic applications in metabolic disorders like type 2 diabetes.[5]

Signaling Pathway and Workflow

The primary signaling cascade initiated by Pancreastatin involves the activation of a Gαq/11-coupled receptor, leading to downstream metabolic changes.

Pancreastatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PST Pancreastatin (33-49) Receptor PST Receptor (GPCR) PST->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses: - ↓ Glucose Uptake - ↑ Glycogenolysis - ↓ Insulin Secretion PKC->Response Phosphorylates targets Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates

Caption: Pancreastatin (33-49) signaling pathway.

Experimental Protocols

Protocol 1: Glucose Uptake Inhibition Assay in Adipocytes

This assay measures the ability of Pancreastatin (33-49) to inhibit insulin-stimulated glucose uptake in differentiated adipocytes, such as 3T3-L1 cells.

Workflow:

Glucose_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A1 1. Seed 3T3-L1 Preadipocytes A2 2. Differentiate into Mature Adipocytes (7-10 days) A1->A2 B1 3. Serum Starve Cells (2-4 hours) A2->B1 B2 4. Pre-treat with Pancreastatin (33-49) B1->B2 B3 5. Stimulate with Insulin B2->B3 B4 6. Add 2-deoxy-D-[³H]glucose B3->B4 B5 7. Incubate & Terminate Uptake (ice-cold PBS) B4->B5 C1 8. Lyse Cells (1 N NaOH) B5->C1 C2 9. Scintillation Counting C1->C2 C3 10. Calculate % Inhibition C2->C3

Caption: Workflow for the glucose uptake inhibition assay.

Materials:

  • Differentiated 3T3-L1 adipocytes (or similar model) in 24-well plates

  • Porcine Pancreastatin (33-49) (e.g., [Pyr33]-Pancreastatin (33-49))[6]

  • Insulin solution (100 nM)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose (radiolabeled glucose analog)

  • 1 N NaOH for cell lysis

  • Scintillation cocktail and counter

Procedure:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 24-well plates.[10]

  • On the day of the experiment (7-10 days post-differentiation), gently wash the cells twice with KRH buffer.

  • Serum starve the cells by incubating in KRH buffer for 2-4 hours at 37°C.

  • Pre-treat the cells by adding various concentrations of Pancreastatin (33-49) (e.g., 0.1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.

  • Stimulate glucose uptake by adding 100 nM insulin to appropriate wells for 30 minutes at 37°C.[10] Include non-insulin stimulated controls.

  • Initiate the uptake measurement by adding 2-deoxy-D-[³H]glucose to a final concentration of 100 µM for 10 minutes.[10]

  • Terminate the uptake by washing the cells three times rapidly with ice-cold PBS.[10]

  • Lyse the cells by adding 500 µL of 1 N NaOH to each well and incubating for 30 minutes.[10]

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the percentage inhibition of insulin-stimulated glucose uptake for each Pancreastatin concentration.

Protocol 2: Intracellular Calcium ([Ca²⁺]i) Mobilization Assay in Hepatocytes

This protocol measures Pancreastatin-induced changes in cytosolic free calcium in hepatocytes (e.g., primary rat hepatocytes or HepG2 cells) using a fluorescent calcium indicator. Pancreastatin is known to be a Ca²⁺-mobilizing hormone.[11]

Materials:

  • Rat hepatocytes or HepG2 cells cultured on glass coverslips

  • Porcine Pancreastatin (33-49)

  • Fluo-3 AM or Fura-2 AM (calcium indicator dyes)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Fluorescence microscope or plate reader with kinetic reading capability

Procedure:

  • Seed hepatocytes on glass coverslips and culture until they reach desired confluency.

  • Prepare a loading buffer containing Fluo-3 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

  • Wash the cells once with HBSS.

  • Load the cells with the dye by incubating in the loading buffer for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for 15-20 minutes.

  • Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope or place the plate in a reader.

  • Obtain a stable baseline fluorescence reading for 2-3 minutes.

  • Add Pancreastatin (33-49) to the cells at a final concentration (e.g., 100 nM) and record the change in fluorescence intensity over time.[11] Half-maximal and maximal effects have been observed at 0.3 and 100 nM, respectively.[11]

  • At the end of the experiment, add a calcium ionophore like ionomycin (B1663694) as a positive control to determine the maximum fluorescence signal.

  • Analyze the data by calculating the ratio of fluorescence before and after stimulation, representing the fold increase in intracellular calcium.

Quantitative Data Summary

The following tables summarize representative quantitative effects of Pancreastatin (PST) observed in various cell-based assays.

Table 1: Effect of Pancreastatin on Glucose and Hormone Regulation

Parameter MeasuredCell/System TypePST ConcentrationObserved EffectReference
Glucose UptakeHuman Forearm~200 nM~48-50% decrease[12]
Insulin-Stimulated Glucose Uptake3T3-L1 Adipocytes100 nMSignificant inhibition[10][13]
Insulin Release (Glucose-Stimulated)Perfused Rat Pancreas10 nMInhibition of first phase[14]
PTH SecretionPorcine Parathyroid Cells1-100 nMUp to 93% inhibition[1]
Chromogranin A SecretionPorcine Parathyroid Cells1-100 nMUp to 75% inhibition[1]

Table 2: Effect of Pancreastatin on Intracellular Signaling

Parameter MeasuredCell TypePST ConcentrationObserved EffectReference
Intracellular Ca²⁺ ([Ca²⁺]i)Rat Hepatocytes0.1 µMIncrease from ~150 nM to ~700 nM[11]
Intracellular Ca²⁺ ([Ca²⁺]i)Rat Hepatocytes0.3 nMHalf-maximal effect[11]
1,2-diacylglycerol (DAG) FormationRat HepatocytesNot specifiedStimulation[9]
Protein Kinase C (PKC) ActivityRat HepatocytesNot specifiedActivation[3][9]

References

Application Notes and Protocols: Synthetic Pancreastatin (33-49) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreastatin, a peptide fragment derived from Chromogranin A, is a significant regulator of glucose and lipid metabolism. The synthetic C-terminal fragment, Pancreastatin (33-49), has been identified as the active region responsible for many of its biological effects. These notes provide detailed protocols for the handling, storage, and application of synthetic Pancreastatin (33-49) in research settings, with a focus on its role in metabolic and cellular signaling studies.

Product Handling and Storage

Proper handling and storage of synthetic Pancreastatin (33-49) are crucial to maintain its biological activity and ensure experimental reproducibility.

1.1. Storage of Lyophilized Peptide

Upon receipt, lyophilized Pancreastatin (33-49) should be stored under the following conditions to ensure long-term stability:

Storage ConditionDurationNotes
-20°CUp to 12 months[1]Preferred for long-term storage.[2][3][4]
4°CShort-term onlySuitable for immediate use.

Key Handling Practices:

  • Before opening, allow the vial to warm to room temperature, preferably in a desiccator, to prevent moisture contamination which can decrease peptide stability.[2][3][5]

  • Minimize exposure to light.[2][5]

  • Wear gloves to avoid enzymatic or bacterial contamination.[5]

1.2. Reconstitution of Lyophilized Peptide

Reconstitution should be performed with care to ensure complete solubilization without compromising peptide integrity.

Recommended Solvents:

  • Primary: Sterile, distilled water or a sterile aqueous buffer such as Phosphate Buffered Saline (PBS) or Tris buffer (pH 7).[5]

  • For Hydrophobic Peptides: If the peptide is difficult to dissolve in aqueous solutions, a small amount of dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.[5]

Reconstitution Protocol:

  • Allow the lyophilized peptide to equilibrate to room temperature.[3][5]

  • Add the desired volume of sterile solvent to the vial.

  • Gently vortex or sonicate to ensure complete dissolution. Avoid vigorous shaking.

  • If necessary, sterile filter the reconstituted solution using a 0.22 µm filter.[6]

1.3. Storage of Reconstituted Peptide

Peptide solutions are less stable than the lyophilized powder.

Storage ConditionDurationNotes
4°CApproximately one monthFor short-term use.
-20°C or colderUp to a few weeksAliquot to avoid repeated freeze-thaw cycles.[2][4][5]

Important Considerations:

  • The stability of peptide solutions is concentration-dependent; lower concentrations are generally less stable.[5]

  • Avoid using frost-free freezers as temperature fluctuations during defrost cycles can degrade the peptide.[2]

  • For peptides containing amino acids susceptible to oxidation (e.g., Cys, Met, Trp), the use of oxygen-free solvents is recommended.[5]

Experimental Protocols

The following are detailed protocols for common applications of Pancreastatin (33-49).

2.1. In Vitro Inhibition of Glucose Uptake in Adipocytes

This protocol details how to assess the inhibitory effect of Pancreastatin (33-49) on insulin-stimulated glucose uptake in rat adipocytes.

Experimental Workflow for Glucose Uptake Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay prep1 Isolate rat adipocytes prep2 Incubate in Krebs-Ringer buffer (20 mM HEPES, 1% BSA, no glucose) prep1->prep2 treat1 Add Pancreastatin (33-49) prep2->treat1 treat2 Add Insulin (B600854) (10 nM) after 4 min treat1->treat2 assay1 Add 2-deoxy-D-[3H]glucose treat2->assay1 assay2 Incubate at 37°C assay1->assay2 assay3 Measure radioactivity assay2->assay3

Caption: Workflow for assessing Pancreastatin's effect on glucose uptake.

Materials:

  • Isolated rat adipocytes

  • Krebs-Ringer buffer (supplemented with 20 mM HEPES and 1% BSA, without glucose)

  • Human insulin

  • Synthetic Pancreastatin (33-49)

  • 2-deoxy-D-[2,6-³H]glucose

Procedure:

  • Isolate adipocytes from rat epididymal fat pads.

  • Incubate the adipocytes in Krebs-Ringer buffer at 37°C for 20 minutes.[6]

  • Add Pancreastatin (33-49) to the desired final concentration. A typical effective concentration is in the nanomolar to micromolar range.

  • After 4 minutes of incubation with Pancreastatin (33-49), add insulin to a final concentration of 10 nM to stimulate glucose uptake.[6]

  • Initiate the glucose uptake assay by adding 0.5 µCi of 2-deoxy-D-[³H]glucose.[6]

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by washing the cells with ice-cold Krebs-Ringer buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

Quantitative Data Summary:

TreatmentGlucose UptakeReference
BasalBaseline[6]
Insulin (10 nM)Increased[6]
Pancreastatin + InsulinDecreased by ~48-50% compared to insulin alone[6]

2.2. In Vivo Inhibition of Glucagon-Stimulated Insulin Release

This protocol describes an in vivo experiment in rats to evaluate the effect of Pancreastatin (33-49) on insulin secretion stimulated by glucagon.

Experimental Protocol for In Vivo Insulin Release

G start Anesthetize Rat administer_pst Administer Pancreastatin (33-49) via mesenteric vein start->administer_pst administer_glucagon Administer Glucagon administer_pst->administer_glucagon collect_blood Collect blood samples at time points administer_glucagon->collect_blood measure_insulin Measure plasma insulin levels collect_blood->measure_insulin measure_glucose Measure plasma glucose levels collect_blood->measure_glucose analyze Analyze data measure_insulin->analyze measure_glucose->analyze G PST Pancreastatin (33-49) Receptor PST Receptor PST->Receptor G_protein G-protein (pertussis toxin-insensitive) Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC activates DAG Diacylglycerol (DAG) PLC->DAG generates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Inhibition of Insulin-stimulated Glycogen Synthesis PKC->Cellular_Response leads to

References

Application Notes and Protocols: Reconstitution of Lyophilized Porcine Pancreastatin (33-49)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreastatin (B1591218), a peptide fragment derived from chromogranin A, is a key regulator of various metabolic processes. The porcine Pancreastatin (33-49) fragment is a biologically active peptide that has been shown to inhibit insulin (B600854) secretion and modulate glucose metabolism.[1][2][3][4] This document provides detailed application notes and protocols for the reconstitution, storage, and use of lyophilized porcine Pancreastatin (33-49) in common experimental settings.

Product Information

CharacteristicDescription
Product Name Porcine Pancreastatin (33-49)
Appearance Lyophilized white powder
Molecular Formula C₈₄H₠₂₃N₂₃O₂₉
Molecular Weight 1947.1 g/mol
Purity >95% (as determined by HPLC)
Storage (Lyophilized) Short-term: 4°C; Long-term: -20°C for up to 12 months.[5]
Storage (Reconstituted) Aliquot and store at -20°C or lower. Avoid repeated freeze-thaw cycles.

Reconstitution Protocol

Lyophilized porcine Pancreastatin (33-49) has limited solubility in water. The following protocol is recommended for effective reconstitution.

Materials:

  • Lyophilized porcine Pancreastatin (33-49) vial

  • Sterile, high-purity water

  • 0.1 N Acetic Acid (optional, for acidic peptides)

  • Ammonium (B1175870) hydroxide (B78521) solution (e.g., 1% v/v) or other suitable alkaline solution (for basic peptides)

  • Sterile polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-30 minutes. This prevents condensation from entering the vial.

  • Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Initial Solubilization:

    • Porcine Pancreastatin (33-49) is slightly soluble in water but can be dissolved at a pH > 9.

    • Add a small amount of a sterile, dilute alkaline solution, such as 1% ammonium hydroxide, to the vial to dissolve the peptide. Use the minimum volume necessary.

    • Alternatively, for initial attempts, sterile, high-purity water can be used, but complete dissolution may not occur.

  • Dilution: Once the peptide is dissolved, it can be further diluted with the desired sterile buffer (e.g., PBS, pH 7.4) to the final working concentration.

  • Vortexing: Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide degradation or aggregation.

  • Aliquoting and Storage:

    • For long-term storage, it is recommended to aliquot the reconstituted peptide into smaller, single-use volumes in sterile polypropylene tubes.

    • Store the aliquots at -20°C or lower.

    • Avoid repeated freeze-thaw cycles. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified for your specific application.

Experimental Protocols

In Vitro: Glucose Uptake Assay in Adipocytes

This protocol describes how to measure the effect of porcine Pancreastatin (33-49) on glucose uptake in differentiated adipocytes (e.g., 3T3-L1 cells).

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1) in 96-well plates

  • Reconstituted porcine Pancreastatin (33-49)

  • Insulin solution (1 µM)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer with 2% BSA

  • 2-Deoxy-D-[³H]glucose (2-DG) or a colorimetric/fluorometric glucose uptake assay kit

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Scintillation counter or plate reader

Procedure:

  • Cell Preparation: Differentiate 3T3-L1 preadipocytes to mature adipocytes in a 96-well plate.

  • Serum Starvation: Wash the differentiated adipocytes twice with PBS and then starve them in serum-free medium overnight to increase glucose transporter sensitivity.

  • Glucose Starvation: The next day, wash the cells three times with PBS and then incubate them with 100 µL of KRPH buffer containing 2% BSA for 40-60 minutes to starve them of glucose.

  • Treatment:

    • Prepare different concentrations of porcine Pancreastatin (33-49) in KRPH buffer.

    • Add the Pancreastatin (33-49) solutions to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes).

    • Include a control group with buffer only and a positive control group with insulin (1 µM) to stimulate glucose uptake.

  • Glucose Uptake Measurement:

    • Add 10 µL of 10 mM 2-Deoxy-D-glucose (2-DG) to each well.[6]

    • Incubate for 20 minutes.

    • Wash the cells three times with ice-cold PBS to stop glucose uptake.

  • Cell Lysis and Detection:

    • Lyse the cells with a suitable lysis buffer.

    • If using radiolabeled 2-DG, measure the radioactivity in the cell lysates using a scintillation counter.

    • If using a commercial kit, follow the manufacturer's instructions for detection.[6]

In Vivo: Effect on Insulin and Glucagon (B607659) Secretion in Mice

This protocol outlines a method to investigate the in vivo effects of porcine Pancreastatin (33-49) on insulin and glucagon secretion in mice.

Materials:

  • Male NMRI mice (or other suitable strain)

  • Reconstituted porcine Pancreastatin (33-49)

  • Saline solution (0.9% NaCl)

  • Glucose solution

  • Anesthetic agent

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • ELISA kits for insulin and glucagon

Procedure:

  • Animal Preparation: Acclimatize the mice to the experimental conditions. Fast the mice overnight before the experiment.

  • Peptide Administration:

    • Anesthetize the mice.

    • Administer porcine Pancreastatin (33-49) via intravenous injection at a specific dose (e.g., 4.0 nmol/kg body weight).[1]

    • Administer saline to the control group.

  • Glucose Challenge (Optional): To study the effect on glucose-stimulated insulin secretion, a glucose solution can be injected intravenously after the peptide administration.

  • Blood Sampling:

    • Collect blood samples at various time points after injection (e.g., 2, 6, 15, and 30 minutes).[1]

    • Collect blood from the retro-orbital plexus or tail vein into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma and store it at -20°C or lower until analysis.

  • Hormone Measurement: Measure the plasma concentrations of insulin and glucagon using specific ELISA kits according to the manufacturer's instructions.

Data Presentation

Table 1: Dose-Dependent Effects of Porcine Pancreastatin (33-49) on Insulin Secretion

ConcentrationEffect on Insulin SecretionExperimental ModelReference
10 nMInhibition of glucose-stimulated insulin releasePerfused rat pancreas[2]
100 nMMaximal inhibition of ß-cell DNA synthesis and decreased insulin secretionFetal rat pancreatic islets in culture[7]
15 nmol/LSignificant inhibition of the first phase of glucose-induced insulin releasePerfused rat pancreas[8]
4.0 nmol/kg (i.v.)Lowered basal plasma insulin concentrationIn vivo (mouse)[1]

Signaling Pathways and Workflows

Pancreastatin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PST Pancreastatin (33-49) PST_R Pancreastatin Receptor (GPCR) PST->PST_R Binds Gq11 Gq/11 PST_R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca Increases intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Insulin_Signal Insulin Signaling (PI3K/Akt Pathway) PKC->Insulin_Signal Inhibits Glycogenolysis Increased Glycogenolysis PKC->Glycogenolysis Stimulates Glucose_Uptake Decreased Glucose Uptake Insulin_Signal->Glucose_Uptake

Experimental_Workflow_Glucose_Uptake cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A1 Differentiate 3T3-L1 Preadipocytes A2 Serum Starve Overnight A1->A2 A3 Glucose Starve (40-60 min) A2->A3 B1 Add Pancreastatin (33-49) (various concentrations) A3->B1 B2 Incubate (30-60 min) B1->B2 C1 Add 2-Deoxy-D-glucose B2->C1 C2 Incubate (20 min) C1->C2 C3 Wash with ice-cold PBS C2->C3 D1 Lyse Cells C3->D1 D2 Measure Glucose Uptake (Scintillation or Plate Reader) D1->D2

References

Application Notes: Pancreastatin (33-49), Porcine in Glucose Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreastatin (B1591218) (PST) is a 49-amino acid peptide derived from the processing of Chromogranin A (ChgA), a protein found in the secretory granules of neuroendocrine and endocrine cells.[1][2][3] The porcine variant of Pancreastatin, and specifically its C-terminal fragment comprising amino acids 33-49, has been identified as a biologically active peptide with significant metabolic effects.[2] This fragment is a key tool for studying glucose homeostasis due to its potent inhibitory effects on insulin-stimulated glucose uptake in various tissues, including skeletal muscle, adipocytes, and the liver.[1][3][4] Its dysglycemic activity and role in counter-regulating insulin (B600854) signaling make it a valuable agent for investigating the mechanisms of insulin resistance, a hallmark of type 2 diabetes.[3][4][5]

Mechanism of Action

Pancreastatin (33-49) exerts its inhibitory effect on glucose uptake by interfering with the canonical insulin signaling pathway. The peptide acts through a G-protein coupled receptor (GPCR), activating the Gq/11 protein-phospholipase C (PLC) pathway.[4] This leads to the activation of classical protein kinase C (PKC) isoforms.[4][6] Activated PKC then blunts insulin signaling through serine/threonine phosphorylation of the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1).[4][6] This phosphorylation event inhibits the necessary tyrosine phosphorylation of IR and IRS-1, preventing the recruitment and activation of phosphatidylinositol 3-kinase (PI3K).[4][6] The disruption of the PI3K/Akt signaling cascade ultimately impairs the translocation of the glucose transporter 4 (GLUT4) to the cell membrane, resulting in decreased glucose uptake.[4][7]

Pancreastatin_Signaling_Pathway cluster_0 Insulin Signaling cluster_1 Pancreastatin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K PI3-Kinase IRS1->PI3K Akt Akt PI3K->Akt GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle GLUT4_membrane GLUT4 Translocation GLUT4_vesicle->GLUT4_membrane Glucose_Uptake Glucose Uptake GLUT4_membrane->Glucose_Uptake PST Pancreastatin (33-49) GPCR GPCR PST->GPCR Gq11 Gq/11 GPCR->Gq11 PLC PLC Gq11->PLC PKC PKC PLC->PKC PKC->IR Ser/Thr Phosphorylation PKC->IRS1 Ser/Thr Phosphorylation

Caption: Pancreastatin's interference with the insulin signaling pathway.

Summary of Quantitative Data

The following table summarizes the observed effects of Pancreastatin on glucose uptake across different experimental models.

Model System/OrganismTissue/Cell TypePancreastatin Fragment & ConcentrationKey Finding on Glucose UptakeReference
Human (in vivo)Forearm Skeletal MuscleCHGA(273–301) (~200 nM)~48-50% decrease in basal glucose uptake.[8][9][8][9]
RatAdipocytesPST (10 nM)~50% inhibition of insulin-stimulated glucose transport.[1][1]
RatAdipocytesPSTIC50 of 0.6 nM for inhibition of glucose transport.[1][1]
RatAdipocytesPST (10 nM)56% inhibition of insulin-stimulated GLUT4 translocation to the plasma membrane.[7][7]
MousePrimary HepatocytesPSTInhibits insulin-stimulated glucose uptake.[1][1]
RatPerfused PancreasPST (33-49) (10⁻⁸ M)Inhibited insulin release when stimulated by 16.7 mM glucose.[10][10]
Rat (in vivo)LiverPST (33-49)Increased blood glucose levels and decreased liver glycogen (B147801) content.[11][11]

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay Using 2-Deoxy-D-[³H]-glucose

This protocol details a common method for measuring glucose uptake in cultured cells (e.g., L6 myotubes or 3T3-L1 adipocytes) to assess the inhibitory effect of Pancreastatin (33-49).

Materials:

  • Differentiated cells (e.g., L6 myotubes) in 12-well plates

  • Serum-free DMEM

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • Porcine Pancreastatin (33-49) stock solution

  • Insulin solution (100 µM stock)

  • 2-Deoxy-D-[³H]-glucose ([³H]2dG)

  • Unlabeled 2-Deoxy-D-glucose (cold 2dG)

  • Cytochalasin B (inhibitor for non-specific uptake control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 0.1% SDS, 0.1N NaOH)

  • Scintillation cocktail and vials

  • Scintillation counter

Experimental Workflow:

Experimental_Workflow A 1. Seed & Differentiate Cells (e.g., L6 myoblasts to myotubes) B 2. Serum Starvation (3-4 hours in serum-free medium) A->B C 3. Pre-incubation with PST (33-49) (e.g., 100 nM for 30 min) B->C D 4. Insulin Stimulation (e.g., 100 nM for 20 min) C->D E 5. Glucose Uptake Measurement (Add [³H]2dG for 10 min) D->E F 6. Stop Reaction & Wash (Ice-cold PBS) E->F G 7. Cell Lysis & Scintillation Counting F->G H 8. Data Analysis (Normalize to protein content) G->H

Caption: Workflow for an in vitro glucose uptake assay with Pancreastatin.

Procedure:

  • Cell Culture: Culture and differentiate cells to the desired state (e.g., confluent myotubes) in 12-well plates.

  • Serum Starvation: Wash cells twice with warm PBS, then incubate in serum-free DMEM for 3-4 hours to lower basal glucose uptake and increase insulin sensitivity.[12]

  • Pre-treatment: After starvation, wash cells with KRH buffer. Add fresh KRH buffer containing either vehicle (control) or the desired concentration of porcine Pancreastatin (33-49) (e.g., 0.1 nM to 100 nM). Incubate for 30 minutes at 37°C.

  • Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells (both vehicle and PST-treated). Do not add insulin to basal uptake control wells. Incubate for 20 minutes at 37°C. For non-specific uptake control, add Cytochalasin B (10 µM) 15 minutes prior to adding the glucose tracer.

  • Glucose Uptake: Initiate the glucose uptake by adding [³H]2dG (e.g., to a final concentration of 0.5 µCi/mL) along with cold 2dG (to a final concentration of 10 µM). Incubate for exactly 10 minutes at 37°C.[12]

  • Stopping the Reaction: Terminate the uptake by aspirating the glucose solution and immediately washing the cells three times with ice-cold PBS. This step is critical to remove extracellular tracer.[12]

  • Cell Lysis: Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.

  • Quantification: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the protein concentration of a parallel sample for normalization. Subtract the non-specific uptake (counts from Cytochalasin B-treated cells) from all other values. Express the data as counts per minute (CPM) per milligram of protein. Calculate the percentage inhibition caused by Pancreastatin (33-49) relative to the insulin-stimulated control.

Experimental Controls:

  • Basal: No insulin or PST treatment.

  • Vehicle Control: Treated with the solvent used for PST.

  • Positive Control: Stimulated with insulin only.

  • Non-specific Uptake: Pre-treated with Cytochalasin B to block transporter-mediated uptake.

References

Application Notes and Protocols for Pancreastatin (33-49) in Perfused Pancreas Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreastatin, a peptide derived from chromogranin A, is a significant regulator of endocrine and exocrine pancreatic functions. The C-terminal fragment, Pancreastatin (33-49), has been identified as a biologically active region that modulates insulin (B600854) and glucagon (B607659) secretion. Perfused pancreas studies offer a powerful ex vivo model to investigate the direct effects of substances like Pancreastatin (33-49) on pancreatic hormone secretion in a controlled environment, preserving the tissue architecture and paracrine interactions. These application notes provide a comprehensive guide for utilizing Pancreastatin (33-49) in perfused pancreas experiments, including its effects on hormone secretion, experimental protocols, and potential signaling pathways.

Data Presentation: Effects of Pancreastatin (33-49) on Insulin Secretion

The following table summarizes the quantitative effects of Pancreastatin (33-49) on insulin release from perfused rat pancreas studies.

ParameterPancreastatin (33-49) ConcentrationStimulusEffect on Insulin ReleaseReference
First Phase Insulin Release10 nM16.7 mM Glucose24.4 +/- 6.5% inhibition[1]
Second Phase Insulin Release10 nM16.7 mM Glucose25.7 +/- 4.8% inhibition[1]
Glucose-Stimulated Insulin Release10⁻⁸ M16.7 mM GlucoseInhibition[2]
Priming Effect of Glucose10⁻⁸ MSecond pulse of 16.7 mM GlucosePotentiation[2]
Glucagon-Stimulated Insulin ReleaseNot SpecifiedGlucagonInhibition[3]
Vasoactive Intestinal Peptide (VIP)-Stimulated Insulin Release15.7 nmol/L1 nmol/L VIPReduction[4]
Gastric Inhibitory Peptide (GIP)-Stimulated Insulin Release15.7 nmol/L1 nmol/L GIPReduction[4]
Cholecystokinin (CCK-8)-Stimulated Insulin Release15.7 nmol/L1 nmol/L CCK-8Reduction[4]

Experimental Protocols

This section outlines a generalized protocol for a perfused pancreas study to investigate the effects of Pancreastatin (33-49). This should be adapted based on specific experimental goals and laboratory conditions.

I. Materials and Reagents
  • Animals: Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetics: Ketamine/xylazine or sodium pentobarbital

  • Surgical Instruments: Standard surgical kit for small animal surgery

  • Perfusion Apparatus:

    • Peristaltic pump

    • Oxygenator (e.g., silicone tubing coil)

    • Bubble trap

    • Water bath for temperature control (37°C)

    • Fraction collector

  • Perfusion Buffer (Krebs-Ringer bicarbonate buffer - KRBB):

    • 118 mM NaCl

    • 4.7 mM KCl

    • 2.5 mM CaCl₂

    • 1.2 mM KH₂PO₄

    • 1.2 mM MgSO₄

    • 25 mM NaHCO₃

    • Bovine Serum Albumin (BSA), 0.2-1%

    • Glucose (as required by the experimental design)

    • Gassed with 95% O₂ / 5% CO₂ to maintain pH 7.4

  • Pancreastatin (33-49): Lyophilized powder, to be reconstituted in an appropriate solvent (e.g., sterile water or buffer) and diluted to the desired final concentration in the perfusion buffer.

  • Stimulants: Glucose, glucagon, or other secretagogues as required.

  • Hormone Assay Kits: ELISA or RIA kits for insulin and glucagon.

II. Experimental Workflow

G cluster_prep Preparation cluster_perfusion Perfusion cluster_analysis Analysis A Anesthetize Animal B Surgical Isolation of Pancreas A->B C Cannulate Aorta and Portal Vein B->C D Connect Pancreas to Perfusion Apparatus C->D E Equilibration Period (Basal Glucose) D->E F Stimulation Period 1 (e.g., High Glucose) E->F G Introduction of Pancreastatin (33-49) F->G H Stimulation Period 2 (e.g., High Glucose + Pancreastatin) G->H I Washout Period H->I J Collect Perfusate Fractions I->J K Measure Hormone Concentrations (Insulin, Glucagon) J->K L Data Analysis and Interpretation K->L

Caption: Experimental workflow for a perfused pancreas study.

III. Detailed Methodologies
  • Animal Preparation and Surgical Procedure:

    • Anesthetize the rat according to approved institutional animal care protocols.

    • Perform a midline laparotomy to expose the abdominal organs.

    • Carefully dissect the pancreas, spleen, and stomach from surrounding tissues.

    • Ligate and cut the celiac and superior mesenteric arteries at their origins.

    • Place a loose ligature around the aorta just above the celiac artery and another around the portal vein.

    • Cannulate the aorta for arterial inflow and the portal vein for venous outflow. Secure the cannulas.

    • Immediately begin perfusion with pre-warmed, oxygenated KRBB.

  • Perfusion Protocol:

    • Transfer the isolated pancreas to the perfusion apparatus, maintaining a constant temperature of 37°C.

    • Set the perfusion flow rate to a constant value (e.g., 2.5-3.0 mL/min).

    • Equilibration Phase (30-45 minutes): Perfuse the pancreas with KRBB containing a basal glucose concentration (e.g., 2.8-5.5 mM) to establish a stable baseline of hormone secretion.

    • Stimulation Phase 1 (e.g., 15-20 minutes): Switch to a perfusion buffer containing a high glucose concentration (e.g., 16.7 mM) to induce insulin secretion.

    • Pancreastatin (33-49) Infusion: Introduce Pancreastatin (33-49) into the perfusion buffer at the desired concentration (e.g., 10⁻⁸ M) and continue the high glucose stimulation.

    • Washout Phase (optional): Switch back to the basal glucose buffer to allow hormone secretion to return to baseline.

  • Sample Collection and Analysis:

    • Collect the perfusate effluent using a fraction collector at regular intervals (e.g., every 1-2 minutes) throughout the experiment.

    • Store the collected fractions at -20°C or -80°C until analysis.

    • Measure insulin and glucagon concentrations in the perfusate samples using appropriate immunoassay kits.

  • Data Analysis:

    • Calculate the hormone secretion rate for each fraction (concentration × flow rate).

    • Plot the hormone secretion rate over time to visualize the dynamic response to different stimuli.

    • Calculate the total hormone output during the basal, stimulation, and treatment phases by determining the area under the curve.

    • Perform statistical analysis to compare hormone secretion between control and Pancreastatin (33-49) treated groups.

Signaling Pathways

The precise signaling mechanism of Pancreastatin (33-49) in pancreatic beta-cells is still under investigation, but available evidence suggests the involvement of G-protein coupled receptors and downstream effectors that modulate intracellular calcium and cyclic AMP levels. In other cell types, such as hepatocytes, Pancreastatin has been shown to activate protein kinase C via a pertussis-toxin-independent mechanism.[5] In pancreatic RIN m5F cells, it has been found to inhibit insulin secretion stimulated by agents that directly elevate cytosolic Ca²⁺.[6]

I. Proposed Signaling Pathway of Pancreastatin (33-49) in Pancreatic Beta-Cells

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Cellular Effect PST Pancreastatin (33-49) GPCR G-Protein Coupled Receptor (GPCR) PST->GPCR Binds AC Adenylate Cyclase GPCR->AC Inhibits (via Gi) PLC Phospholipase C (PLC) GPCR->PLC Activates (via Gq) cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG PKA ↓ PKA Activity cAMP->PKA Insulin_Secretion Inhibition of Insulin Secretion PKA->Insulin_Secretion Modulates Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC ↑ PKC Activity DAG->PKC PKC->Insulin_Secretion Modulates Ca_ER->Insulin_Secretion Modulates

Caption: Proposed signaling pathways of Pancreastatin (33-49).

II. General Glucose-Stimulated Insulin Secretion Pathway (for context)

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Cellular Effect Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters Metabolism Glucose Metabolism GLUT2->Metabolism KATP K-ATP Channel (Open) KATP_closed K-ATP Channel (Closed) KATP->KATP_closed Closes Depolarization Membrane Depolarization KATP_closed->Depolarization VDCC Voltage-Dependent Ca²⁺ Channel (Closed) VDCC_open Voltage-Dependent Ca²⁺ Channel (Open) VDCC->VDCC_open Opens Ca_influx ↑ Cytosolic Ca²⁺ VDCC_open->Ca_influx ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP Insulin_Exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_Exocytosis

Caption: Glucose-stimulated insulin secretion pathway.

Conclusion

Pancreastatin (33-49) is a potent modulator of pancreatic endocrine function, primarily acting as an inhibitor of stimulated insulin secretion. The perfused pancreas model is an invaluable tool for elucidating the direct effects and mechanisms of action of this peptide. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to further understand the role of Pancreastatin (33-49) in glucose homeostasis and its potential as a therapeutic target in metabolic diseases.

References

Immunological Applications of Porcine Pancreastatin (33-49): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreastatin (B1591218) (PST), a peptide fragment derived from chromogranin A (CgA), has emerged as a significant modulator of the immune system. The porcine variant, and specifically the C-terminal fragment Pancreastatin (33-49), has demonstrated notable effects on key immune cell populations, positioning it as a molecule of interest for immunological research and therapeutic development. This document provides detailed application notes and experimental protocols for investigating the immunological properties of porcine Pancreastatin (33-49).

Pancreastatin, originally identified in the porcine pancreas, is known to be highly conserved across species, including humans.[1][2] It is recognized for its pro-inflammatory activities, influencing both the innate and adaptive immune responses.[1][2] Notably, porcine PST (33-49) has been shown to stimulate the proliferation of T lymphocytes, a critical component of the adaptive immune system.[1] Furthermore, PST can shape the phenotype of macrophages, key cells of the innate immune system, towards a pro-inflammatory state.[2][3][4]

These immunomodulatory functions suggest potential applications in various contexts, from understanding the pathophysiology of inflammatory diseases to the development of novel immunotherapies. The following sections provide quantitative data on its effects, detailed protocols for in vitro assays, and diagrams of the implicated signaling pathways to facilitate further research in this area.

Data Presentation

Macrophage Polarization and Cytokine Production

Porcine Pancreastatin (33-49) has been shown to influence macrophage function, steering them towards a pro-inflammatory M1 phenotype. This is characterized by the altered expression of specific cell surface markers and the secretion of pro-inflammatory cytokines. The following table summarizes the quantitative effects of Pancreastatin on murine peritoneal macrophages, which can be extrapolated for studies with porcine macrophages due to the conserved nature of the peptide's function.

ParameterTreatmentCell TypeChangeReference
IL-10 ProductionPST (200 ng/mL)Murine Peritoneal MacrophagesDecreased[5]
Arginase ActivityPST (200 ng/mL)Murine Peritoneal MacrophagesDecreased[5]
Il10 mRNA ExpressionPST (200 ng/mL)Murine Peritoneal MacrophagesDecreased[5]
Arg1 mRNA ExpressionPST (200 ng/mL)Murine Peritoneal MacrophagesDecreased[5]
Ym1 mRNA ExpressionPST (200 ng/mL)Murine Peritoneal MacrophagesDecreased[5]
Fizz1 mRNA ExpressionPST (200 ng/mL)Murine Peritoneal MacrophagesDecreased[5]
T Lymphocyte Proliferation

Experimental Protocols

Protocol 1: In Vitro Macrophage Stimulation Assay

This protocol details the procedure for stimulating porcine macrophages with Pancreastatin (33-49) to assess its impact on their activation state and cytokine profile.

Materials:

  • Porcine Pancreastatin (33-49) peptide

  • Porcine peripheral blood mononuclear cells (PBMCs) or bone marrow-derived macrophages

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

  • Reagents for macrophage isolation (e.g., Ficoll-Paque, adherence to plastic)

  • Lipopolysaccharide (LPS) as a positive control for pro-inflammatory activation

  • ELISA kits for porcine TNF-α, IL-6, and IL-10

  • Reagents for RNA extraction and qRT-PCR (for gene expression analysis of markers like iNOS, CD86, Arg-1, CD206)

  • Flow cytometry antibodies for porcine CD14, CD80, CD86, and CD206

Procedure:

  • Macrophage Isolation and Culture:

    • Isolate porcine PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • To obtain monocyte-derived macrophages, plate PBMCs in RPMI-1640 with 10% FBS and allow monocytes to adhere for 2-4 hours at 37°C, 5% CO2.

    • Wash away non-adherent cells and culture the adherent monocytes for 5-7 days in RPMI-1640 supplemented with 10% FBS and M-CSF to differentiate them into macrophages.

  • Macrophage Stimulation:

    • Plate the differentiated macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

    • Prepare working solutions of porcine Pancreastatin (33-49) in sterile PBS or culture medium. A suggested concentration range is 10-1000 ng/mL.

    • Remove the culture medium from the wells and replace it with fresh medium containing different concentrations of Pancreastatin (33-49).

    • Include a negative control (medium only) and a positive control (e.g., 100 ng/mL LPS).

    • Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Analysis of Macrophage Activation:

    • Cytokine Analysis: Collect the culture supernatants and measure the concentrations of TNF-α, IL-6, and IL-10 using commercially available ELISA kits according to the manufacturer's instructions.

    • Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative real-time PCR (qRT-PCR) to analyze the expression of M1 markers (iNOS, TNF, IL6) and M2 markers (Arg1, CD206, IL10).

    • Flow Cytometry: Gently detach the macrophages and stain them with fluorescently labeled antibodies against surface markers such as CD80, CD86 (M1), and CD206 (M2) for flow cytometric analysis.

Protocol 2: Porcine T Lymphocyte Proliferation Assay

This protocol is adapted from established methods for porcine PBMC proliferation and is designed to assess the effect of Pancreastatin (33-49) on T-cell proliferation, both alone and in combination with a mitogen.

Materials:

  • Porcine Pancreastatin (33-49) peptide

  • Porcine peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • Concanavalin A (ConA) as a positive control for T-cell proliferation

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • [³H]-Thymidine (for proliferation assessment by radioisotope incorporation)

  • Flow cytometry antibodies for porcine CD3, CD4, and CD8

Procedure:

  • PBMC Isolation and Labeling:

    • Isolate porcine PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells at 1 x 10^7 cells/mL in serum-free RPMI-1640 and label with a cell proliferation dye (e.g., 5 µM CFSE) according to the manufacturer's instructions.

    • Quench the staining reaction by adding complete RPMI-1640 medium.

  • Cell Culture and Stimulation:

    • Plate the labeled PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well in a final volume of 200 µL.

    • Prepare the following experimental conditions in triplicate:

      • Unstimulated control (medium only)

      • Pancreastatin (33-49) alone at various concentrations (e.g., 10⁻¹⁰ M, 10⁻⁹ M, 10⁻⁸ M)

      • ConA alone (positive control, e.g., 2.5 µg/mL)

      • Pancreastatin (33-49) at various concentrations + ConA (2.5 µg/mL)

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Proliferation:

    • Flow Cytometry:

      • Harvest the cells and stain with fluorescently labeled antibodies against porcine CD3, CD4, and CD8.

      • Acquire the samples on a flow cytometer.

      • Analyze the data by gating on CD4+ and CD8+ T-cell populations and assessing the dilution of the cell proliferation dye. Calculate the percentage of divided cells and the proliferation index.

    • [³H]-Thymidine Incorporation (Alternative Method):

      • 18 hours before the end of the 72-hour incubation, add 1 µCi of [³H]-thymidine to each well.

      • Harvest the cells onto glass fiber filters using a cell harvester.

      • Measure the incorporated radioactivity using a liquid scintillation counter.

      • Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Signaling Pathways

The precise signaling mechanisms of Pancreastatin (33-49) in immune cells are still under investigation. However, existing evidence from various cell types suggests the involvement of G-protein coupled receptors and subsequent downstream signaling cascades.

Putative Signaling Pathway in Macrophages

In macrophages, Pancreastatin is hypothesized to promote a pro-inflammatory response. While direct evidence for porcine PST (33-49) is limited, related studies suggest a potential link to the NF-κB signaling pathway, a central regulator of inflammation.

macrophage_signaling PST Pancreastatin (33-49) Receptor Putative Receptor (e.g., GPCR) PST->Receptor G_protein G-protein Activation Receptor->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Cytokines

Putative signaling cascade of Pancreastatin in macrophages.

Experimental Workflow for T-Cell Proliferation Assay

The following diagram outlines the key steps in the T-cell proliferation assay described in Protocol 2.

tcell_workflow start Isolate Porcine PBMCs label Label with Proliferation Dye start->label plate Plate Cells label->plate stimulate Stimulate with PST (33-49) +/- ConA plate->stimulate incubate Incubate for 72h stimulate->incubate analyze Analyze Proliferation incubate->analyze flow Flow Cytometry analyze->flow thymidine [³H]-Thymidine Incorporation analyze->thymidine

Workflow for assessing T-cell proliferation.

Conclusion

Porcine Pancreastatin (33-49) presents a valuable tool for investigating the intricate mechanisms of immune regulation. Its ability to modulate both macrophage and T-lymphocyte activity underscores its potential as a target for therapeutic intervention in inflammatory and immune-mediated diseases. The protocols and data provided herein offer a solid foundation for researchers to explore the immunological applications of this intriguing peptide. Further studies are warranted to fully elucidate its signaling pathways in different immune cell subsets and to explore its in vivo effects in relevant porcine models of disease.

References

Troubleshooting & Optimization

Pancreastatin (33-49), Porcine ELISA: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Pancreastatin (33-49), porcine ELISA kit.

Frequently Asked Questions (FAQs)

Q1: What is the principle of this ELISA kit?

This ELISA kit is likely based on the principle of competitive enzyme-linked immunosorbent assay (ELISA). In this format, a fixed amount of HRP-conjugated Pancreastatin (33-49) competes with the Pancreastatin in the sample or standard for a limited number of binding sites on the antibody-coated microplate. The signal intensity is inversely proportional to the concentration of Pancreastatin in the sample.

Q2: What are the recommended sample types for this assay?

Recommended sample types typically include serum, plasma, and other biological fluids. It is crucial to follow the specified sample preparation protocols to ensure accurate results.

Q3: How should I prepare my porcine serum and plasma samples?

  • Serum: Allow whole blood to clot at room temperature for 1-2 hours or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. Collect the supernatant (serum) and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][2]

  • Plasma: Collect blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant (plasma) and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][3]

Q4: What should the standard curve look like for a competitive ELISA?

In a competitive ELISA, the optical density (OD) is inversely proportional to the concentration of the analyte. Therefore, the highest concentration standard will have the lowest OD, and the zero standard (blank) will have the highest OD.

Troubleshooting Guide

Below are common issues encountered during a this compound ELISA, along with their potential causes and solutions.

High Background
Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and/or the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[4][5][6]
Contaminated Wash Buffer Prepare fresh wash buffer for each assay.[1]
Incorrect Reagent Dilution Double-check all calculations and ensure accurate pipetting when preparing reagents.
Cross-reactivity If samples contain substances that cross-react with the antibody, consider sample purification steps.
Improper Blocking Increase the blocking incubation time or try a different blocking buffer.
Extended Incubation Times Adhere strictly to the incubation times specified in the protocol.[7]
Substrate Reagent Issues Ensure the substrate reagent has not been exposed to light and is not contaminated. Prepare fresh if necessary.[5]
Weak or No Signal
Potential Cause Recommended Solution
Reagents Not at Room Temperature Allow all reagents to reach room temperature (18-25°C) before use.[5]
Incorrect Reagent Preparation or Addition Verify that all reagents were prepared correctly and added in the proper sequence.
Expired Reagents Check the expiration dates of all kit components and do not use expired reagents.[5]
Insufficient Incubation Time Ensure that all incubation steps are carried out for the full duration specified in the protocol.[8]
Improper Storage of Kit Store the kit at the recommended temperature (typically 2-8°C).[1]
Low Analyte Concentration in Samples If expecting a signal and none is observed, the analyte concentration may be below the detection limit of the assay. Consider concentrating the sample if possible.
Incorrect Wavelength Reading Ensure the microplate reader is set to the correct wavelength for reading the results (typically 450 nm).[1]
Poor Standard Curve
Potential Cause Recommended Solution
Improper Standard Dilution Carefully check the dilution calculations and pipetting technique when preparing the standards. Prepare fresh standards for each assay.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to minimize variability.[5][8]
Contaminated Reagents Use fresh, uncontaminated reagents.
Incorrect Incubation Temperature Ensure that incubations are performed at the temperature specified in the protocol.
Incomplete Reagent Mixing Gently mix all reagents thoroughly before use.
High Coefficient of Variation (CV)
Potential Cause Recommended Solution
Inaccurate Pipetting Ensure consistent and accurate pipetting across all wells. Use of a multichannel pipette may improve consistency.
Well-to-Well Contamination Be careful not to splash reagents between wells. Use fresh pipette tips for each standard and sample.
Plate Not Washed Uniformly Ensure all wells are washed with the same volume and for the same duration. An automated plate washer can improve uniformity.
Temperature Gradients Across the Plate Ensure the plate is incubated in a stable environment to avoid temperature differences across the plate.

Experimental Protocol (Example)

This is an example protocol for a competitive this compound ELISA. Always refer to the specific manual provided with your kit.

  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare wash buffer, standards, and other reagents as instructed in the kit manual.

  • Standard and Sample Addition: Add 50 µL of standards and samples to the appropriate wells.

  • HRP-Conjugate Addition: Add 50 µL of HRP-conjugated Pancreastatin (33-49) to each well (except for the blank well).

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Aspirate the liquid from each well and wash 5 times with wash buffer.

  • Substrate Addition: Add 90 µL of TMB substrate solution to each well.

  • Incubation: Cover the plate and incubate for 15-20 minutes at 37°C in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Read Plate: Read the optical density (OD) at 450 nm within 15 minutes.

Example Standard Curve Data

The following table is an example of typical data obtained for a this compound competitive ELISA. Note that the OD values decrease as the concentration of Pancreastatin increases.

Standard Concentration (ng/mL)Optical Density (450 nm)
02.450
0.12.150
0.51.650
1.01.200
2.50.750
5.00.450
100.250

Visual Guides

Competitive ELISA Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Bring Reagents to RT Samples Prepare Samples & Standards Add_Sample Add Samples/Standards to Wells Samples->Add_Sample Add_HRP Add HRP-Conjugate Add_Sample->Add_HRP Incubate1 Incubate Add_HRP->Incubate1 Wash Wash Wells Incubate1->Wash Add_Substrate Add Substrate Wash->Add_Substrate Incubate2 Incubate (Dark) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read OD at 450nm Add_Stop->Read_Plate Calculate Calculate Results Read_Plate->Calculate

Caption: General workflow for a competitive ELISA.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem with ELISA Results HighBg High Background? Start->HighBg WeakSignal Weak/No Signal? Start->WeakSignal PoorCurve Poor Standard Curve? Start->PoorCurve HighBg->WeakSignal No CheckWash Check Washing Protocol (Increase washes/soak time) HighBg->CheckWash Yes WeakSignal->PoorCurve No CheckReagentsWs Check Reagent Prep & Storage Conditions WeakSignal->CheckReagentsWs Yes CheckDilutions Verify Standard Dilution Calculations PoorCurve->CheckDilutions Yes CheckReagentsBg Check for Contaminated Reagents/Buffers CheckWash->CheckReagentsBg CheckIncubationBg Verify Incubation Times/Temperatures CheckReagentsBg->CheckIncubationBg CheckProtocolWs Verify Protocol Steps (Order, Times, Temps) CheckReagentsWs->CheckProtocolWs CheckSampleConc Analyte Concentration Below Detection Limit? CheckProtocolWs->CheckSampleConc CheckPipetting Check Pipetting Technique & Calibration CheckDilutions->CheckPipetting RerunStandards Prepare and Rerun Fresh Standards CheckPipetting->RerunStandards

Caption: Decision tree for troubleshooting common ELISA issues.

References

Pancreastatin (33-49), porcine stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with porcine pancreastatin (B1591218) (33-49) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is porcine pancreastatin (33-49) and what is its primary function in vitro?

Porcine pancreastatin (33-49) is a biologically active C-terminal fragment of the larger pancreastatin peptide, which itself is derived from chromogranin A.[1][2] In in vitro settings, it is primarily known for its role in metabolic regulation, including the inhibition of glucose-stimulated insulin (B600854) release.[1][3][4] It can also influence intracellular signaling pathways, notably by affecting intracellular calcium levels.

Q2: How should I reconstitute and store lyophilized porcine pancreastatin (33-49)?

For optimal stability, lyophilized porcine pancreastatin (33-49) should be stored at -20°C or -80°C. Before reconstitution, allow the vial to equilibrate to room temperature to prevent moisture condensation. For reconstitution, use a sterile, high-purity solvent such as sterile distilled water, or a buffer at a pH of 5-7. For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like sterile water or a dilute acid (e.g., 0.1% acetic acid), which can then be further diluted into the culture medium. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Q3: What is the expected stability of porcine pancreastatin (33-49) in cell culture media?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Peptide Activity 1. Degradation: The peptide may be degraded by proteases in the culture medium, especially if serum is present. 2. Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation. 3. Adsorption: The peptide may adsorb to plasticware.1. Minimize the duration of experiments. Consider using a serum-free medium if compatible with your cells. The addition of a broad-spectrum protease inhibitor, like aprotinin, may be considered, but its compatibility with the experimental system must be verified.[5] 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store lyophilized peptide and stock solutions at -20°C or -80°C. 3. Use low-protein-binding microplates and pipette tips.
Precipitation in Culture Medium 1. Poor Solubility: The peptide may have limited solubility in the culture medium at the desired concentration. 2. pH Issues: The pH of the final solution may be close to the isoelectric point of the peptide, reducing its solubility.1. Ensure the stock solution is fully dissolved before further dilution. Consider preparing a more dilute stock solution. 2. Check the final pH of the culture medium after adding the peptide stock solution. Adjust the pH of the stock solution if necessary, staying within a range that is compatible with your cells (typically pH 7.2-7.4).
High Variability in Experimental Results 1. Inconsistent Peptide Concentration: Inaccurate pipetting or loss of peptide due to adsorption can lead to variability. 2. Cell Passage Number: Different cell passages can exhibit varied responses. 3. Peptide Degradation: The peptide may be degrading over the course of the experiment.1. Use calibrated pipettes and low-protein-binding labware. 2. Use cells within a consistent and narrow passage number range for all experiments. 3. Perform a time-course experiment to assess the stability of the peptide under your experimental conditions (see Experimental Protocols section).
Non-specific Effects Observed 1. Peptide Aggregation: Peptides can form aggregates, which may lead to non-specific cellular responses. 2. Non-specific Binding: The peptide may bind to components of the culture vessel or other proteins in the medium.[6]1. Prepare fresh dilutions of the peptide for each experiment. Visually inspect solutions for any signs of precipitation. 2. To minimize non-specific binding, consider pre-treating culture wells with a blocking agent like bovine serum albumin (BSA), if compatible with the assay.[7]

Experimental Protocols

Protocol: Assessment of Porcine Pancreastatin (33-49) Stability in Culture Medium using HPLC-MS

This protocol provides a framework for determining the degradation rate and half-life of porcine pancreastatin (33-49) in your specific cell culture medium.

Materials:

  • Porcine pancreastatin (33-49)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • Incubator (37°C, 5% CO2)

  • HPLC-MS system

  • Low-protein-binding tubes

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Internal standard (a stable, non-related peptide)

Procedure:

  • Preparation of Peptide Solution: Prepare a stock solution of porcine pancreastatin (33-49) in an appropriate solvent. Spike the cell culture medium (with and without serum, and with and without cells) with a known concentration of the peptide (e.g., 10 µM). Also, add a known concentration of the internal standard.

  • Incubation: Incubate the peptide-spiked media under standard cell culture conditions (37°C, 5% CO2).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the incubated medium.

  • Sample Preparation: Immediately stop any enzymatic activity by adding a protein precipitation agent (e.g., acetonitrile with 0.1% TFA). Centrifuge to pellet precipitated proteins.

  • HPLC-MS Analysis: Analyze the supernatant using a reverse-phase HPLC column coupled to a mass spectrometer. Develop a gradient method to separate the intact peptide from its degradation products.

  • Data Analysis: Quantify the peak area of the intact porcine pancreastatin (33-49) at each time point, normalized to the peak area of the internal standard. Plot the percentage of remaining peptide against time. Calculate the half-life (t½) by fitting the data to a first-order decay model.

Experimental Workflow for Peptide Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep1 Reconstitute Porcine Pancreastatin (33-49) prep2 Spike Culture Medium (with/without serum/cells) prep1->prep2 inc1 Incubate at 37°C, 5% CO2 prep2->inc1 samp1 Collect Aliquots at Different Time Points inc1->samp1 samp2 Protein Precipitation samp1->samp2 samp3 HPLC-MS Analysis samp2->samp3 data1 Quantify Peak Area samp3->data1 data2 Calculate Half-life data1->data2

Caption: Workflow for determining the stability of porcine pancreastatin (33-49) in culture media.

Signaling Pathways

Porcine pancreastatin is known to influence intracellular calcium signaling. It is proposed to interact with a G-protein coupled receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium concentration can then modulate various cellular processes.

Pancreastatin-Induced Intracellular Calcium Release

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum pst Pancreastatin (33-49) receptor G-Protein Coupled Receptor (GPCR) pst->receptor g_protein G-Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds ca_release Ca²⁺ Release cellular_response Downstream Cellular Response ca_release->cellular_response ca_store Ca²⁺ Store ip3r->ca_store opens ca_store->ca_release

Caption: Proposed signaling pathway for pancreastatin-mediated increase in intracellular calcium.

References

avoiding degradation of Pancreastatin (33-49) in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Pancreastatin (B1591218) (33-49). This resource provides essential guidance on preventing the degradation of this peptide during your experiments to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My Pancreastatin (33-49) measurements are inconsistent. What could be the cause?

A1: Inconsistent measurements of Pancreastatin (33-49) are frequently due to its degradation by endogenous proteolytic enzymes present in biological samples.[1] Pancreastatin is a peptide fragment of Chromogranin A and is susceptible to cleavage by various proteases.[2] To ensure consistency, strict adherence to proper sample collection, handling, and storage protocols is critical. The addition of protease inhibitors is also highly recommended.

Q2: What are the optimal procedures for collecting and handling blood samples to measure Pancreastatin (33-49)?

A2: Proper sample handling is crucial to prevent the degradation of Pancreastatin. For serum, it is recommended to use a serum separator tube and allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[3][4] For plasma, it is advised to collect the specimen in a pre-chilled Z tube, which contains stabilizers.[5][6] Centrifugation should be performed immediately after collection (for plasma) or clotting (for serum) at approximately 1000xg for 15 minutes.[3][4] The resulting plasma or serum should be immediately aliquoted and frozen.[3][4][5]

Q3: How should I store my samples to ensure the stability of Pancreastatin (33-49)?

A3: For long-term stability, samples should be stored frozen.[7] Stability has been documented for up to 6 months when specimens are kept frozen.[4][7] It is critical to avoid repeated freeze-thaw cycles, as this can accelerate peptide degradation. Specimens that have been thawed are generally considered unacceptable for Pancreastatin measurement.[7]

Q4: Are there any additives I should use to prevent Pancreastatin (33-49) degradation?

A4: Yes, the use of protease inhibitors is highly recommended. The addition of aprotinin (B3435010) has been shown to prevent the loss of immunoreactive pancreastatin in samples by inhibiting the activity of endogenous proteolytic enzymes.[1]

Q5: What are the known enzymes that degrade Pancreastatin?

A5: Pancreastatin is derived from Chromogranin A through cleavage by enzymes such as prohormone convertases, Cathepsin L, plasmin, and kallikrein.[2][8] It is susceptible to further degradation by these and other proteases commonly found in plasma and tissues. Plasmin, a serine protease, is known to cleave at the C-terminal site of Pancreastatin.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or undetectable Pancreastatin (33-49) levels Peptide degradation due to improper sample handling.Review and strictly follow the recommended sample collection and processing protocol. Ensure rapid processing and immediate freezing.
Insufficient use or absence of protease inhibitors.Add a broad-spectrum protease inhibitor cocktail, including aprotinin, to your samples immediately after collection.
High variability between sample replicates Inconsistent sample processing times or temperatures.Standardize your workflow to ensure all samples are processed identically and for the same duration.
Repeated freeze-thaw cycles of samples or standards.Aliquot samples and standards after initial processing to avoid multiple freeze-thaw cycles.
Poor recovery of spiked Pancreastatin (33-49) in control samples Proteolytic activity in the sample matrix.Use a protease inhibitor cocktail in your control samples. With the addition of aprotinin, an average recovery of 87% has been reported.
The antibody used in the assay has low affinity for the peptide fragment.Ensure the antibody used in your assay is specific for the C-terminal fragment of Pancreastatin, which is crucial for its biological activity.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for Pancreastatin (33-49) Measurement

Objective: To collect and process blood samples to minimize the degradation of Pancreastatin (33-49) for subsequent analysis.

Materials:

  • Pre-chilled Z tubes (for plasma) or Serum Separator Tubes (SST) (for serum)[4][5]

  • Refrigerated centrifuge

  • Protease inhibitor cocktail (containing aprotinin)

  • Cryogenic vials

Procedure:

  • Patient Preparation: Ensure the patient has been fasting for 10-12 hours prior to blood collection.[3][4][5] If possible, medications that may influence insulin (B600854) levels should be discontinued (B1498344) for at least 48 hours prior to collection.[3][4][5]

  • Blood Collection:

    • For Plasma: Collect blood in a pre-chilled Z tube.[5][6]

    • For Serum: Collect blood in an SST.[3][4]

  • Immediate Post-Collection Handling:

    • For Plasma: Immediately after collection, place the tube on ice. Add a protease inhibitor cocktail according to the manufacturer's instructions.

    • For Serum: Allow the blood to clot at room temperature for 2 hours or at 4°C overnight.[3][4]

  • Centrifugation:

    • For Plasma: Centrifuge the sample immediately at 1000xg for 15 minutes at 4°C.[5]

    • For Serum: After clotting, centrifuge at 1000xg for 15 minutes at 4°C.[3][4]

  • Aliquoting and Storage:

    • Immediately collect the supernatant (plasma or serum).

    • Aliquot the plasma/serum into pre-labeled cryogenic vials.

    • Freeze the aliquots immediately and store them at -80°C until analysis.[3][4][5] Avoid storing at temperatures warmer than -20°C.

Protocol 2: Pancreastatin (33-49) Quantification using Enzyme Immunoassay (EIA)

Objective: To quantify the concentration of Pancreastatin (33-49) in prepared samples using a competitive Enzyme Immunoassay.

Principle: This is a competitive assay where Pancreastatin in the sample competes with a known amount of labeled Pancreastatin for binding to a limited number of antibody binding sites. The amount of labeled Pancreastatin bound is inversely proportional to the concentration of Pancreastatin in the sample.

Materials:

  • EIA kit for Pancreastatin

  • Prepared plasma or serum samples and standards

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare dilutions as per the kit instructions.

  • Assay Procedure:

    • Add standards, quality controls, and samples to the appropriate wells of the antibody-coated microplate.[4]

    • Add a fixed quantity of Horseradish Peroxidase (HRP)-conjugated Pancreastatin to each well.[4]

    • Incubate the plate as per the kit's instructions to allow for competitive binding.

    • Wash the plate to remove unbound antigen.[4]

    • Add the TMB substrate to each well, which will react with the bound HRP-conjugated Pancreastatin to produce a color.[4]

    • Stop the reaction by adding a stop solution (e.g., sulfuric acid).[4]

  • Data Analysis:

    • Measure the optical density (OD) of each well at 450 nm.[4]

    • Generate a standard curve by plotting the OD values of the standards against their known concentrations.

    • Determine the concentration of Pancreastatin in the unknown samples by interpolating their OD values on the standard curve.[4] Remember that in a competitive assay, a higher concentration of Pancreastatin in the sample will result in a lower OD reading.[4]

Visualizations

cluster_0 Pancreastatin (PST) Degradation Pathway CgA Chromogranin A (CgA) PST Pancreastatin (hCgA250-301) CgA->PST Prohormone Convertases, Cathepsin L, Plasmin, Kallikrein PST_33_49 Pancreastatin (33-49) PST->PST_33_49 Further Proteolytic Cleavage Fragments Inactive Fragments PST_33_49->Fragments Endogenous Proteases (e.g., Plasmin) cluster_1 Experimental Workflow for PST Stability start 1. Sample Collection (Fasting Patient) collection_tube Use Pre-chilled Z-tube (Plasma) or SST (Serum) start->collection_tube add_inhibitors Add Protease Inhibitors (e.g., Aprotinin) collection_tube->add_inhibitors centrifuge 2. Centrifugation (1000xg, 15 min, 4°C) add_inhibitors->centrifuge aliquot 3. Aliquot Supernatant centrifuge->aliquot freeze 4. Immediate Freezing (-80°C) aliquot->freeze analysis 5. Analysis (EIA/RIA) (Avoid Freeze-Thaw) freeze->analysis

References

Technical Support Center: Pancreastatin (33-49) Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pancreastatin (B1591218) (33-49) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is Pancreastatin (33-49) and why is it measured?

Pancreastatin (PST) is a peptide fragment derived from Chromogranin A (CgA), a protein found in neuroendocrine cells. The 33-49 fragment of pancreastatin is a biologically active portion.[1] Immunoassays for PST (33-49) are used in research to investigate its role in various physiological and pathological processes, including neuroendocrine tumors, diabetes, and metabolic syndromes.

Q2: My Pancreastatin (33-49) levels seem unexpectedly high. What are the potential causes?

Unexpectedly high Pancreastatin (33-49) levels can be due to several factors:

  • Cross-reactivity: The antibodies used in the immunoassay may cross-react with other fragments of Chromogranin A or related peptides. It is crucial to use a highly specific assay. For instance, some assays have shown minimal cross-reactivity with full-length CgA.[2]

  • Sample Quality: Improper sample collection and handling can lead to artificially elevated results. For example, hemolysis can release proteolytic enzymes that may affect analyte stability.

  • Assay-specific issues: Errors in the assay procedure, such as improper washing steps or incorrect reagent preparation, can lead to high background signals.

Q3: Can medications my study subjects are taking interfere with the Pancreastatin (33-49) immunoassay?

While some medications are known to affect levels of the precursor molecule, Chromogranin A, studies have shown that chronic use of Proton Pump Inhibitors (PPIs) does not significantly alter Pancreastatin levels.[3][4][5] However, it is always best practice to review all medications a subject is taking. For instance, any medication that influences insulin (B600854) levels should be noted, and if possible, withheld for at least 48 hours prior to sample collection.[6]

Q4: What is the best way to prepare and store samples for a Pancreastatin (33-49) immunoassay?

Proper sample handling is critical for accurate results. Here are some general guidelines:

  • Sample Type: Serum and plasma are common sample types. Be consistent with the sample type used throughout a study.

  • Collection: For serum, use a serum separator tube and allow the blood to clot for at least 30 minutes before centrifugation. For plasma, use EDTA tubes and centrifuge to remove platelets.[7][8]

  • Processing: Centrifuge samples to remove cells and debris. For lipemic samples, an additional centrifugation step and removal of the lipid layer may be necessary.[7]

  • Storage: If not analyzed immediately, aliquot samples into polypropylene (B1209903) tubes and store them at -80°C to avoid multiple freeze-thaw cycles.[7]

Troubleshooting Guide

Issue 1: High Background or Non-Specific Binding

High background can obscure the specific signal from Pancreastatin (33-49).

Possible Cause Recommended Solution
Insufficient Washing Ensure adequate and consistent washing between incubation steps to remove unbound reagents.
Cross-Reactivity of Antibodies Use a highly specific Pancreastatin (33-49) antibody. Review the manufacturer's data on cross-reactivity with other CgA fragments.
Contaminated Reagents Use fresh, properly stored reagents. Avoid microbial contamination.
High Sample Concentration Dilute the sample to reduce the concentration of potentially interfering substances.
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with the assay setup or the sample itself.

Possible Cause Recommended Solution
Degraded Analyte Ensure proper sample collection, handling, and storage to prevent degradation of Pancreastatin (33-49). Avoid repeated freeze-thaw cycles.
Inactive Reagents Check the expiration dates and storage conditions of all kit components, including the enzyme conjugate and substrate.
Incorrect Assay Procedure Carefully review and follow the manufacturer's protocol. Pay close attention to incubation times and temperatures.
Low Analyte Concentration The Pancreastatin (33-49) concentration in the sample may be below the detection limit of the assay. Consider using a more sensitive assay or concentrating the sample if possible.
Issue 3: Poor Reproducibility (High Coefficient of Variation - CV)

Inconsistent results between replicates or assays can compromise data reliability.

Possible Cause Recommended Solution
Pipetting Errors Ensure accurate and consistent pipetting technique. Use calibrated pipettes and change tips between samples and reagents.
Inconsistent Incubation Times/Temperatures Maintain consistent incubation conditions for all wells and plates.
Plate Washing Variability Use an automated plate washer if available for more consistent washing. If washing manually, ensure all wells are treated identically.
Sample Heterogeneity Thoroughly mix samples before aliquoting and loading onto the plate.

Experimental Protocols

Protocol 1: Spike and Recovery Experiment to Detect Matrix Effects

A spike and recovery experiment is essential for determining if components in the sample matrix (e.g., serum, plasma) interfere with the accurate measurement of Pancreastatin (33-49).[9][10][11]

Objective: To assess the accuracy of the immunoassay in a specific sample matrix.

Materials:

  • Pancreastatin (33-49) ELISA kit

  • Your biological sample(s)

  • Standard diluent provided with the kit

  • Concentrated Pancreastatin (33-49) standard

Procedure:

  • Prepare a Spiking Solution: Prepare a concentrated stock of Pancreastatin (33-49) standard.

  • Spike the Sample: Add a known amount of the spiking solution to your sample. The final concentration of the spike should be in the mid-range of the standard curve.

  • Spike the Diluent (Control): Add the same amount of the spiking solution to the standard diluent.

  • Assay: Analyze the unspiked sample, the spiked sample, and the spiked diluent according to the ELISA kit protocol.

  • Calculate Percent Recovery:

    • Recovery (%) = [ (Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration ] * 100

Interpretation of Results:

Percent Recovery Interpretation Recommended Action
80-120% The sample matrix does not significantly interfere with the assay.Proceed with the assay using the current protocol.
<80% or >120% The sample matrix is causing interference (inhibition or enhancement).See Protocol 2 for mitigating matrix effects.

Diagram: Spike and Recovery Workflow

SpikeRecovery cluster_prep Preparation cluster_spiking Spiking cluster_assay Analysis cluster_calc Calculation Sample Biological Sample SpikedSample Spiked Sample Sample->SpikedSample ELISA Run ELISA Sample->ELISA Unspiked Diluent Standard Diluent SpikedDiluent Spiked Diluent (Control) Diluent->SpikedDiluent Spike PST (33-49) Spike Spike->SpikedSample Spike->SpikedDiluent SpikedSample->ELISA SpikedDiluent->ELISA Calc Calculate % Recovery ELISA->Calc

Caption: Workflow for a spike and recovery experiment.

Protocol 2: Mitigating Matrix Effects

If a matrix effect is identified, the following steps can be taken to minimize its impact.

Objective: To reduce interference from the sample matrix.

Methodologies:

  • Sample Dilution:

    • Procedure: Serially dilute the sample in the standard diluent (e.g., 1:2, 1:5, 1:10).

    • Rationale: Diluting the sample reduces the concentration of interfering substances.[9][12]

    • Consideration: Ensure the final concentration of Pancreastatin (33-49) remains within the detection range of the assay.

  • Use of a Matched Matrix for Standards:

    • Procedure: Prepare the standard curve by diluting the standards in a matrix that closely resembles the sample matrix (e.g., use a pooled serum sample that is known to have low or no endogenous Pancreastatin).

    • Rationale: This helps to equalize the matrix effects between the standards and the samples.[12]

  • Sample Pre-treatment:

    • Procedure: Depending on the nature of the interference, pre-treatment steps such as protein precipitation or lipid removal may be employed.

    • Rationale: This removes specific classes of interfering molecules.[12]

    • Caution: These methods should be validated to ensure they do not also remove the analyte of interest.

Diagram: Decision Tree for Matrix Effect Mitigation

MatrixEffectMitigation Start Matrix Effect Detected? Dilute Dilute Sample Start->Dilute Yes Success Proceed with Assay Start->Success No TestDilution Re-run Spike & Recovery Dilute->TestDilution MatchedMatrix Use Matched Matrix for Standards TestDilution->MatchedMatrix Not Successful TestDilution->Success Successful TestMatchedMatrix Re-run Spike & Recovery MatchedMatrix->TestMatchedMatrix Pretreat Consider Sample Pre-treatment TestMatchedMatrix->Pretreat Not Successful TestMatchedMatrix->Success Successful ContactSupport Contact Technical Support Pretreat->ContactSupport

Caption: Decision-making process for addressing matrix effects.

Quantitative Data Summary

Table 1: Example of Cross-Reactivity in a Pancreastatin Radioimmunoassay

This table provides an example of the specificity of a Pancreastatin immunoassay. Note that cross-reactivity can vary significantly between different assays and antibody lots. Always refer to the manufacturer's data sheet for your specific kit.

Cross-Reactant Cross-Reactivity (%) Reference
Human Chromogranin A0.08[13]
25 kDa Human CgA C-terminal fragment2.5[13]
Porcine Pancreastatin (33-49)100[13]
Synthetic Human Pancreastatin91[13]
Table 2: Effect of Chronic Proton Pump Inhibitor (PPI) Use on Plasma Pancreastatin Levels

This table summarizes the findings of a study investigating the impact of long-term PPI use on Pancreastatin levels, compared to Chromogranin A and Gastrin.

Analyte Non-PPI Users (Mean ± SD) Chronic PPI Users (Mean ± SD) P-value Conclusion Reference
Pancreastatin (pg/mL) 81.6 ± 36.489.4 ± 43.40.46No significant change[3][4]
Chromogranin A (ng/mL) 15.1 ± 11131 ± 2070.005Significant increase[3][4]
Gastrin (pg/mL) 34.8 ± 22.3167.8 ± 136.20.001Significant increase[3][4]

This data indicates that while PPIs can significantly elevate Chromogranin A and Gastrin levels, Pancreastatin levels remain unaffected, making it a more reliable marker in patients on PPI therapy.[3][4]

References

Technical Support Center: Porcine Pancreastatin (33-49) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of porcine Pancreastatin (33-49) peptide during their experiments.

Troubleshooting Guides

Issue: Lyophilized peptide will not dissolve in water.

Question: I am trying to dissolve my lyophilized porcine Pancreastatin (33-49) peptide in sterile water, but it is not fully dissolving, or the solution appears cloudy. What should I do?

Answer:

Porcine Pancreastatin (33-49) is an acidic peptide due to the presence of multiple glutamic acid residues in its sequence. Its solubility in neutral water is limited. To improve solubility, it is recommended to reconstitute the peptide in a slightly basic solution.

Recommended Protocol:

  • Initial Attempt with Water: For a small aliquot, first attempt to dissolve the peptide in sterile, distilled water to assess its baseline solubility.

  • Use a Basic Buffer: If solubility in water is poor, prepare a slightly basic buffer. A common choice is 0.1 M ammonium (B1175870) bicarbonate.

  • Reconstitution Steps:

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to avoid condensation.

    • Add a small amount of the basic buffer to the vial to create a concentrated stock solution.

    • Gently vortex or sonicate the vial to aid dissolution. Avoid vigorous shaking, which can cause aggregation.

    • Once the peptide is fully dissolved, you can further dilute the stock solution with your desired aqueous buffer (e.g., PBS) to the final working concentration. Ensure the final pH of the solution remains compatible with your experimental setup.

Issue: Peptide precipitates out of solution after dilution.

Question: The peptide dissolved in the initial basic buffer, but when I diluted it with my experimental buffer (e.g., PBS pH 7.4), it precipitated. How can I prevent this?

Answer:

Precipitation upon dilution into a neutral or acidic buffer can occur if the final pH of the solution drops to a point where the peptide is no longer soluble.

Troubleshooting Steps:

  • pH Adjustment: Ensure that the final pH of your working solution is maintained at a level that supports peptide solubility. You may need to adjust the pH of your final solution after adding the peptide stock.

  • Gradual Dilution: Instead of a single large dilution, add the peptide stock to your experimental buffer in smaller increments while gently mixing. This can help prevent localized high concentrations that may lead to precipitation.

  • Use of Organic Co-solvents: For highly hydrophobic peptides, a small amount of an organic co-solvent can be used. First, dissolve the peptide in a minimal volume of an organic solvent like DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Then, slowly add this solution to your aqueous buffer with constant, gentle stirring. Caution: The final concentration of the organic solvent should be kept to a minimum (typically <1% v/v) as it may affect cellular assays. Note that DMSO should not be used with peptides containing methionine or cysteine as it may oxidize the side chains; in such cases, DMF is a suitable alternative.[1]

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of porcine Pancreastatin (33-49)?

A1: The amino acid sequence is Pyr-Glu-Glu-Glu-Glu-Glu-Thr-Ala-Gly-Ala-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH2. The N-terminus is modified with a pyroglutamic acid (Pyr), and the C-terminus is amidated (-NH2).

Q2: What are the physicochemical properties of porcine Pancreastatin (33-49)?

A2: The peptide is acidic due to the five glutamic acid residues. While specific quantitative solubility data is not widely published, its acidic nature dictates its solubility profile.

Q3: What is the recommended solvent for initial reconstitution?

A3: Based on its acidic properties, a slightly basic buffer is recommended for initial reconstitution if solubility in water is poor. One source suggests that the freeze-dried peptide can be dissolved at a pH greater than 9 and then diluted with the desired buffer.[1] Another source indicates solubility in water.[2] This suggests that while it may have some solubility in water, a basic pH will significantly improve it.

Q4: How should I store the porcine Pancreastatin (33-49) peptide?

A4:

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability.

  • In Solution: It is best to prepare fresh solutions for each experiment. If you need to store the peptide in solution, aliquot it into single-use volumes and store at -80°C to minimize freeze-thaw cycles. Avoid storing in solution for extended periods, especially at 4°C.

Q5: Can I use sonication to help dissolve the peptide?

A5: Yes, gentle sonication can be used to aid in the dissolution of the peptide. Use a bath sonicator and sonicate in short bursts on ice to prevent heating and potential degradation of the peptide.

Data Presentation

Table 1: Solubility Guidelines for Acidic Peptides like Porcine Pancreastatin (33-49)

Solvent/ConditionExpected SolubilityRecommendations & Remarks
Sterile, Distilled WaterSlightly soluble to insolubleMay require gentle agitation or sonication. Solubility is often limited at neutral pH.
Basic Buffer (e.g., 0.1 M Ammonium Bicarbonate, pH > 9)HighRecommended for initial reconstitution. The basic pH increases the net negative charge, enhancing solubility.
Phosphate-Buffered Saline (PBS), pH 7.4Low to moderateDilution into neutral pH may cause precipitation. Ensure the final concentration is below the solubility limit at this pH.
Organic Solvents (e.g., DMSO, DMF)HighUse a minimal amount to create a stock solution, then dilute with aqueous buffer. Check for compatibility with your assay.

Experimental Protocols

Protocol 1: Reconstitution of Porcine Pancreastatin (33-49) for In Vitro Assays

Materials:

  • Lyophilized porcine Pancreastatin (33-49) peptide

  • Sterile, nuclease-free water

  • 0.1 M Ammonium Bicarbonate solution, sterile filtered

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening.

  • Initial Solubility Test (Optional but Recommended):

    • Weigh out a small, known amount of the peptide into a sterile microcentrifuge tube.

    • Add a calculated volume of sterile water to achieve the desired concentration.

    • Gently vortex for 30 seconds.

    • Observe the solution for any undissolved particles or cloudiness.

  • Reconstitution in Basic Buffer:

    • To the vial containing the bulk of the peptide, add the required volume of 0.1 M ammonium bicarbonate to achieve a concentrated stock solution (e.g., 1 mg/mL).

    • Recap the vial and gently vortex for 1-2 minutes.

    • If the peptide is not fully dissolved, sonicate the vial in a bath sonicator for 5-10 minutes on ice.

  • Dilution to Working Concentration:

    • Once a clear stock solution is obtained, it can be serially diluted to the final working concentration using your desired experimental buffer (e.g., cell culture medium, PBS).

    • Add the stock solution to the dilution buffer slowly while gently mixing.

  • Sterilization (Optional): If required for your application, filter the final solution through a 0.22 µm sterile filter.

  • Storage: Use the freshly prepared solution immediately. For storage, aliquot into single-use tubes and store at -80°C.

Mandatory Visualizations

Signaling Pathways

Porcine Pancreastatin (33-49) is known to exert its biological effects through at least two key signaling pathways: activation of a Gq/11 protein-coupled receptor and interaction with the cell-surface glucose-regulated protein 78 (GRP78).

Pancreastatin_Gq11_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Pancreastatin Pancreastatin PST-R Pancreastatin Receptor (GPCR) Pancreastatin->PST-R Binds Gq11 Gq/11 Protein PST-R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream

Caption: Pancreastatin Gq/11 signaling pathway.

Pancreastatin_GRP78_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Pancreastatin Pancreastatin GRP78 Cell-Surface GRP78 Pancreastatin->GRP78 Binds Signaling_Complex Formation of Signaling Complex GRP78->Signaling_Complex Initiates Downstream_Effects Modulation of Cellular Processes (e.g., Apoptosis, Proliferation) Signaling_Complex->Downstream_Effects

Caption: Pancreastatin interaction with cell-surface GRP78.

Experimental Workflow

Solubility_Workflow start Start: Lyophilized Peptide equilibrate Equilibrate to Room Temperature start->equilibrate dissolve_water Attempt to Dissolve in Sterile Water equilibrate->dissolve_water check_solubility Is it Soluble? dissolve_water->check_solubility dissolve_base Dissolve in Basic Buffer (pH > 9) check_solubility->dissolve_base No use_in_assay Use in Experiment check_solubility->use_in_assay Yes sonicate Gentle Vortexing / Sonication dissolve_base->sonicate check_dissolution Is it Fully Dissolved? sonicate->check_dissolution check_dissolution->use_in_assay Yes consider_organic Consider Minimal Organic Solvent (DMSO/DMF) check_dissolution->consider_organic No consider_organic->sonicate

Caption: Workflow for solubilizing porcine Pancreastatin (33-49).

References

Technical Support Center: Addressing Low Signal in Pancreastatin (33-49) Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Western blot experiments. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering issues with low or no signal when detecting the Pancreastatin (B1591218) (33-49) peptide.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting a weak or no signal for Pancreastatin (33-49)?

A weak or absent signal for a small peptide like Pancreastatin (33-49) can stem from several factors. The most common issues include inefficient transfer of the small peptide out of the gel and through the membrane, low abundance of the target protein in your sample, suboptimal antibody concentrations, or epitope masking by blocking agents.[1][2][3] It is crucial to optimize each step of the Western blot protocol, from protein transfer to antibody incubation, to successfully detect this small peptide.

Q2: How can I optimize my primary and secondary antibody concentrations?

Suboptimal antibody concentrations are a frequent cause of weak signals.[2][4][5] The ideal concentration depends on the antibody's affinity and the antigen's abundance. It is highly recommended to perform an antibody titration every time you use a new antibody or change experimental conditions.[6][7] A dot blot is a quick and effective method to determine the optimal dilution range for both your primary and secondary antibodies without running multiple full Western blots.[4][5] If a datasheet provides a starting dilution, you can test a range around that recommendation (e.g., if 1:1000 is suggested, try 1:500, 1:1000, and 1:2000).[7][8]

Q3: What is the best blocking buffer to use for Pancreastatin (33-49)?

The choice of blocking buffer is critical and can significantly impact signal intensity. While 5% non-fat dry milk in TBST is a common and cost-effective choice, it can sometimes mask the antigen epitope, leading to a weaker signal.[1][9] If you suspect this is the issue, consider switching to a different blocking agent like 3-5% Bovine Serum Albumin (BSA) in TBST.[10][11] Alternatively, using commercially available protein-free blocking buffers can also be an effective solution, especially if your antibody shows cross-reactivity with proteins in milk or BSA.[12]

Q4: How can I improve the transfer efficiency for a small peptide like Pancreastatin (33-49)?

Pancreastatin (33-49) is a very small peptide, which makes the transfer step particularly challenging. Standard transfer conditions may cause the peptide to pass completely through the membrane ("blowout"). To improve retention:

  • Use a smaller pore size membrane: A 0.2 µm pore size PVDF or nitrocellulose membrane is recommended over the standard 0.45 µm.[3]

  • Optimize transfer time: Reduce the transfer time to prevent the peptide from moving through the membrane.[3]

  • Adjust transfer buffer: For low molecular weight proteins, adding 20% methanol (B129727) to the transfer buffer can improve protein binding to the membrane.[3]

  • Verify transfer: Always use a reversible membrane stain like Ponceau S after transfer to confirm that proteins, including those in the low molecular weight range, have successfully transferred to the membrane.[2][13]

Q5: Could my sample preparation or protein loading be the issue?

Yes, insufficient antigen in the gel is a primary reason for a weak signal.[2][3] Pancreastatin is a cleavage product of Chromogranin A, and its expression can be low in certain tissues or cell lines.[9][14][15] Consider the following:

  • Increase Protein Load: Try loading a higher amount of total protein per lane (e.g., 30-50 µg of cell lysate).[3]

  • Confirm Expression: Use literature or expression profiling tools to confirm if your sample type is expected to express Pancreastatin.[9]

  • Prevent Degradation: Ensure that protease inhibitors are included in your lysis buffer to prevent degradation of the target peptide.

Q6: Are there any commercial kits that can help enhance the signal?

Several commercial signal enhancement kits are available that can increase signal intensity 3- to 10-fold.[16][17] These kits typically include a membrane pre-treatment solution and a specialized primary antibody diluent that work together to improve antigen-antibody interactions and reduce background.[17][18] Products like Thermo Scientific™ SuperSignal™ Western Blot Enhancer or GeneTex SignalPlus Antibody Enhancer can be particularly useful for detecting low-abundance proteins.[16][17][19]

Troubleshooting Guide for Low Signal

Use this guide to systematically identify and resolve the cause of a weak signal in your Pancreastatin (33-49) Western blot.

ProblemPossible CauseRecommended Solution
Weak or No Signal Inefficient Protein Transfer • Use a 0.2 µm pore size PVDF membrane. • Reduce transfer time or voltage. • Confirm successful transfer with Ponceau S staining.[2][13]
Low Antigen Abundance • Increase the total amount of protein loaded onto the gel (30-50 µg).[3] • Use a positive control lysate known to express Pancreastatin. • Concentrate your sample if possible.[20]
Suboptimal Antibody Concentration • Perform a dot blot or run test blots to titrate the primary and secondary antibodies to their optimal concentrations.[4][5] • Always use freshly diluted antibodies; do not reuse.[9]
Poor Antibody Activity • Check the antibody's expiration date and ensure it has been stored correctly.[3] • Perform a dot blot with a positive control peptide to confirm antibody activity.
Epitope Masking by Blocker • Switch from non-fat milk to 3-5% BSA or a commercial protein-free blocking buffer.[10][12] • Reduce the blocking time to 1 hour at room temperature.[3]
Excessive Washing • Reduce the number or duration of wash steps.[2] • Decrease the detergent (Tween-20) concentration in the wash buffer or remove it from the antibody dilution buffer.[3]
Inactive Detection Reagent • Use fresh, properly stored ECL substrate.[21] • Ensure the substrate has warmed to room temperature before use.[21] • Increase incubation time with the substrate (e.g., 5 minutes).[21]
Insufficient Exposure • Increase the exposure time when imaging. If using film, try multiple exposure times (e.g., 1, 5, and 15 minutes).[3][4]

Experimental Protocols & Methodologies

Protocol 1: Western Blot for Pancreastatin (33-49)

This protocol is optimized for the detection of the small Pancreastatin (33-49) peptide.

1. Sample Preparation & Protein Quantification:

  • Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Quantify total protein concentration using a BCA assay.

2. SDS-PAGE:

  • Gel Percentage: Use a high-percentage Tris-Glycine gel (e.g., 15%) or a Tris-Tricine gel system, which provides better resolution for small peptides.

  • Loading: Load 30-50 µg of total protein per lane. Include a low-range molecular weight marker.

  • Running Conditions: Run the gel until the dye front reaches the bottom.

3. Protein Transfer:

  • Membrane: Pre-soak a 0.2 µm PVDF membrane in 100% Methanol for 30 seconds, followed by equilibration in transfer buffer.

  • Transfer Setup: Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[13]

  • Transfer Conditions (Wet Transfer): Perform the transfer at 100V for 30-45 minutes at 4°C. Note: This time may need optimization.

4. Post-Transfer & Blocking:

  • Verification: After transfer, rinse the membrane in TBST and stain with Ponceau S for 2 minutes to visualize protein bands and confirm transfer efficiency. Destain with TBST.

  • Blocking: Incubate the membrane in blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

5. Antibody Incubation:

  • Primary Antibody: Incubate the membrane with the primary antibody diluted in blocking buffer (or as optimized). Incubation can be done for 2-3 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane 3 times for 5 minutes each with TBST.

  • Secondary Antibody: Incubate with the HRP-conjugated secondary antibody, diluted according to manufacturer recommendations or prior optimization, for 1 hour at room temperature.

  • Final Washes: Wash the membrane 3 times for 10 minutes each with TBST.

6. Detection:

  • Prepare the chemiluminescent (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane in the substrate for 1-5 minutes.

  • Capture the signal using a digital imager or X-ray film.

Reagent/ParameterRecommended Specification
Gel Percentage 15% Tris-Glycine or Tris-Tricine
Protein Load 30-50 µg
Membrane Type 0.2 µm PVDF
Transfer Time (Wet) 30-45 minutes at 100V
Blocking Buffer 5% BSA or Protein-Free Blocker in TBST
Primary Antibody Incubation Overnight at 4°C or 2-3 hours at RT
Secondary Antibody Incubation 1 hour at RT
Protocol 2: Dot Blot for Antibody Optimization

This protocol allows for rapid optimization of antibody concentrations.[4][8]

  • Sample Application: Prepare serial dilutions of your positive control lysate in PBS.

  • Membrane Prep: Cut a small strip of nitrocellulose or PVDF membrane.

  • Spotting: Carefully spot 1-2 µL of each lysate dilution onto the membrane, creating distinct spots. Let the spots dry completely.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Antibody Incubation:

    • Cut the membrane into smaller strips, with one full set of spots on each.

    • Incubate each strip with a different dilution of the primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000) for 1 hour.

    • Wash and incubate all strips with a single, standard dilution of the secondary antibody.

  • Detection: Proceed with ECL detection and imaging. The best primary antibody dilution will be the one that gives a strong signal on the lowest concentration of lysate with minimal background. Repeat the process to optimize the secondary antibody if needed.

Visual Guides

Western Blot Workflow

Western_Blot_Workflow cluster_prep Preparation cluster_blot Blotting cluster_probe Probing & Detection cluster_analysis Analysis SamplePrep Sample Preparation Gel SDS-PAGE Electrophoresis SamplePrep->Gel Transfer Protein Transfer Gel->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Imaging Imaging & Analysis Detect->Imaging

Caption: A generalized workflow for a Western blot experiment.

Troubleshooting Logic for Low Signal

Troubleshooting_Logic Start Low or No Signal Detected CheckTransfer Check Transfer Efficiency (Ponceau S Stain) Start->CheckTransfer TransferOK Transfer OK? CheckTransfer->TransferOK OptimizeTransfer SOLUTION: - Use 0.2µm membrane - Reduce transfer time - Adjust buffer TransferOK->OptimizeTransfer No CheckAntibody Check Antibody Concentration & Activity TransferOK->CheckAntibody Yes OptimizeTransfer->Start Re-run AntibodyOK Antibodies OK? CheckAntibody->AntibodyOK OptimizeAntibody SOLUTION: - Titrate Ab dilutions - Use fresh antibody - Check storage AntibodyOK->OptimizeAntibody No CheckSystem Check Antigen & Detection System AntibodyOK->CheckSystem Yes OptimizeAntibody->Start Re-run SystemOK System OK? CheckSystem->SystemOK OptimizeSystem SOLUTION: - Increase protein load - Change blocking buffer - Use fresh ECL substrate - Increase exposure SystemOK->OptimizeSystem No Success Strong Signal Achieved SystemOK->Success Yes OptimizeSystem->Start Re-run

Caption: A decision tree for troubleshooting low Western blot signals.

References

Technical Support Center: Pancreastatin (33-49) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Pancreastatin (B1591218) (33-49).

Troubleshooting Guide

This section addresses common issues encountered during Pancreastatin (33-49) experiments in a question-and-answer format.

Question: I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?

Answer: Inconsistent results in cell-based assays with Pancreastatin (33-49) can stem from several factors:

  • Peptide Quality and Handling:

    • Purity: Ensure you are using a high-purity peptide. Impurities can lead to off-target effects and unreliable data.

    • Storage: Lyophilized Pancreastatin (33-49) should be stored at -20°C or lower. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Reconstitution: Use sterile, high-purity water or an appropriate buffer for reconstitution. The peptide is soluble in water. Once reconstituted, it is best to use it immediately or store it at -20°C for a short period. Long-term storage in solution is not recommended.

  • Cell Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.

    • Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells will respond differently and increase variability.

    • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular metabolism and signaling.

  • Experimental Protocol:

    • Assay Timing: The timing of treatment and analysis should be consistent across all experiments.

    • Reagent Consistency: Use the same lot of reagents (e.g., media, serum, buffers) whenever possible to minimize batch-to-batch variability.

Question: My Pancreastatin (33-49) solution appears to have low or no activity. What could be the cause?

Answer: A lack of peptide activity can be due to:

  • Degradation: Improper storage or handling, such as exposure to light, moisture, or incorrect temperatures, can lead to peptide degradation.

  • Incorrect Concentration: Double-check your calculations for reconstitution and dilution to ensure the final concentration in your assay is correct.

  • Presence of Antagonists: Components in your cell culture media or serum could potentially interfere with the peptide's activity.

  • Cellular Responsiveness: The cell line you are using may not express the appropriate receptors or signaling machinery to respond to Pancreastatin (33-49).

Question: I am having trouble with the solubility of Pancreastatin (33-49). How can I improve it?

Answer: Porcine Pancreastatin (33-49) has been reported to be soluble in water.[1] If you are experiencing solubility issues, consider the following:

  • Solvent: Ensure you are using a high-purity, sterile solvent.

  • pH: The pH of the solvent can influence peptide solubility. While generally soluble in water, adjusting the pH of your buffer might be necessary for specific applications.

  • Vortexing: Gentle vortexing can aid in dissolving the peptide. Avoid vigorous shaking, which can cause aggregation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about Pancreastatin (33-49) and its use in experiments.

Question: What is the mechanism of action of Pancreastatin (33-49)?

Answer: Pancreastatin (33-49), the C-terminal fragment of Pancreastatin, exerts its biological effects primarily by acting as a counter-regulatory peptide to insulin (B600854), particularly in the liver and adipose tissue.[2][3] Its mechanism involves:

  • Receptor Binding: It is thought to bind to a G-protein coupled receptor on the cell surface.

  • G-Protein Activation: This binding activates a Gq/11 protein.[2][3][4] There is also evidence for the involvement of a pertussis toxin-sensitive G-protein that can activate guanylate cyclase.[5]

  • Downstream Signaling: The activated Gq/11 protein stimulates Phospholipase C (PLC), which in turn leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[2][3][6][7]

  • Interaction with GRP78: Pancreastatin has also been shown to interact with the 78 kDa glucose-regulated protein (GRP78), inhibiting its ATPase activity.[8][9] This interaction contributes to its effects on glucose metabolism.

Question: What are the primary biological effects of Pancreastatin (33-49) in vitro and in vivo?

Answer: The primary biological effects of Pancreastatin (33-49) include:

  • Inhibition of Insulin-Stimulated Glucose Uptake: It significantly reduces glucose uptake in adipocytes and hepatocytes.[2][10][11]

  • Glycogenolysis: It stimulates the breakdown of glycogen (B147801) to glucose in the liver, leading to increased hepatic glucose output.[12][13][14]

  • Inhibition of Insulin Secretion: The full-length Pancreastatin peptide is known to inhibit glucose-stimulated insulin secretion, and its C-terminal fragments, including (33-49), also play a role in modulating insulin release.[15][16]

  • Lipolysis: It can stimulate the release of free fatty acids from adipocytes.[10][11]

Question: What concentrations of Pancreastatin (33-49) are typically used in cell-based assays?

Answer: The effective concentration of Pancreastatin (33-49) can vary depending on the cell type and the specific assay. Based on published data, a concentration range of 0.1 nM to 100 nM is commonly used.[2][12] For instance, in studies with rat hepatocytes, the effective concentration for stimulating glucose output was in the range of 0.1-100 nM, with a half-maximal rate close to 1 nM.[12] For inhibiting insulin-stimulated glucose uptake in adipocytes, IC50 values have been reported to be in the picomolar to low nanomolar range.[10][17]

Quantitative Data Summary

The following tables summarize key quantitative data from experiments with Pancreastatin and its variants.

Table 1: IC50 Values for Inhibition of Insulin-Stimulated Glucose Uptake in Adipocytes

Pancreastatin VariantIC50 ValueCell TypeReference
Wild-Type Human Pancreastatin~0.6 nM (~600 pM)Rat Adipocytes[10][17]
Gly297Ser Human Pancreastatin Variant~0.1 nM (~100 pM)Rat Adipocytes[10][17]
Wild-Type Pancreastatin0.6 nMNot Specified[2]

Table 2: Inhibition of Insulin-Stimulated Glucose Uptake at a Specific Concentration

Pancreastatin VariantConcentration% Inhibition of ControlCell TypeReference
Rat Pancreastatin10⁻⁸ M~31.8%Rat Adipocytes[10][11]
Wild-Type Human Pancreastatin10⁻⁸ M~17.9%Rat Adipocytes[10][11]
Gly297Ser Human Pancreastatin Variant10⁻⁸ M~28.0%Rat Adipocytes[10][11]
Pancreastatin10 nM~50%Not Specified[2]

Table 3: Effect of Pancreastatin on GRP78 ATPase Activity

ParameterValueReference
IC50 for GRP78 ATPase Inhibition~5.2 µM[8][9]

Experimental Protocols

Below are detailed methodologies for key experiments involving Pancreastatin (33-49).

Protocol 1: Glucose Uptake Assay in Adipocytes (3T3-L1)

This protocol is adapted from methodologies described in published research.[8][9]

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 pre-adipocytes in DMEM with high glucose and 10% FBS.
  • Induce differentiation to adipocytes using a standard protocol with insulin, dexamethasone, and IBMX.
  • Allow 7-10 days for full differentiation post-induction.

2. Serum Starvation:

  • Wash differentiated 3T3-L1 adipocytes once with serum-free DMEM (low glucose).
  • Serum-starve the cells for 3 hours in serum-free DMEM containing 0.5% fatty acid-free BSA.

3. Pre-incubation and Treatment:

  • Wash the cells three times with Krebs-Ringer-HEPES (KRH) buffer (25 mM HEPES, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.3 mM KH2PO4).
  • Incubate the cells in KRH buffer at 37°C.
  • Add Pancreastatin (33-49) at the desired concentration (e.g., 100 nM) and incubate for a specified time (e.g., 4 minutes).
  • Add insulin (e.g., 10 nM or 100 nM) and incubate for an additional period (e.g., 20 minutes).

4. Glucose Uptake Measurement:

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to a final concentration of 0.1 mM.
  • Incubate for 5-10 minutes at 37°C.
  • Stop the uptake by washing the cells three times with ice-cold PBS.
  • Lyse the cells with 0.1 M NaOH.
  • Measure the radioactivity in the cell lysates using a scintillation counter.

5. Data Analysis:

  • Normalize the radioactivity counts to the protein concentration of each sample.
  • Express the results as a percentage of the control (untreated or insulin-treated) group.

Protocol 2: Glycogenolysis Assay in Isolated Rat Hepatocytes

This protocol is based on methodologies for assessing the glycogenolytic effect of Pancreastatin.[12]

1. Isolation of Hepatocytes:

  • Isolate hepatocytes from rat liver using a collagenase perfusion method.
  • Resuspend the isolated hepatocytes in a suitable buffer (e.g., Krebs-Henseleit bicarbonate buffer) supplemented with 1% BSA.

2. Incubation and Treatment:

  • Incubate the hepatocytes at 37°C in a shaking water bath.
  • Add Pancreastatin (33-49) at various concentrations (e.g., 0.1 nM to 100 nM).
  • Include a positive control such as glucagon.

3. Measurement of Glucose Output:

  • At specific time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell suspension.
  • Centrifuge the aliquots to pellet the cells.
  • Measure the glucose concentration in the supernatant using a commercial glucose assay kit.

4. Data Analysis:

  • Calculate the rate of glucose output (e.g., in µmol/min/g of wet cells).
  • Compare the glucose output in Pancreastatin (33-49)-treated groups to the control group.

Visualizations

The following diagrams illustrate key pathways and workflows related to Pancreastatin (33-49) experiments.

Pancreastatin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PST Pancreastatin (33-49) GPCR G-Protein Coupled Receptor PST->GPCR Binds GRP78 GRP78 PST->GRP78 Interacts Gq11 Gαq/11 GPCR->Gq11 Activates ATPase_Inhibition ATPase Activity Inhibition GRP78->ATPase_Inhibition Results in PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Metabolic_Effects Metabolic Effects (↓ Glucose Uptake, ↑ Glycogenolysis) PKC->Metabolic_Effects Leads to ATPase_Inhibition->Metabolic_Effects Contributes to

Caption: Pancreastatin (33-49) Signaling Pathway.

Glucose_Uptake_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Culture 1. Culture & Differentiate 3T3-L1 Cells Starve 2. Serum Starve Adipocytes Culture->Starve Preincubate 3. Pre-incubate with Pancreastatin (33-49) Starve->Preincubate Add_Insulin 4. Add Insulin Preincubate->Add_Insulin Add_Tracer 5. Add 2-deoxy-[³H]glucose Add_Insulin->Add_Tracer Stop_Uptake 6. Stop Uptake & Wash Cells Add_Tracer->Stop_Uptake Lyse 7. Lyse Cells Stop_Uptake->Lyse Scintillation 8. Scintillation Counting Lyse->Scintillation Analyze_Data 9. Normalize & Analyze Data Scintillation->Analyze_Data

Caption: Glucose Uptake Assay Workflow.

References

Technical Support Center: Synthetic Porcine Pancreastatin (33-49)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and application of synthetic porcine Pancreastatin (33-49).

Frequently Asked Questions (FAQs)

1. What is the correct way to store lyophilized porcine Pancreastatin (33-49)?

For long-term storage, lyophilized peptides should be stored at -20°C or colder, protected from bright light.[1][2][3] Under these conditions, the peptide can be stable for several years.[4] Exposure to moisture can significantly decrease the long-term stability of the peptide.[1][3]

2. How should I handle the peptide upon receiving it?

Lyophilized peptides are generally stable at room temperature for days to weeks and are often shipped at ambient temperature.[1][3] Before opening the vial, it is crucial to allow the peptide to equilibrate to room temperature to prevent condensation, as peptides can be hygroscopic.[3][4]

3. What is the best solvent for reconstituting porcine Pancreastatin (33-49)?

There is no universal solvent for all peptides.[1][3] A good starting point for most peptides is sterile, distilled water. The amino acid sequence of porcine Pancreastatin (33-49) is Gln-Glu-Glu-Glu-Glu-Thr-Ala-Gly-Ala-Pro-Gln-Gly-Leu-Phe-Arg-Gly-NH2. Due to the presence of multiple glutamic acid residues (acidic), it may be necessary to use a slightly basic buffer to aid dissolution if it is not readily soluble in water. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be required, followed by dilution with an aqueous buffer. It is always recommended to test the solubility of a small aliquot of the peptide before dissolving the entire sample.

4. How should I store the reconstituted peptide solution?

The shelf-life of peptides in solution is limited.[2] For optimal stability, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or colder.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation.[1] Peptides containing amino acids such as Gln are known to be less stable in solution.[2]

5. What is the expected purity of synthetic porcine Pancreastatin (33-49)?

Synthetic peptides for research applications are typically purified by reverse-phase HPLC to a purity of ≥95%. Impurities may include truncated sequences, deletion sequences, or incompletely deprotected peptides.

Quality Control Data

Quantitative data for synthetic porcine Pancreastatin (33-49) is summarized below.

ParameterTypical SpecificationMethodology
Purity ≥95%Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Identity Conforms to theoretical massElectrospray Ionization Mass Spectrometry (ESI-MS)
Appearance White lyophilized powderVisual Inspection
Solubility Soluble in water or aqueous buffersSolubility Testing
Molecular Weight 1846.93 g/mol ESI-MS

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC

This protocol outlines a general method for determining the purity of synthetic porcine Pancreastatin (33-49).

Materials:

  • Synthetic porcine Pancreastatin (33-49), lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation: Reconstitute the peptide in HPLC-grade water to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm

    • Gradient: 5-65% Mobile Phase B over 30 minutes

    • Injection Volume: 20 µL

  • Analysis: Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Identity Confirmation by ESI-MS

This protocol describes a general method for confirming the molecular weight of the synthetic peptide.

Materials:

  • Reconstituted porcine Pancreastatin (33-49) solution (from Protocol 1)

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Syringe pump

Procedure:

  • Sample Preparation: Dilute the reconstituted peptide solution in 50% acetonitrile/water with 0.1% formic acid to a final concentration of 10-100 pmol/µL.

  • MS Analysis:

    • Infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode. ESI-MS produces multiply charged ions.[1][3]

    • The theoretical monoisotopic mass of porcine Pancreastatin (33-49) (C77H119N23O30) is 1846.93 Da.

  • Data Interpretation: Deconvolute the resulting spectrum of multiply charged ions to obtain the molecular mass of the peptide. The observed mass should be within the expected tolerance of the instrument's accuracy compared to the theoretical mass.

Protocol 3: In Vitro Bioassay - Inhibition of Glucose-Stimulated Insulin (B600854) Secretion

This protocol provides a framework for assessing the biological activity of synthetic porcine Pancreastatin (33-49) using a perfused rat pancreas model.

Materials:

  • Isolated and perfused rat pancreas preparation

  • Krebs-Ringer bicarbonate buffer

  • Glucose

  • Synthetic porcine Pancreastatin (33-49)

  • Insulin radioimmunoassay (RIA) or ELISA kit

Procedure:

  • Pancreas Perfusion: Perfuse the isolated rat pancreas with Krebs-Ringer bicarbonate buffer containing a basal glucose concentration (e.g., 4.2 mM).

  • Basal Insulin Measurement: Collect perfusate samples to measure basal insulin secretion.

  • Glucose Stimulation: Increase the glucose concentration in the perfusion buffer to a stimulatory level (e.g., 8.3 mM) to induce insulin secretion.[5]

  • Pancreastatin Treatment: In a parallel experiment, introduce synthetic porcine Pancreastatin (33-49) into the perfusion buffer (e.g., 15 nM) along with the stimulatory glucose concentration.[5]

  • Sample Collection: Collect perfusate samples at regular intervals during both the glucose stimulation alone and the glucose with Pancreastatin treatment.

  • Insulin Measurement: Measure the insulin concentration in the collected samples using a validated insulin RIA or ELISA kit.

  • Analysis: Compare the insulin secretion profiles between the two conditions. A biologically active peptide should significantly inhibit the first phase of glucose-stimulated insulin release.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peptide will not dissolve - Incorrect solvent.- Peptide has aggregated.- Check the amino acid sequence to determine if the peptide is acidic, basic, or neutral and choose an appropriate solvent (e.g., slightly basic buffer for this peptide).- Try gentle warming or sonication to aid dissolution.- For highly aggregated peptides, stronger denaturing agents like 6M guanidinium (B1211019) chloride might be necessary, but check for compatibility with your assay.
Inconsistent results in bioassay - Peptide degradation.- Incorrect peptide concentration.- Repeated freeze-thaw cycles.- Ensure proper storage of the lyophilized peptide and reconstituted aliquots.- Re-quantify the peptide concentration using a suitable method (e.g., UV absorbance at 280 nm if Trp or Tyr are present, or a colorimetric peptide assay).- Always use fresh aliquots for experiments to avoid degradation from freeze-thaw cycles.[1]
No biological activity observed - Inactive peptide.- Experimental conditions are not optimal.- Verify the identity and purity of the peptide using HPLC and MS.- Ensure the peptide has been handled and stored correctly to prevent degradation.- Optimize the bioassay conditions, including cell/tissue viability, glucose concentrations, and incubation times.
Unexpected peaks in HPLC chromatogram - Peptide degradation.- Contamination of the sample or HPLC system.- Check for potential degradation products by comparing with a fresh sample.- Ensure all solvents and vials are clean.- Run a blank gradient on the HPLC to check for system contamination.
Mass spectrum shows unexpected masses - Incomplete deprotection during synthesis.- Peptide modifications (e.g., oxidation).- Presence of adducts.- Consult the manufacturer's certificate of analysis.- For peptides containing susceptible residues (e.g., Met, Cys, Trp), handle under an inert atmosphere if possible to prevent oxidation.- Use high-purity solvents for MS analysis to minimize adduct formation.

Visualizations

Quality_Control_Workflow cluster_qc Quality Control Workflow start Receive Lyophilized Peptide storage Store at -20°C or colder start->storage reconstitution Reconstitute Aliquot storage->reconstitution hplc Purity Analysis (RP-HPLC) reconstitution->hplc ms Identity Confirmation (ESI-MS) reconstitution->ms bioassay Biological Activity (e.g., Insulin Inhibition) reconstitution->bioassay pass Peptide Passes QC hplc->pass ≥95% Purity fail Peptide Fails QC hplc->fail <95% Purity ms->pass Correct Mass ms->fail Incorrect Mass bioassay->pass Active bioassay->fail Inactive

Caption: Quality control workflow for synthetic porcine Pancreastatin (33-49).

Experimental_Workflow cluster_exp Experimental Workflow: Insulin Secretion Assay prep Prepare Isolated Pancreatic Islets pre_incubate Pre-incubate with Basal Glucose prep->pre_incubate split Split into Control and Treatment Groups pre_incubate->split control Stimulate with High Glucose split->control Control treatment Stimulate with High Glucose + Pancreastatin (33-49) split->treatment Treatment collect Collect Supernatant control->collect treatment->collect measure Measure Insulin (ELISA/RIA) collect->measure analyze Compare Insulin Levels measure->analyze Signaling_Pathway cluster_pathway Pancreastatin Signaling Pathway in Pancreatic β-Cells pst Pancreastatin (33-49) gpcr G-Protein Coupled Receptor (GPCR) pst->gpcr g_protein Gq/11 Protein gpcr->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates inhibition Inhibition of Voltage-Gated Ca²⁺ Channels g_protein->inhibition may also lead to pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor ca_release Ca²⁺ Release er->ca_release insulin_exocytosis Insulin Exocytosis inhibition->insulin_exocytosis inhibits

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Pancreastatin (33-49), Porcine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Pancreastatin (B1591218) (33-49), porcine, with other relevant alternatives. The information is supported by experimental data and detailed methodologies for key assays to assist in research and drug development.

Introduction to Pancreastatin (33-49), Porcine

Pancreastatin, a 49-amino acid peptide derived from the processing of Chromogranin A (CgA), is a significant regulator of glucose homeostasis.[1][2] The C-terminal fragment, Pancreastatin (33-49), has been identified as the bioactive core responsible for many of its physiological effects.[3] Porcine Pancreastatin is frequently used in research due to its high homology with the human form. The primary bioactivities of Pancreastatin (33-49) include the inhibition of insulin (B600854) secretion, modulation of glucose metabolism in the liver and adipose tissue, and inhibition of exocrine pancreatic secretion.[1][4][5]

Comparative Bioactivity

This section compares the bioactivity of this compound, with other key modulators of insulin secretion and glucose metabolism.

Alternatives to Pancreastatin (33-49)

Several other endogenous and synthetic compounds also regulate insulin secretion and glucose metabolism, acting through various mechanisms. Key alternatives include:

  • Other Chromogranin A-Derived Peptides: Catestatin, another CgA-derived peptide, has been shown to have opposing effects to Pancreastatin in some contexts, such as on lipid metabolism.[6]

  • Somatostatin (B550006) and its Analogs (Octreotide, Lanreotide): These are potent inhibitors of the secretion of numerous hormones, including insulin and glucagon.[7][8][9] They act via somatostatin receptors (SSTRs), which are G-protein coupled receptors.

  • Diazoxide (B193173): A potassium channel opener that hyperpolarizes pancreatic β-cells, thereby inhibiting insulin secretion.[10][11][12] It acts directly on the ATP-sensitive potassium (KATP) channels.

Quantitative Comparison of Bioactivity

The following table summarizes the available quantitative data on the bioactivity of Pancreastatin (33-49) and its alternatives. Direct comparative studies are limited, and thus data is compiled from various sources. Experimental conditions should be considered when comparing values.

CompoundBioactivityModel SystemEffective Concentration / IC50Reference
This compound Inhibition of Glucose-Stimulated Insulin Secretion (GSIS)Perfused rat pancreas10 nM significantly inhibits first phase of insulin releasePancreastatin: Characterization of biological activity. Article. Jan 1991
Inhibition of insulin-stimulated glucose transportRat adipocytesIC50 ≈ 0.6 nM[5]
Catestatin (human CHGA352–372) No effect on glucose uptakeHuman forearm metabolismNot Applicable[13]
Somatostatin Inhibition of insulin releasePigeon pancreatic islets-[7]
Octreotide Inhibition of insulin secretionPatients with insulinoma-[8]
Diazoxide Inhibition of insulin secretionRat pancreatic islets100 µM and 250 µM tested[10]
Inhibition of tolbutamide-induced insulin releaseInsulin-secreting cell line0.6-1.0 mM[12]

Signaling Pathways and Mechanisms of Action

Pancreastatin (33-49) Signaling Pathway

Pancreastatin exerts its effects by binding to a specific G-protein coupled receptor on the cell surface. This interaction initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This pathway ultimately interferes with the machinery of insulin exocytosis.[1]

Pancreastatin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PST Pancreastatin (33-49) Receptor PST Receptor (GPCR) PST->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers Exocytosis Inhibition of Insulin Exocytosis Ca2_release->Exocytosis PKC Protein Kinase C (PKC) DAG->PKC activates PKC->Exocytosis

Pancreastatin (33-49) signaling pathway leading to the inhibition of insulin secretion.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of Pancreastatin's bioactivity are provided below.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

This protocol is adapted from standard procedures for assessing islet functionality.[14][15][16][17][18]

Objective: To measure the amount of insulin secreted by isolated pancreatic islets in response to low and high glucose concentrations, in the presence or absence of Pancreastatin (33-49).

Materials:

  • Isolated pancreatic islets (e.g., from rat or mouse)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:

    • Low glucose (e.g., 2.8 mM)

    • High glucose (e.g., 16.7 mM)

  • This compound, stock solution

  • Collagenase for islet isolation

  • Ficoll gradient for islet purification

  • Insulin ELISA kit

  • Incubator (37°C, 5% CO2)

  • Microcentrifuge tubes

Procedure:

  • Islet Isolation and Culture: Isolate pancreatic islets using collagenase digestion followed by Ficoll gradient purification. Culture the isolated islets overnight in a suitable culture medium to allow recovery.

  • Pre-incubation: Hand-pick a known number of islets of similar size (e.g., 10-15 islets per replicate) and place them in microcentrifuge tubes. Wash the islets with KRB buffer containing low glucose. Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Basal Insulin Secretion (Low Glucose): Remove the pre-incubation buffer and add fresh low glucose KRB buffer. Incubate for 1 hour at 37°C. At the end of the incubation, collect the supernatant for insulin measurement (this represents basal secretion).

  • Stimulated Insulin Secretion (High Glucose): Remove the low glucose buffer and add high glucose KRB buffer. For the experimental group, add Pancreastatin (33-49) to the desired final concentration. For the control group, add vehicle. Incubate for 1 hour at 37°C. Collect the supernatant for insulin measurement (this represents stimulated secretion).

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the results as insulin secreted (e.g., ng/islet/hour). The stimulation index (SI) can be calculated as the ratio of insulin secreted in high glucose to that in low glucose. Compare the insulin secretion in the presence and absence of Pancreastatin (33-49).

GSIS_Workflow Islet_Isolation 1. Islet Isolation (Collagenase, Ficoll) Overnight_Culture 2. Overnight Culture (Recovery) Islet_Isolation->Overnight_Culture Pre_incubation 3. Pre-incubation (Low Glucose KRB) Overnight_Culture->Pre_incubation Basal_Secretion 4. Basal Secretion (Low Glucose KRB, 1h) Pre_incubation->Basal_Secretion Stimulated_Secretion 5. Stimulated Secretion (High Glucose KRB +/- PST, 1h) Basal_Secretion->Stimulated_Secretion Supernatant_Collection 6. Collect Supernatants Stimulated_Secretion->Supernatant_Collection ELISA 7. Insulin Quantification (ELISA) Supernatant_Collection->ELISA Data_Analysis 8. Data Analysis (Stimulation Index) ELISA->Data_Analysis

Experimental workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Glucose Uptake Assay in Adipocytes

This protocol is based on commonly used methods for measuring glucose transport in adipocytes.[19][20][21][22][23]

Objective: To quantify the uptake of glucose (or a glucose analog) by adipocytes in response to insulin, and to assess the inhibitory effect of Pancreastatin (33-49).

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 cells)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • Insulin

  • This compound

  • 2-deoxy-D-[3H]glucose or a non-radioactive glucose uptake assay kit (e.g., colorimetric or fluorescent)

  • Scintillation counter (if using radioisotope) or plate reader

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation: Culture pre-adipocytes (e.g., 3T3-L1) to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail.

  • Serum Starvation: Once differentiated, serum-starve the adipocytes overnight to reduce basal glucose uptake.

  • Pre-treatment: Wash the cells with KRPH buffer. Pre-incubate the cells with or without Pancreastatin (33-49) for a specified time (e.g., 30 minutes) at 37°C.

  • Insulin Stimulation: Add insulin to the desired final concentration to stimulate glucose uptake. Incubate for 20-30 minutes at 37°C. A control group without insulin should be included.

  • Glucose Uptake: Add the glucose analog (e.g., 2-deoxy-D-[3H]glucose) and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination and Lysis: Stop the uptake by washing the cells rapidly with ice-cold PBS. Lyse the cells to release the intracellular contents.

  • Quantification: If using a radioisotope, measure the radioactivity in the cell lysates using a scintillation counter. If using a commercial kit, follow the manufacturer's protocol for quantification using a plate reader.

  • Data Analysis: Normalize the glucose uptake to the protein concentration of the cell lysate. Compare the glucose uptake in the different treatment groups (basal, insulin-stimulated, insulin + Pancreastatin).

Hepatocyte Glycogenolysis Assay

This protocol outlines a method to measure the breakdown of glycogen (B147801) in primary hepatocytes.[24][25][26]

Objective: To determine the effect of Pancreastatin (33-49) on the rate of glycogenolysis in hepatocytes.

Materials:

  • Isolated primary hepatocytes

  • Culture medium (e.g., William's Medium E)

  • This compound

  • Glycogen assay kit

  • Spectrophotometer

Procedure:

  • Hepatocyte Isolation and Plating: Isolate primary hepatocytes from a suitable animal model (e.g., rat) via collagenase perfusion. Plate the cells on collagen-coated dishes and allow them to attach.

  • Glycogen Loading: Incubate the hepatocytes in a high-glucose medium to promote glycogen synthesis and storage.

  • Treatment: Wash the cells and replace the medium with a low-glucose buffer. Add Pancreastatin (33-49) at the desired concentrations. Include a control group with vehicle only.

  • Incubation: Incubate the cells for a specific time course (e.g., 0, 30, 60, 120 minutes).

  • Sample Collection: At each time point, collect both the culture medium (for glucose release measurement) and the cell lysate (for remaining glycogen measurement).

  • Quantification:

    • Glucose Release: Measure the glucose concentration in the collected medium using a glucose oxidase assay.

    • Glycogen Content: Measure the glycogen content in the cell lysates using a commercial glycogen assay kit. This typically involves the hydrolysis of glycogen to glucose, which is then quantified.

  • Data Analysis: Calculate the rate of glycogenolysis by measuring the decrease in cellular glycogen content over time and/or the increase in glucose released into the medium. Compare the rates between the control and Pancreastatin-treated groups.

Conclusion

This compound, is a potent inhibitor of insulin secretion and a modulator of glucose metabolism. Its mechanism of action via a Gq/11-PLC-PKC pathway distinguishes it from other inhibitors like diazoxide, which directly targets KATP channels, and somatostatin analogs, which have a broader inhibitory profile. The provided experimental protocols offer a framework for the further investigation and validation of the bioactivity of Pancreastatin (33-49) and for the comparative analysis of novel therapeutic agents in the field of metabolic research.

References

A Comparative Analysis of Full-Length Porcine Pancreastatin and its (33-49) Fragment in Modulating Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of full-length porcine pancreastatin (B1591218) and its C-terminal fragment, pancreastatin (33-49), with a focus on their roles in regulating insulin (B600854) secretion. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

Pancreastatin, a peptide derived from chromogranin A, is a known inhibitor of glucose-stimulated insulin secretion. The biological activity of this peptide has been largely attributed to its C-terminal region. Experimental evidence indicates that the pancreastatin (33-49) fragment not only retains the inhibitory function of the full-length peptide but may exhibit comparable or even slightly higher potency in modulating insulin release. This guide delves into the quantitative comparison of their activities, the experimental methods used for these assessments, and the underlying signaling pathways.

Quantitative Data Presentation

The following table summarizes the comparative inhibitory effects of full-length porcine pancreastatin (PST 1-49) and its (33-49) fragment on insulin release from an isolated perfused rat pancreas model. The data is extracted from a study by Zhang et al. (1991), which provides a direct comparison of the two peptides under the same experimental conditions.

PeptideConcentrationInhibition of First Phase Insulin Release (%)Inhibition of Second Phase Insulin Release (%)
Full-length Porcine Pancreastatin (1-49)10 nM15.6 ± 2.418.9 ± 2.7
Pancreastatin (33-49)10 nM24.4 ± 6.525.7 ± 4.8

Data from Zhang T, Mochizuki T, Greeley G, Kogire M. Pancreastatin: Characterization of biological activity. (1991).

Experimental Protocols

The data presented above was obtained using the isolated perfused rat pancreas model. This in vitro technique allows for the study of pancreatic endocrine function in a controlled environment, free from systemic influences.

General Methodology: Isolated Perfused Rat Pancreas Assay
  • Animal Preparation: Male Wistar rats are typically used. Following anesthesia, the pancreas is surgically isolated along with the spleen and a section of the duodenum.

  • Perfusion Setup: The isolated pancreas is transferred to a perfusion chamber and maintained at 37°C. The organ is cannulated via the celiac artery and the portal vein to allow for the inflow of perfusion medium and the collection of the effluent, respectively.

  • Perfusion Medium: A modified Krebs-Ringer bicarbonate buffer, supplemented with bovine serum albumin and a baseline glucose concentration (e.g., 5 mM), is commonly used. The medium is continuously gassed with 95% O2 and 5% CO2 to maintain physiological pH.

  • Experimental Procedure:

    • The pancreas is first stabilized by perfusing with the baseline glucose medium.

    • To stimulate insulin secretion, the glucose concentration in the perfusion medium is elevated (e.g., to 16.7 mM).

    • The test peptides (full-length pancreastatin or pancreastatin (33-49)) are infused at the desired concentration (e.g., 10 nM) along with the high glucose medium.

    • The effluent is collected at regular intervals (e.g., every minute) to measure the concentration of secreted insulin.

  • Insulin Measurement: Insulin levels in the collected fractions are quantified using a radioimmunoassay (RIA).

  • Data Analysis: The insulin secretion profile is typically biphasic, consisting of a rapid first phase followed by a sustained second phase. The inhibitory effect of the pancreastatin peptides is calculated by comparing the insulin release in their presence to that of a control group receiving only the high glucose stimulus.

Signaling Pathways and Experimental Workflows

Pancreastatin Signaling Pathway in Inhibition of Insulin Secretion

Pancreastatin exerts its inhibitory effect on insulin secretion through a G-protein coupled receptor signaling cascade. The binding of pancreastatin to its receptor on pancreatic β-cells is thought to activate a Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). The elevation of intracellular calcium and activation of PKC are key steps that interfere with the glucose-stimulated insulin exocytosis pathway.

Pancreastatin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PST Pancreastatin Receptor PST Receptor (GPCR) PST->Receptor Binds Gq11 Gq/11 Protein Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_release->Inhibition PKC->Inhibition Insulin_Exocytosis Insulin Vesicle Exocytosis Inhibition->Insulin_Exocytosis

Pancreastatin's inhibitory signaling pathway on insulin secretion.
Experimental Workflow: Isolated Perfused Rat Pancreas Assay

The following diagram outlines the key steps in the experimental workflow for assessing the activity of pancreastatin peptides on insulin secretion using the isolated perfused rat pancreas model.

Experimental_Workflow start Start animal_prep Rat Anesthesia & Surgical Isolation of Pancreas start->animal_prep perfusion_setup Cannulation & Placement in Perfusion Chamber (37°C) animal_prep->perfusion_setup stabilization Stabilization with Baseline Glucose Medium perfusion_setup->stabilization stimulation Stimulation with High Glucose Medium +/- Pancreastatin Peptides stabilization->stimulation collection Collection of Perfusate Effluent stimulation->collection measurement Insulin Quantification (RIA) collection->measurement analysis Data Analysis: Comparison of Insulin Secretion Profiles measurement->analysis end End analysis->end

Workflow for the isolated perfused rat pancreas experiment.

Conclusion

The available data strongly suggests that the biological activity of porcine pancreastatin, specifically its ability to inhibit glucose-stimulated insulin secretion, resides within its C-terminal (33-49) fragment.[1] The fragment appears to be at least as potent, if not slightly more so, than the full-length peptide in this regard. Both full-length pancreastatin and its (33-49) fragment have been shown to inhibit glucagon-stimulated insulin release in vivo.[2] Furthermore, the (33-49) fragment has demonstrated glucogenolytic and hyperglycemic effects.[3] For researchers and drug development professionals, this indicates that the smaller (33-49) fragment could be a more efficient target for therapeutic development, offering the potential for similar or enhanced biological activity with potentially improved pharmacokinetic properties. Further studies, particularly those establishing a full dose-response curve and IC50 values for both peptides under identical conditions, would be beneficial for a more definitive comparison of their potencies.

References

Pancreastatin Fragments: A Comparative Analysis of Their Impact on Insulin Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pancreastatin (B1591218) (PST), a 49-amino acid peptide derived from the processing of chromogranin A, is a potent inhibitor of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic beta-cells.[1][2][3] Its role in glucose homeostasis and potential implications in diabetes mellitus have made it and its various fragments subjects of intense research. This guide provides a comparative analysis of different Pancreastatin fragments, summarizing their effects on insulin release with supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Quantitative Comparison of Pancreastatin Fragments on Insulin Inhibition

Direct comparative studies providing IC50 or ED50 values for a wide range of Pancreastatin fragments under identical experimental conditions are limited in the publicly available literature. However, data from various studies using different models (in vivo, perfused pancreas, isolated islets, and cell lines) consistently demonstrate the inhibitory capacity of the full-length peptide and its C-terminal fragments.

Pancreastatin FragmentConcentrationExperimental ModelObserved Effect on Insulin ReleaseCitation
Full-length Pancreastatin (Porcine) 4.0 nmol/kg (in vivo)MouseLowered basal plasma insulin and inhibited glucose- and carbachol-induced insulin secretion.[1]
100 nmol/lIsolated Rat IsletsTotally abolished glucose (8.3 mmol/l)-stimulated insulin secretion.[4]
10⁻⁹ MPerfused Rat PancreasInhibited both first and second phases of glucose-stimulated insulin release.
ED50 = 4 nMRINm5F insulinoma cellsDose-dependent inhibition of carbachol-stimulated insulin release (maximum 50% inhibition at 10⁻⁷ M).[1]
Pancreastatin (33-49) (C-terminal) 10⁻⁸ MPerfused Rat PancreasInhibited insulin release stimulated by 16.7 mM glucose.[5]
Not specifiedIn vivo (rat)Inhibited glucagon-stimulated insulin release.[6]
Human Pancreastatin (C-terminal fragment) 100 nMIsolated Rat IsletsInhibited glucose-stimulated insulin secretion.[7]
Rat Pancreastatin (C-terminal 26-residue) 10 nmol/kg/h (in vivo)Conscious RatInhibited glucose-stimulated insulin secretion with potency equivalent to porcine PST.[8]

Note: The data presented above is compiled from different studies and should be interpreted with caution due to variations in experimental models and conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of Pancreastatin fragments' effects on insulin release.

In Vivo Administration in Mice
  • Animals: Female mice are used.

  • Procedure: A solution of Pancreastatin (e.g., 4.0 nmol/kg body weight) or saline (control) is injected intravenously.

  • Stimulation: To study the effect on stimulated insulin secretion, a secretagogue such as glucose or the cholinergic agonist carbachol (B1668302) is injected following the Pancreastatin administration.

  • Sample Collection: Blood samples are collected at various time points (e.g., 2, 6 minutes) after injection.

  • Analysis: Plasma insulin and glucagon (B607659) concentrations are determined by radioimmunoassay (RIA). Blood glucose levels are also measured.

  • Adrenergic Blockade: In some experiments, mice are pretreated with phentolamine (B1677648) and propranolol (B1214883) to investigate the involvement of adrenergic pathways.[1]

Perifusion of Isolated Pancreatic Islets

This in vitro technique allows for the dynamic measurement of insulin secretion from isolated islets in response to various stimuli.

  • Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas.

  • Perifusion System: Isolated islets are placed in a perifusion chamber and continuously supplied with a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) at a constant flow rate and temperature (37°C).

  • Experimental Procedure:

    • Equilibration: Islets are first perifused with a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

    • Stimulation: The perifusion medium is then switched to one containing a high glucose concentration (e.g., 16.7 mM) to stimulate insulin release.

    • Inhibition: To test the effect of Pancreastatin or its fragments, the peptide is included in the high-glucose medium.

    • Fraction Collection: The effluent from the perifusion chamber is collected in fractions at regular intervals (e.g., every 1-2 minutes).

  • Analysis: The insulin concentration in each collected fraction is measured using an enzyme-linked immunosorbent assay (ELISA) or RIA. The results are often presented as a biphasic insulin secretion profile (a rapid first phase followed by a sustained second phase).

G cluster_0 Islet Preparation cluster_1 Perifusion Setup cluster_2 Analysis pancreas Pancreas Digestion (Collagenase) islets Islet Isolation & Purification pancreas->islets buffer Buffer Reservoir (Low/High Glucose +/- PST) pump Peristaltic Pump buffer->pump chamber Perifusion Chamber (with Islets) pump->chamber collector Fraction Collector chamber->collector assay Insulin Assay (ELISA/RIA) collector->assay data Data Analysis (Secretion Profile) assay->data

Experimental workflow for islet perifusion.
Static Incubation of Insulinoma Cell Lines (e.g., RINm5F)

  • Cell Culture: RINm5F cells are cultured in appropriate media.

  • Pre-incubation: Cells are washed and pre-incubated in a buffer containing a non-stimulatory concentration of glucose.

  • Incubation: The cells are then incubated with various secretagogues (e.g., glyceraldehyde, carbachol, A23187) in the presence or absence of different concentrations of Pancreastatin or its fragments.

  • Pertussis Toxin Treatment: To investigate the involvement of Gi/o proteins, cells can be pre-treated with pertussis toxin.[9]

  • Sample Collection: After the incubation period, the supernatant is collected.

  • Analysis: The amount of insulin released into the supernatant is quantified by RIA or ELISA.

Signaling Pathways

Pancreastatin inhibits insulin secretion through a G-protein coupled receptor (GPCR) pathway in pancreatic beta-cells. The inhibitory effects are sensitive to pertussis toxin, indicating the involvement of a Gi/o alpha subunit.[9]

The proposed mechanism involves the following steps:

  • Binding: Pancreastatin binds to a specific, yet to be fully characterized, GPCR on the beta-cell membrane.

  • G-protein Activation: This binding activates a Gi/o protein.

  • Downstream Effects: The activated Gi protein inhibits downstream signaling pathways that are crucial for insulin exocytosis. This primarily involves the inhibition of voltage-gated Ca²⁺ channels, leading to a reduction in the influx of calcium ions, a critical trigger for the fusion of insulin-containing granules with the cell membrane.[4] Pancreastatin does not appear to affect ATP-sensitive K⁺ (KATP) channel activity.[4]

G cluster_0 Pancreatic Beta-Cell cluster_1 Glucose Metabolism Pathway PST Pancreastatin GPCR PST Receptor (GPCR) PST->GPCR Binds Gi Gi/o Protein GPCR->Gi Activates Ca_channel Voltage-gated Ca²⁺ Channel Gi->Ca_channel Inhibits Exocytosis Insulin Exocytosis Gi->Exocytosis Direct Inhibition? Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Exocytosis Triggers Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP ↑ ATP/ADP Metabolism->ATP Depolarization Membrane Depolarization ATP->Depolarization Depolarization->Ca_channel Opens

Signaling pathway of Pancreastatin in beta-cells.

References

A Comparative Guide to Insulin Inhibition: Pancreastatin (33-49) Porcine vs. Diazoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent inhibitors of insulin (B600854) secretion: the endogenous peptide fragment Pancreastatin (33-49) from porcine origin and the synthetic small molecule Diazoxide (B193173). The following sections delve into their mechanisms of action, quantitative performance data, and the experimental methodologies used to ascertain their effects, offering a comprehensive resource for researchers in metabolic disease and drug development.

At a Glance: Key Differences

FeaturePancreastatin (33-49) porcineDiazoxide
Molecular Type PeptideSmall Molecule (Benzothiadiazine derivative)
Primary Mechanism Inhibition of voltage-gated Ca2+ channelsOpening of ATP-sensitive K+ (K-ATP) channels
Effect on B-Cell Membrane Potential No direct effect on depolarizationHyperpolarization
Potency (IC50 for Insulin Inhibition) Not explicitly defined in retrieved literature, effective at nanomolar concentrations.Glucose-dependent; ~10 µM at 7 mM glucose, ~40 µM at 20 mM glucose in rat islets.[1]
Clinical Use InvestigationalFDA-approved for hypoglycemia due to hyperinsulinism.[2][3]

Mechanism of Action: A Tale of Two Pathways

The inhibitory effects of Pancreastatin (33-49) and Diazoxide on insulin secretion are achieved through distinct molecular pathways within the pancreatic β-cell.

Diazoxide acts as a potent opener of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[2][4][5] By binding to the sulfonylurea receptor 1 (SUR1) subunit of the channel, it forces the channel to remain open, leading to an efflux of potassium ions (K+) from the cell.[2][5] This results in hyperpolarization of the cell membrane, which in turn prevents the opening of voltage-gated calcium channels (VGCCs). The subsequent decrease in intracellular calcium concentration is the direct cause of the inhibition of insulin granule exocytosis.[2][5]

Pancreastatin , on the other hand, appears to act downstream of membrane depolarization. Studies suggest that it does not affect the K-ATP channels or the initial glucose-induced depolarization of the β-cell. Instead, its mechanism involves the direct inhibition of calcium influx through voltage-gated calcium channels. By blocking this crucial step, Pancreastatin effectively uncouples membrane depolarization from the rise in intracellular calcium required for insulin secretion. The full C-terminal fragment, Pancreastatin (33-49), is known to be the biologically active portion of the full peptide.

Below are Graphviz diagrams illustrating these distinct signaling pathways.

Diazoxide_Mechanism cluster_membrane Pancreatic β-Cell Membrane K_ATP K-ATP Channel Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channel Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Diazoxide Diazoxide Diazoxide->K_ATP Opens Hyperpolarization->VGCC Inactivates Insulin_inhibition Inhibition of Insulin Secretion Ca_influx->Insulin_inhibition

Caption: Signaling pathway for Diazoxide-mediated insulin inhibition.

Pancreastatin_Mechanism cluster_membrane Pancreatic β-Cell Membrane Glucose_transporter Glucose Transporter Metabolism Metabolism (Increased ATP/ADP) Glucose_transporter->Metabolism VGCC_PST Voltage-Gated Ca2+ Channel Ca_influx_PST Decreased Ca2+ Influx VGCC_PST->Ca_influx_PST Glucose Glucose Glucose->Glucose_transporter Depolarization Membrane Depolarization Metabolism->Depolarization K-ATP Channel Closure Depolarization->VGCC_PST Activates PST Pancreastatin (33-49) PST->VGCC_PST Inhibits Insulin_inhibition_PST Inhibition of Insulin Secretion Ca_influx_PST->Insulin_inhibition_PST

Caption: Signaling pathway for Pancreastatin (33-49)-mediated insulin inhibition.

Quantitative Performance Data

Table 1: Dose-Response of Diazoxide on Glucose-Stimulated Insulin Release

Glucose ConcentrationDiazoxide IC50Species/ModelReference
7 mM~10 µMRat Islets[1]
10 mM~20 µMRat Islets[1]
20 mM~40 µMRat Islets[1]

This data indicates that the inhibitory potency of diazoxide is inversely related to the glucose concentration.

Table 2: Effective Concentrations of Pancreastatin (33-49) Porcine on Insulin Secretion

Effective ConcentrationEffectSpecies/ModelReference
10 nM~50% inhibition of insulin-stimulated glucose transportRat Adipocytes[6]
15 nmol/LSignificant inhibition of the first phase of glucose-stimulated insulin releasePerfused Rat Pancreas[7]
4.0 nmol/kg (IV)Lowered basal plasma insulinMouse (in vivo)

Pancreastatin (33-49) demonstrates biological activity at nanomolar concentrations, suggesting high potency.

Experimental Protocols

The following are summaries of common experimental protocols used to evaluate the effects of insulin secretion inhibitors like Pancreastatin (33-49) and Diazoxide.

In Vitro Insulin Secretion from Isolated Pancreatic Islets

This is a widely used method to study the direct effects of compounds on pancreatic β-cells, eliminating systemic influences.

1. Islet Isolation:

  • Pancreatic islets are isolated from rodents (commonly rats or mice) by collagenase digestion of the pancreas, followed by purification using a density gradient.

2. Islet Culture and Pre-incubation:

  • Isolated islets are cultured for a period (e.g., 24-96 hours) in a controlled environment (37°C, 5% CO2) in a suitable culture medium (e.g., RPMI-1640) supplemented with glucose.[8]

  • Before the experiment, islets are pre-incubated in a buffer with a basal glucose concentration.

3. Stimulation and Inhibition Assay:

  • Groups of islets are incubated in a buffer containing a stimulatory concentration of glucose (e.g., 11 mM or 20 mM).

  • Test compounds (Diazoxide or Pancreastatin at various concentrations) are added to the incubation medium.

  • The incubation is carried out for a defined period (e.g., 40-60 minutes).

4. Insulin Measurement:

  • At the end of the incubation, the supernatant is collected, and the concentration of secreted insulin is measured using methods like radioimmunoassay (RIA) or ELISA.

5. Data Analysis:

  • The amount of insulin secreted is normalized to the number of islets or total protein content. Dose-response curves are generated to calculate IC50 values.

Islet_Incubation_Workflow start Start isolate Isolate Pancreatic Islets start->isolate culture Culture Islets isolate->culture preincubate Pre-incubate in Basal Glucose culture->preincubate stimulate Incubate with Stimulatory Glucose +/- Inhibitor preincubate->stimulate measure Measure Insulin in Supernatant (ELISA/RIA) stimulate->measure analyze Data Analysis (Dose-Response, IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for in vitro insulin secretion assay.

Perfused Pancreas System

This ex vivo technique maintains the architecture of the pancreas and allows for the study of dynamic insulin secretion (first and second phase).

1. Pancreas Isolation:

  • The pancreas is surgically isolated from an anesthetized rodent, along with its arterial and venous connections.

2. Perfusion Setup:

  • The isolated pancreas is placed in a temperature-controlled chamber and cannulated.

  • It is perfused with a physiological buffer (e.g., Krebs-Ringer bicarbonate) containing a specific glucose concentration via the celiac artery. The effluent is collected from the portal vein.

3. Experimental Protocol:

  • The pancreas is first stabilized by perfusion with a basal glucose concentration.

  • The glucose concentration in the perfusate is then increased to stimulate insulin secretion.

  • Pancreastatin or Diazoxide is infused into the system at desired concentrations.

  • Samples of the effluent are collected at regular intervals (e.g., every minute) to measure the dynamic changes in insulin concentration.[9]

4. Insulin Measurement and Data Analysis:

  • Insulin levels in the collected fractions are measured. The data is used to plot insulin secretion over time, allowing for the analysis of effects on both the first and second phases of insulin release.

Conclusion

Both Pancreastatin (33-49) porcine and Diazoxide are effective inhibitors of insulin secretion, but they achieve this through fundamentally different mechanisms. Diazoxide's action is centered on the hyperpolarization of the β-cell membrane via K-ATP channel opening, a mechanism that has been successfully translated into clinical use for conditions of hyperinsulinism. Pancreastatin (33-49) represents a more targeted approach, acting downstream by directly inhibiting calcium influx, and demonstrates high potency at nanomolar concentrations in preclinical models.

For researchers and drug developers, the choice between targeting the K-ATP channel versus the calcium channel represents a key strategic decision. While Diazoxide is a well-established tool, the pathway targeted by Pancreastatin may offer opportunities for developing novel therapeutics for metabolic disorders with potentially different side-effect profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other insulin secretion modulators.

References

Pancreastatin (33-49): A Comparative Guide to its Validation as an Insulin Secretion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pancreastatin (33-49) with other known insulin (B600854) secretion inhibitors, supported by experimental data. The information is intended to aid researchers in validating its role and exploring its potential in therapeutic applications.

Executive Summary

Pancreastatin, a peptide fragment derived from chromogranin A, has been identified as a potent inhibitor of insulin secretion. Specifically, the C-terminal fragment, Pancreastatin (33-49), is biologically active and has been shown to suppress glucose-stimulated insulin secretion (GSIS) in various experimental models. This guide compares the inhibitory effects and mechanisms of Pancreastatin (33-49) with two well-established insulin secretion inhibitors: Diazoxide and Somatostatin (B550006). While direct head-to-head comparative studies are limited, this document synthesizes available data to provide an objective overview of their respective potencies and mechanisms of action.

Comparative Performance of Insulin Secretion Inhibitors

The following tables summarize the quantitative data on the inhibitory effects of Pancreastatin (33-49), Diazoxide, and Somatostatin on insulin secretion. It is important to note that these data are compiled from various studies and experimental conditions may differ.

Table 1: Pancreastatin (33-49) Inhibition of Insulin Secretion

Experimental ModelStimulusPancreastatin (33-49) ConcentrationObserved EffectCitation
Perfused Rat Pancreas16.7 mM Glucose10 nMInhibition of insulin release.[1]
Isolated Rat Islets8.3 mM Glucose100 nMTotal abolishment of insulin secretion.
In vivo (Mouse)Glucose4.0 nmol/kg (IV)Lowered basal plasma insulin and inhibited glucose-induced insulin secretion.[2]
Rat AdipocytesInsulinIC50 ~1 nMInhibited insulin-stimulated glucose transport.[3]

Table 2: Diazoxide Inhibition of Insulin Secretion

Experimental ModelStimulusDiazoxide ConcentrationObserved EffectCitation
Isolated Rat IsletsGlucose400 µMInhibition of insulin release in the absence of glucose.[4]
Perfused Rat PancreasA-4166 (hypoglycemic agent)Not specifiedInhibited A-4166-induced insulin secretion.[3]

Table 3: Somatostatin Inhibition of Insulin Secretion

Experimental ModelStimulusSomatostatin ConcentrationObserved EffectCitation
Perfused Rat PancreasExendin-4EC50 of 4.3 nM for somatostatin secretionExendin-4 stimulated somatostatin secretion which in turn can inhibit insulin secretion.[5]
Pancreatic β-cellsNot specifiedNot specifiedSuppresses insulin secretion via SSTR2 and SSTR5 receptors.[6]

Signaling Pathways and Mechanisms of Action

The inhibitory effects of Pancreastatin (33-49), Diazoxide, and Somatostatin on insulin secretion are mediated by distinct signaling pathways.

Pancreastatin (33-49): The precise receptor for Pancreastatin (33-49) on pancreatic β-cells is not fully characterized but is believed to be a G-protein coupled receptor (GPCR).[7][8] Its activation is thought to inhibit insulin secretion through a mechanism that involves the modulation of intracellular calcium levels, potentially by inhibiting Ca2+ influx through voltage-gated calcium channels, without affecting ATP-sensitive potassium (KATP) channels.[7] There is also evidence suggesting the involvement of a nitric oxide (NO)-mediated pathway.[9]

Pancreastatin_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PST Pancreastatin (33-49) GPCR GPCR PST->GPCR G_protein G-protein GPCR->G_protein activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits NOS Nitric Oxide Synthase (NOS) G_protein->NOS activates? Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_Vesicle Insulin Vesicle Exocytosis Insulin Secretion (Inhibition) Insulin_Vesicle->Exocytosis leads to NO Nitric Oxide (NO) NOS->NO NO->Exocytosis inhibits

Proposed signaling pathway for Pancreastatin (33-49).

Diazoxide: Diazoxide is a well-characterized KATP channel opener. By binding to the SUR1 subunit of the KATP channel on pancreatic β-cells, it increases the channel's open probability. This leads to an efflux of potassium ions (K+), hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, thereby inhibiting insulin secretion.

Diazoxide_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Diazoxide Diazoxide KATP_channel KATP Channel (SUR1 subunit) Diazoxide->KATP_channel opens K_efflux K+ Efflux KATP_channel->K_efflux Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_channel closes Insulin_Vesicle Insulin Vesicle Exocytosis Insulin Secretion (Inhibition) Insulin_Vesicle->Exocytosis leads to

Mechanism of action for Diazoxide.

Somatostatin: Somatostatin inhibits insulin secretion by activating its specific GPCRs, primarily SSTR2 and SSTR5, on β-cells. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in protein kinase A (PKA) activity. PKA is involved in the potentiation of insulin exocytosis, so its inhibition leads to reduced insulin secretion.

Somatostatin_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Somatostatin Somatostatin SSTR SSTR2/5 Receptor Somatostatin->SSTR Gi_protein Gi-protein SSTR->Gi_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gi_protein->AC inhibits PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Vesicle Insulin Vesicle PKA->Insulin_Vesicle potentiates Exocytosis Insulin Secretion (Inhibition) Insulin_Vesicle->Exocytosis leads to

Signaling pathway for Somatostatin.

Experimental Protocols

The validation of insulin secretion inhibitors typically involves in vitro and in vivo experimental models. Below are generalized protocols for two common assays.

Isolated Perfused Rat Pancreas Assay

This ex vivo technique allows for the study of pancreatic hormone secretion in a controlled environment, free from systemic influences.

Workflow:

Perfused_Pancreas_Workflow Start Start: Anesthetize Rat Isolate Surgically Isolate Pancreas Start->Isolate Cannulate Cannulate Aorta and Portal Vein Isolate->Cannulate Transfer Transfer Pancreas to Perfusion Chamber Cannulate->Transfer Perfuse_Basal Perfuse with Basal Glucose Buffer Transfer->Perfuse_Basal Stabilize Allow for Stabilization Period Perfuse_Basal->Stabilize Perfuse_Stimulus Switch to Stimulatory Glucose Buffer +/- Inhibitor Stabilize->Perfuse_Stimulus Collect Collect Perfusate Fractions over Time Perfuse_Stimulus->Collect Assay Measure Insulin Concentration in Fractions (e.g., ELISA, RIA) Collect->Assay Analyze Analyze Data and Plot Secretion Profile Assay->Analyze End End Analyze->End

Workflow for isolated perfused pancreas assay.

Methodology:

  • Animal Preparation: A male Wistar rat (250-300g) is anesthetized.

  • Surgical Procedure: The pancreas, along with the spleen and a section of the duodenum, is surgically isolated. The celiac artery and the portal vein are cannulated for arterial perfusion and venous effluent collection, respectively.

  • Perfusion: The isolated pancreas is transferred to a temperature-controlled (37°C) perfusion chamber. It is perfused with a Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin and glucose, and gassed with 95% O2 / 5% CO2.

  • Experimental Design:

    • Basal Period: The pancreas is first perfused with a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

    • Stimulation Period: The perfusate is then switched to a high glucose concentration (e.g., 16.7 mM) to stimulate insulin secretion.

    • Inhibitor Treatment: The inhibitor (Pancreastatin (33-49), Diazoxide, or Somatostatin) is added to the perfusate at desired concentrations, either before or during the stimulation period.

  • Sample Collection and Analysis: The venous effluent is collected at regular intervals (e.g., every minute). The insulin concentration in each fraction is determined using radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Isolated Islet Insulin Secretion Assay

This in vitro method uses isolated pancreatic islets to study the direct effects of compounds on insulin secretion.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from rats or mice by collagenase digestion of the pancreas followed by density gradient centrifugation for purification.

  • Islet Culture: Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.

  • Static Incubation Assay:

    • Groups of size-matched islets (e.g., 10 islets per replicate) are pre-incubated in a buffer containing a low glucose concentration (e.g., 2.8 mM).

    • The islets are then transferred to a buffer containing a high glucose concentration (e.g., 16.7 mM) with or without the test inhibitor at various concentrations.

    • After a defined incubation period (e.g., 60 minutes) at 37°C, the supernatant is collected.

  • Insulin Measurement: The insulin concentration in the supernatant is measured using ELISA or RIA. The results are often normalized to the islet number or total protein content.

Conclusion

Pancreastatin (33-49) has been validated as a potent inhibitor of insulin secretion, acting through a distinct mechanism that appears to involve a GPCR and modulation of intracellular calcium, potentially via a nitric oxide-dependent pathway. While it shares the functional outcome of inhibiting insulin release with Diazoxide and Somatostatin, its molecular mechanism of action differs significantly. Diazoxide directly targets KATP channels, leading to hyperpolarization, whereas Somatostatin acts via its receptors to decrease cAMP levels.

The available data suggest that Pancreastatin (33-49) is a highly potent inhibitor, with effects observed in the nanomolar range. However, for a definitive comparison of potency and efficacy, further studies directly comparing these three inhibitors under identical experimental conditions are warranted. Such research would be invaluable for elucidating the physiological role of Pancreastatin (33-49) and for assessing its therapeutic potential in conditions characterized by hyperinsulinemia.

References

Cross-Species Activity of Porcine Pancreastatin (33-49): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of porcine Pancreastatin (33-49) across different species, supported by experimental data. Pancreastatin (PST), a peptide fragment derived from chromogranin A, is a known inhibitor of insulin (B600854) secretion and modulator of glucose and lipid metabolism. The C-terminal fragment, PST (33-49), is recognized as the primary bioactive region of the molecule. Understanding its cross-species activity is crucial for preclinical research and the development of potential therapeutic applications.

Comparative Efficacy of Porcine Pancreastatin (33-49) and its Orthologs

The biological effects of porcine Pancreastatin (33-49) and its counterparts in other species have been investigated in various models. The following tables summarize the available quantitative data on its impact on insulin secretion, glucose uptake, and lipolysis.

Table 1: Inhibition of Insulin Secretion

SpeciesExperimental ModelPancreastatin FragmentConcentration / DoseEffectCitation
RatPerfused PancreasPorcine PST (33-49)10 nMInhibition of glucose-stimulated insulin release.[1]
RatPerfused PancreasPorcine PST15.7 nMInhibition of insulin secretion stimulated by various secretagogues.[2]
RatIsolated IsletsPorcine PST100 nMTotal abolishment of glucose-stimulated insulin secretion.[3]
RatIsolated IsletsPorcine PST10 nM - 100 nMDose-dependent inhibition of insulin release.
MouseIn VivoPorcine PST4.0 nmol/kg (IV)Lowered basal plasma insulin and inhibited glucose- and carbachol-induced insulin secretion.[4]

Table 2: Modulation of Glucose Uptake

SpeciesExperimental ModelPancreastatin FragmentIC50EffectCitation
RatAdipocytesPorcine PST~1 nMInhibition of basal and insulin-stimulated glucose transport.[5][6]
HumanN/AHuman PST (wild-type)~0.6 nMInhibition of insulin-stimulated 2-deoxyglucose uptake.[7]
HumanN/AHuman PST (Gly297Ser variant)~0.1 nMIncreased potency in inhibiting glucose uptake.[7]

Table 3: Stimulation of Lipolysis

SpeciesExperimental ModelPancreastatin FragmentED50EffectCitation
RatAdipocytesPorcine PST0.1 nMStimulation of lipolysis.[5][6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the activity of Pancreastatin.

Isolated Pancreatic Islet Insulin Secretion Assay

This in vitro method allows for the direct assessment of a substance's effect on insulin secretion from pancreatic islets.

  • Islet Isolation: Pancreatic islets are isolated from the pancreas of the subject species (e.g., rat, mouse) by collagenase digestion followed by purification using a density gradient.

  • Pre-incubation: Isolated islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for a defined period to establish a basal insulin secretion rate.

  • Stimulation: Islets are then incubated in KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without varying concentrations of Pancreastatin (33-49).

  • Sample Collection and Analysis: After the incubation period, the supernatant is collected to measure secreted insulin, and the islets can be lysed to determine the total insulin content. Insulin levels are typically quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Perfused Pancreas Insulin Secretion Assay

This ex vivo technique maintains the structural integrity of the pancreas, allowing for the study of both the endocrine and exocrine responses.

  • Pancreas Isolation: The pancreas is carefully dissected from the subject animal (e.g., rat) and transferred to a perfusion chamber.

  • Perfusion: The isolated pancreas is perfused with a buffered physiological solution (e.g., Krebs-Ringer bicarbonate buffer) containing glucose and other necessary nutrients via the celiac and superior mesenteric arteries. The effluent is collected from the portal vein.

  • Experimental Intervention: After a stabilization period with a basal glucose concentration, the perfusate is switched to one containing a stimulatory glucose concentration, with or without the addition of Pancreastatin (33-49) at various concentrations.

  • Fraction Collection and Analysis: The effluent is collected in fractions over time, and the insulin concentration in each fraction is measured by RIA or ELISA to determine the dynamics of insulin secretion.

Signaling Pathways and Mechanisms of Action

Pancreastatin exerts its effects through specific signaling pathways that can vary between cell types and potentially across species. The following diagrams illustrate the known and proposed signaling cascades.

G Experimental Workflow for Isolated Islet Insulin Secretion Assay cluster_0 Islet Preparation cluster_1 Insulin Secretion Assay cluster_2 Analysis Islet_Isolation Pancreatic Islet Isolation (Collagenase Digestion) Purification Islet Purification (Density Gradient) Islet_Isolation->Purification Preincubation Pre-incubation (Low Glucose) Purification->Preincubation Stimulation Stimulation (High Glucose +/- PST) Preincubation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Islet_Lysis Islet Lysis Stimulation->Islet_Lysis RIA_ELISA_Secreted Insulin Measurement (Secreted) Supernatant_Collection->RIA_ELISA_Secreted RIA_ELISA_Content Insulin Measurement (Content) Islet_Lysis->RIA_ELISA_Content

Workflow for isolated islet insulin secretion assay.

G Signaling Pathway of Pancreastatin in Rat Adipocytes PST Pancreastatin Receptor PST Receptor (GPCR) PST->Receptor MAPK MAPK Pathway PST->MAPK activates Gq11 Gq/11 Protein Receptor->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC GLUT4 GLUT4 Translocation (to membrane) PKC->GLUT4 inhibits Lipolysis Lipolysis PKC->Lipolysis stimulates Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Protein_Synthesis Protein Synthesis MAPK->Protein_Synthesis

Pancreastatin signaling in rat adipocytes.

In rat adipocytes, Pancreastatin is proposed to bind to a G-protein coupled receptor (GPCR), leading to the activation of a Gq/11 protein.[8][9] This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and both Ca2+ and DAG activate Protein Kinase C (PKC). Activated PKC is thought to inhibit the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, thereby reducing glucose uptake.[10] PKC activation also stimulates lipolysis. Additionally, Pancreastatin has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in the regulation of protein synthesis. While this pathway has been elucidated in rats, further research is needed to confirm if an identical mechanism is conserved in mice and humans.

Conclusion

Porcine Pancreastatin (33-49) and its orthologs demonstrate significant cross-species activity, primarily as inhibitors of insulin secretion and modulators of glucose and lipid metabolism. The available data, predominantly from rat and mouse models, indicate a potent inhibitory effect on insulin release and glucose uptake, alongside a stimulatory effect on lipolysis. While the signaling pathways in rats involve Gq/11-PLC-PKC activation, further comparative studies are required to fully delineate the species-specific mechanisms of action. This guide provides a foundational understanding for researchers investigating the physiological roles of Pancreastatin and its potential as a therapeutic target.

References

A Comparative Guide to Analytical Methods for Pancreastatin (33-49) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of Pancreastatin (B1591218) (33-49), a bioactive peptide fragment of Chromogranin A, is crucial for research in neuroendocrine tumors, diabetes, and other metabolic disorders. This guide provides an objective comparison of the primary analytical methods employed for Pancreastatin (33-49) detection: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Performance Comparison of Analytical Methods

ParameterELISA (Various Kits)RIA (Research-Based)LC-MS/MS
Sensitivity 3.75 pg/mL - 0.37 ng/mL[1][2]Detects down to 17 pg/mL[3]Potentially high, but specific data for PST (33-49) is not available.
Detection Range 6.25 - 400 pg/mL to 0 - 25 ng/mL[1][2]Not explicitly stated, but used for clinical samples.Wide dynamic range is typical, but specific data for PST (33-49) is not available.
Intra-assay CV (%) < 8% - < 10%[4]6% - 12%Generally < 15% for validated assays.
Inter-assay CV (%) < 10% - < 12%[4]14% - 20%Generally < 15% for validated assays.
Specificity Dependent on antibody quality; potential for cross-reactivity with Chromogranin A and other fragments.High specificity for the C-terminal fragment with negligible cross-reactivity with Chromogranin A.[3]High specificity due to mass-based detection.
Sample Throughput High (96-well plate format)ModerateModerate to High (with automation)
Cost per Sample LowerModerateHigher
Key Advantages High throughput, no radioactive materials, widely available.High sensitivity and specificity (with well-characterized antibody).High specificity, potential for multiplexing, can distinguish between closely related peptides.
Key Disadvantages Potential for cross-reactivity, performance varies between kits.Use of radioactive materials, lower throughput.Higher equipment cost, requires specialized expertise, method development can be complex.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a sandwich ELISA, a common format for commercially available Pancreastatin ELISA kits.[2][5]

Principle: An antibody specific for Pancreastatin is pre-coated onto a microplate. Samples and standards are added, and any Pancreastatin present is bound by the immobilized antibody. A second, biotin-conjugated antibody specific for Pancreastatin is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the color development is proportional to the amount of Pancreastatin.

Methodology:

  • Preparation: Bring all reagents and samples to room temperature. Prepare standards and sample dilutions as per the kit instructions.

  • Binding: Add standards and samples to the appropriate wells of the pre-coated microplate. Incubate for the specified time (typically 1-2 hours) at 37°C.

  • Washing: Aspirate or decant the contents of the wells and wash with the provided wash buffer 3-4 times.

  • Detection Antibody: Add the biotin-conjugated detection antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add the HRP-avidin conjugate to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add the TMB substrate solution to each well. Incubate in the dark at 37°C for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader within 5 minutes of adding the stop solution.

  • Calculation: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of Pancreastatin in the samples.

Radioimmunoassay (RIA)

This protocol is based on a highly sensitive and specific RIA developed for the C-terminal of human Pancreastatin.[3]

Principle: This is a competitive binding assay. A known quantity of radiolabeled Pancreastatin (tracer) competes with unlabeled Pancreastatin in the sample or standard for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled Pancreastatin in the sample.

Methodology:

  • Reagents:

    • Specific antiserum (e.g., raised against porcine pancreastatin fragment 33-49).[3]

    • Radiolabeled Pancreastatin (e.g., ¹²⁵I-labeled).

    • Pancreastatin standards.

    • Second antibody (for precipitation of the antigen-antibody complex).

    • Assay buffer.

  • Procedure:

    • Pipette standards, controls, and samples into appropriately labeled tubes.

    • Add the specific primary antibody to all tubes.

    • Vortex and incubate for 24 hours at 4°C (disequilibrium step).[3]

    • Add the radiolabeled tracer to all tubes.

    • Vortex and incubate for another 24 hours at 4°C.[3]

    • Add the second antibody to precipitate the primary antibody-antigen complex.

    • Incubate to allow for precipitation.

    • Centrifuge to pellet the precipitate.

    • Decant the supernatant.

    • Measure the radioactivity in the pellet using a gamma counter.

  • Calculation:

    • Construct a standard curve by plotting the percentage of tracer bound (%B/B₀) against the concentration of the standards.

    • Determine the concentration of Pancreastatin in the samples from the standard curve.

Visualizing Methodologies

To aid in understanding the experimental workflows and the comparative aspects of these analytical methods, the following diagrams are provided.

ELISA_Workflow cluster_plate Microplate Well cluster_reagents Reagents A 1. Coating B 2. Sample Addition C 3. Detection Ab D 4. Enzyme Conjugate E 5. Substrate Prod Product E->Prod Color Change F 6. Readout Ab1 Capture Antibody Ab1->A PST Pancreastatin PST->B Ab2 Detection Antibody Ab2->C Enz Enzyme Enz->D Sub Substrate Sub->E Prod->F

Caption: General workflow of a sandwich ELISA for Pancreastatin detection.

Method_Comparison cluster_methods Analytical Methods for Pancreastatin (33-49) cluster_attributes Key Attributes ELISA ELISA Specificity Specificity ELISA->Specificity Variable Throughput Throughput ELISA->Throughput High Cost Cost ELISA->Cost Low RIA RIA Sensitivity Sensitivity RIA->Sensitivity High RIA->Specificity High RIA->Throughput Low LCMS LC-MS/MS LCMS->Specificity Very High LCMS->Cost High Complexity Complexity LCMS->Complexity High

Caption: Logical comparison of key attributes of Pancreastatin detection methods.

References

Safety Operating Guide

Proper Disposal of Pancreastatin (33-49), Porcine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of bioactive peptides such as Pancreastatin (33-49), porcine, are critical for maintaining a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the proper disposal of this peptide, ensuring the safety of laboratory personnel and minimizing environmental impact.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) guidelines for specific requirements.

Personal Protective Equipment (PPE): A baseline of PPE is mandatory when handling this compound, in either liquid or solid form. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A buttoned lab coat should be worn to protect against skin contact.

Step-by-Step Disposal Procedures

The appropriate method for the disposal of this compound, depends on whether the waste is in a liquid or solid form.

Liquid Waste Disposal (e.g., unused solutions, contaminated buffers)
  • Inactivation: In a designated chemical fume hood, chemically inactivate the liquid peptide waste. A common and effective method is to use a fresh 10% bleach solution (sodium hypochlorite).

  • Dilution: Carefully add the liquid peptide waste to the bleach solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.

  • Contact Time: Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete degradation of the peptide.

  • Neutralization: If a strong acidic or basic inactivation solution is used, neutralize the mixture to a pH between 6.0 and 8.0.

  • Disposal: Dispose of the neutralized solution as chemical waste in accordance with your institution's and local regulations. Do not pour down the drain unless explicitly permitted by your EHS office.

Solid Waste Disposal (e.g., contaminated vials, pipette tips, gloves)
  • Segregation: All solid waste contaminated with this compound, must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Quantitative Data for Decontamination

While specific quantitative data for the disposal of this compound, is not available, the following table summarizes general parameters for the chemical decontamination of peptide waste.

Decontamination MethodReagent ConcentrationRecommended Ratio (Waste:Reagent)Minimum Contact Time
Chemical Inactivation 10% Sodium Hypochlorite (Bleach)1:1030-60 minutes

Experimental Protocols

The disposal procedures outlined above are based on established protocols for handling peptide waste in a laboratory setting. These protocols are designed to mitigate risks associated with biologically active materials.

Visualizing Disposal and Signaling Pathways

To further clarify the procedural flow and biological context of Pancreastatin (33-49), the following diagrams have been generated.

DisposalWorkflow cluster_liquid Liquid Waste cluster_solid Solid Waste lw1 Liquid Peptide Waste lw2 Inactivate with 10% Bleach (1:10 ratio) lw1->lw2 lw3 Allow 30-60 min Contact Time lw2->lw3 lw4 Neutralize pH lw3->lw4 lw5 Dispose as Chemical Waste lw4->lw5 sw1 Contaminated Solids (vials, tips, gloves) sw2 Segregate in Labeled Hazardous Waste Container sw1->sw2 sw3 Store in Designated Area sw2->sw3 sw4 Dispose via Certified Hazardous Waste Service sw3->sw4

Caption: Disposal workflow for this compound.

PancreastatinSignaling PST Pancreastatin (33-49) Receptor G-Protein Coupled Receptor PST->Receptor binds Gaq11 Gαq/11 Receptor->Gaq11 activates PLC Phospholipase C Gaq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Increased Cytoplasmic Ca2+ IP3->Ca2 stimulates release Insulin (B600854) Inhibition of Insulin Secretion DAG->Insulin Ca2->Insulin

References

Personal protective equipment for handling Pancreastatin (33-49), porcine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pancreastatin (33-49), porcine. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on established best practices for potent, research-grade bioactive peptides. Although the specific chemical, physical, and toxicological properties of this peptide may not be fully investigated, exercising due care is paramount to ensure personnel safety and research integrity.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against accidental exposure and is mandatory when handling research peptides like this compound.[2] A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against airborne dust particles and accidental splashes.[2][3] Must meet ANSI Z87.1 standards.[3]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard.[3]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact.[3] Change gloves immediately if they become contaminated.[2]
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing from contamination.[2][3]
Respiratory Protection Fume Hood or Biosafety CabinetMandatory when handling the lyophilized powder, which can easily become airborne and be inhaled.[2]
Respirator/Dust MaskRecommended when weighing larger quantities of lyophilized peptide to avoid inhalation of fine dust particles.[3][4]
General Attire Long Pants and Closed-Toe ShoesMinimum attire for working in any laboratory where hazardous materials are present.[3]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of the peptide while ensuring the safety of laboratory personnel.[4] All handling of peptides should be confined to a designated, clean, and organized laboratory area.[2]

Step-by-Step Handling of Lyophilized Powder:

  • Equilibration: Before opening, allow the sealed vial of the lyophilized peptide to warm to room temperature in a desiccator.[1][3] This prevents moisture absorption, which can degrade the peptide.[3]

  • Don PPE: Put on all required PPE, including a lab coat, safety goggles, and nitrile gloves.[4]

  • Weighing: Perform all weighing and initial handling of the lyophilized powder within a fume hood or biosafety cabinet to prevent inhalation.[2] Handle the powder quickly to minimize exposure to air and moisture.[3]

  • Reconstitution: Use sterile, high-purity water or an appropriate buffer for reconstitution.[1][5] Add the solvent slowly to the vial. For peptides that are difficult to dissolve, alternative solvents like DMSO, DMF, or acetonitrile (B52724) may be used, followed by dilution with an aqueous buffer.[1] Avoid shaking the vial; instead, swirl it gently or sonicate briefly to dissolve the peptide.[1][6]

  • Sealing: After reconstitution, securely cap the vial.[4] If the peptide is sensitive to oxidation (contains C, M, or W residues), consider purging the vial with an inert gas like nitrogen or argon before sealing for storage.[7]

Storage Protocols:

  • Lyophilized Peptide: For long-term stability, store the lyophilized powder at -20°C or -80°C, protected from direct light.[5][6][7]

  • Reconstituted Peptide: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best practice to aliquot the reconstituted solution into single-use vials.[6][7] Store these aliquots at -20°C or below.[4] For very short-term needs (up to a week), refrigeration at 2-8°C may be acceptable, though freezing is preferred to prolong shelf life.[6]

Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage start Receive Lyophilized Peptide equilibrate Equilibrate Vial to Room Temp in Desiccator start->equilibrate don_ppe Don Appropriate PPE equilibrate->don_ppe weigh Weigh Powder don_ppe->weigh Proceed to handling reconstitute Reconstitute with Sterile Solvent weigh->reconstitute store_lyo Store Unused Lyophilized Peptide at -20°C to -80°C weigh->store_lyo If not using all powder aliquot Aliquot into Single-Use Vials reconstitute->aliquot store_ali Store Aliquots at -20°C to -80°C aliquot->store_ali

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.